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Core Science & Biosynthesis

Foundational

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and versatile substitution patterns make it a cornerstone for the development of novel therapeutic agents and functional materials. Compounds incorporating this core have shown a wide range of biological activities, including antitubercular, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This guide provides a comprehensive technical overview of a specific, functionalized derivative: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate .

This document will delve into the core chemical properties, spectroscopic signatures, synthesis, and predicted reactivity of this compound. By synthesizing data from closely related analogs and foundational chemical principles, this guide aims to serve as a critical resource for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their work. We will explore the causality behind its reactivity and provide a framework for its strategic application in complex molecule synthesis.

Core Chemical and Physical Properties

While specific experimental data for Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is not extensively published, we can extrapolate its properties from its constituent parts and closely related analogs. The molecule consists of a pyrazolo[1,5-a]pyridine core, substituted with a bromine atom at the 7-position and a methyl carboxylate group at the 2-position.

PropertyValue (Predicted or from Analogs)Source / Justification
CAS Number 1199773-10-7-
Molecular Formula C₉H₇BrN₂O₂Calculated
Molecular Weight 255.07 g/mol Calculated from formula.[4][5]
Appearance Likely a white to off-white solidGeneral property of similar small organic molecules.
Melting Point Not available. Expected to be a solid at room temp.Based on related solids like 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.[6]
Solubility Soluble in common organic solvents (DCM, THF, DMSO, DMF). Poorly soluble in water.Predicted based on structure (aromatic, ester functionality).
LogP ~2.0 - 2.5Estimated based on analogs like 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (LogP 2.13).[6]

Spectroscopic Data Analysis

Spectroscopic analysis is critical for structure verification. The expected signatures for Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate are as follows:

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will be characterized by distinct signals in the aromatic region corresponding to the heterocyclic core and a singlet in the aliphatic region for the methyl ester.

  • Pyridine Ring Protons (H5, H6): These protons will appear as doublets or doublet of doublets in the downfield region (δ 7.0-9.0 ppm). The bromine at C7 will influence the chemical shift of H6.

  • Pyrazole Ring Proton (H3): This will likely be a singlet further downfield (δ ~8.0-8.5 ppm), influenced by the adjacent ester group.

  • Methyl Ester Protons (-OCH₃): A characteristic singlet will appear around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will show nine distinct signals.

  • Carbonyl Carbon (C=O): The ester carbonyl will be the most downfield signal, typically in the δ 160-165 ppm range.

  • Aromatic Carbons: The carbons of the fused ring system will appear between δ 100-150 ppm. The carbon bearing the bromine (C7) will be significantly shifted.

  • Methyl Ester Carbon (-OCH₃): This aliphatic carbon will appear upfield, around δ 52-55 ppm.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Synthesis and Reactivity

The synthetic utility of this molecule stems from its three key functional handles: the C7-bromine, the ester at C2, and the heterocyclic core itself.

Proposed Synthesis

A common and effective method for constructing the pyrazolo[1,5-a]pyridine scaffold is the 1,3-dipolar cycloaddition reaction.[3] The synthesis would likely proceed via the N-amination of a substituted pyridine followed by cyclization with a suitable propiolate.

Synthesis_Pathway cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition Pyridine 4-Bromopyridine NAmino 1-Amino-4-bromopyridinium salt Pyridine->NAmino AminatingAgent MSH or DNPH AminatingAgent->NAmino Target Methyl 7-bromopyrazolo [1,5-a]pyridine-2-carboxylate NAmino->Target Base (e.g., K₂CO₃) Propiolate Methyl Propiolate Propiolate->Target

General synthetic route to the target compound.

Protocol Outline:

  • N-Amination: 4-Bromopyridine is reacted with an N-aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) to form the corresponding 1-amino-4-bromopyridinium salt.

  • Cycloaddition: The resulting aminopyridinium salt is treated with methyl propiolate in the presence of a base (e.g., potassium carbonate). This initiates a 1,3-dipolar cycloaddition followed by aromatization to yield the final product. This method offers excellent regiocontrol.[7][8]

Chemical Reactivity and Synthetic Applications

The molecule is a versatile intermediate for further functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C7-Br position and transformations of the C2-ester.

Reactivity_Hub cluster_C7 C7-Position Reactivity cluster_C2 C2-Position Reactivity center Methyl 7-bromopyrazolo [1,5-a]pyridine-2-carboxylate Suzuki Suzuki Coupling (Boronic Acids/Esters) center->Suzuki Pd(0), Base Sonogashira Sonogashira Coupling (Alkynes) center->Sonogashira Pd(0), Cu(I) Buchwald Buchwald-Hartwig (Amines, Alcohols) center->Buchwald Pd(0), Ligand, Base Hydrolysis Saponification (LiOH, NaOH) center->Hydrolysis 1. Base 2. H₃O⁺ Suzuki->Hydrolysis Sequential Reaction Amidation Aminolysis / Peptide Coupling (Amine, Coupling Agents) Hydrolysis->Amidation Amine, EDC/HOBt CarboxylicAcid 7-Aryl/Alkenyl-pyrazolo[1,5-a]pyridine -2-carboxylic acid Amide 7-Aryl/Alkenyl-pyrazolo[1,5-a]pyridine -2-carboxamide

Key reactivity pathways for the target molecule.

A. Palladium-Catalyzed Cross-Coupling at C7: The C7-bromo substituent is the primary site for diversification. Its position on the pyridine ring makes it highly amenable to a variety of standard cross-coupling reactions.[1]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl groups. This is a robust method for creating C-C bonds.

  • Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system introduces alkynyl functionalities, which can be further elaborated.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, providing access to a diverse library of substituted anilines and related structures.

B. Transformations of the C2-Ester: The methyl ester at the 2-position provides another avenue for modification.

  • Saponification: Standard hydrolysis conditions (e.g., LiOH or NaOH in a water/THF mixture) will convert the ester to the corresponding carboxylic acid, 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.[6][9] This acid is a key intermediate for amide bond formation.

  • Amidation: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to generate a library of amides. This approach has been successfully used to develop potent antitubercular agents based on the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold.[3]

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a well-established pharmacophore. The title compound serves as an ideal starting point for creating focused libraries for screening.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds in the ATP pocket of the enzyme. The ability to diversify the C7 position allows for probing interactions with the solvent-exposed region of the kinase.

  • Antitubercular Agents: As demonstrated by related structures, the pyrazolo[1,5-a]pyridine carboxamide motif is a promising scaffold for developing new anti-Mycobacterium tuberculosis (Mtb) agents.[3]

  • CNS-Active Agents: The scaffold has been explored for developing agents targeting central nervous system receptors.[1]

Safety and Handling

  • Hazard Identification: While specific toxicity data is unavailable, this compound should be handled as a potentially hazardous chemical. Brominated aromatic compounds can be irritants.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

Conclusion

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its strategic placement of a bromine atom and a methyl ester on the privileged pyrazolo[1,5-a]pyridine scaffold provides two orthogonal handles for molecular elaboration. Through well-established synthetic protocols such as palladium-catalyzed cross-coupling and amide bond formation, this compound serves as an excellent starting point for the rapid generation of diverse chemical libraries. Its potential to yield novel kinase inhibitors, antitubercular agents, and other biologically active molecules makes it a compound of significant interest for the modern medicinal chemist.

References

[11] Guidechem. Methyl 7-bromo-3-formylpyrazolo[1,5-a]pyridine-2-carboxylate. Available from:

[12] PubChem. 7-Bromopyrazolo[1,5-a]pyridine. Available from:

[9] Chemical Substance Information. 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from:

[6] Guidechem. 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid 1363383-09-8. Available from:

[4] Fisher Scientific. methyl 6-bromopyrazolo[1, 5-a]pyridine-3-carboxylate, min 97%, 1 gram. Available from:

[5] PubChem. Methyl 6-bromopyrazolo(1,5-a)pyridine-3-carboxylate. Available from:

[7] ACS Publications. Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available from:

[1] Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. Available from:

[2] Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Available from:

[3] PMC. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from:

[8] ACS Publications. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available from:

[10] Echemi.com. Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety Data Sheets. Available from:

Sources

Exploratory

Strategic Synthesis of Methyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Technical Whitepaper

Executive Summary & Strategic Context The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore widely utilized in modern drug discovery, most notably in the development of kinase inhibitors and Bcl-2 family pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore widely utilized in modern drug discovery, most notably in the development of kinase inhibitors and Bcl-2 family protein antagonists (e.g., Mcl-1/Bcl-xL dual inhibitors)[1]. Within this chemical space, methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as a highly versatile, bifunctional building block. The C7-bromide provides an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-methyl ester allows for orthogonal derivatization via saponification or amidation.

Synthesizing this specific substitution pattern presents a distinct regiochemical challenge. Traditional methods often fail to provide the required regiocontrol, necessitating the deployment of more sophisticated intramolecular cyclization strategies. This whitepaper details the causal logic, mechanistic pathways, and self-validating experimental protocols required to synthesize this core with absolute regiochemical fidelity.

Retrosynthetic Analysis & Route Selection

The construction of the pyrazolo[1,5-a]pyridine core generally relies on two primary disconnections: intermolecular 1,3-dipolar cycloaddition or intramolecular nitrene insertion.

Route A: The Hemetsberger-Knittel Nitrene Insertion (Preferred)

Adapted from classical indole synthesis, this route utilizes 6-bromopyridine-2-carboxaldehyde as the starting material. A Knoevenagel condensation with an azidoacetate yields a vinyl azide intermediate. Subsequent thermolysis triggers the extrusion of nitrogen gas ( N2​ ), generating a singlet nitrene that seamlessly inserts into the adjacent pyridine nitrogen. This approach guarantees 100% regioselectivity for the 7-bromo-2-carboxylate architecture[1].

Route B: N-Amination and 1,3-Dipolar Cycloaddition (Alternative)

This classical approach involves the direct N-amination of 2-bromopyridine using reagents like O-(mesitylsulfonyl)hydroxylamine (MSH), followed by a [3+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD)[2]. While synthetically viable, this route suffers from severe regiochemical ambiguity. The dipolarophile can approach the asymmetric ylide from multiple vectors, yielding intractable mixtures of regioisomers and requiring tedious chromatographic separations[3].

Quantitative Route Comparison
ParameterRoute A: Hemetsberger-Knittel (Nitrene)Route B: N-Amination / Cycloaddition
Starting Material 6-Bromopyridine-2-carboxaldehyde2-Bromopyridine
Step Count 2 Steps3-4 Steps
Overall Yield 35 - 45%15 - 25%
Regioselectivity Absolute (100% target isomer)Poor to Moderate (Mixture of isomers)
Scalability High (Demonstrated at >60g scale)Low (Hazardous amination reagents)
Key Reagents Ethyl azidoacetate, NaOMe, XyleneMSH/HOSA, DMAD, Base
Primary Challenge Thermal control of azide intermediatesRegiocontrol during cycloaddition

Table 1: Empirical comparison of synthetic routes for substituted pyrazolo[1,5-a]pyridines.

RouteComparison cluster_A Route A: Hemetsberger-Knittel (Preferred) cluster_B Route B: N-Amination / Cycloaddition StartA 6-Bromopyridine-2-carboxaldehyde StepA1 Knoevenagel Condensation (Ethyl azidoacetate, NaOMe) StartA->StepA1 StepA2 Thermolysis (120 °C) Nitrene Insertion StepA1->StepA2 Product Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate StepA2->Product StartB 2-Bromopyridine StepB1 N-Amination (MSH or HOSA) StartB->StepB1 StepB2 1,3-Dipolar Cycloaddition (DMAD) StepB1->StepB2 StepB3 Hydrolysis & Selective Decarboxylation StepB2->StepB3 StepB3->Product

Figure 1: Strategic comparison of synthetic routes to the pyrazolo[1,5-a]pyridine core.

Mechanistic Deep Dive: The Hemetsberger-Knittel Adaptation

The success of Route A relies on a highly orchestrated sequence of electronic rearrangements[4].

1. In Situ Transesterification & Condensation: The protocol utilizes ethyl azidoacetate in the presence of sodium methoxide and methanol. The causality here is twofold: the methoxide acts as the base for the Knoevenagel condensation, while the massive molar excess of methanol drives a thermodynamic transesterification[1]. This ensures the exclusive formation of the methyl 2-azido-3-(6-bromopyridin-2-yl)acrylate, preventing mixed-ester products.

2. Thermolytic Nitrene Insertion: Heating the vinyl azide to 120 °C in a non-polar solvent (xylene) provides the precise activation energy required to break the delicate N-N bond of the azide, expelling N2​ gas. The resulting singlet nitrene is a highly electrophilic, electron-deficient species. Because it is generated in strict spatial proximity to the pyridine nitrogen's lone pair, it undergoes rapid intramolecular electrophilic attack. This forms the critical N-N bridge, followed by aromatization to yield the highly stable pyrazolo[1,5-a]pyridine system.

Mechanism A Vinyl Azide Intermediate (Methyl 2-azido-3-(6-bromopyridin-2-yl)acrylate) B Singlet Nitrene [- N₂] A->B Thermolysis (120 °C, Xylene) C Zwitterionic / Diradical Transition State B->C Electrophilic Attack on Pyridine Nitrogen D Target Core (Aromatization) C->D N-N Bond Formation

Figure 2: Nitrene-mediated Hemetsberger-Knittel cyclization mechanism.

Experimental Protocols (Self-Validating System)

The following procedures are engineered for reproducibility, incorporating built-in analytical checkpoints to validate reaction progress.

Step 1: Synthesis of Methyl 2-azido-3-(6-bromopyridin-2-yl)acrylate

Safety Note: Low molecular weight azides are energetic materials. Maintain strict temperature control and avoid concentrating the crude mixture to complete dryness without a solvent buffer.

  • Initialization: Charge a flame-dried, multi-neck round-bottom flask with 6-bromopyridine-2-carboxaldehyde (1.0 equiv, e.g., 50.0 g, 268 mmol) and anhydrous methanol (0.5 M, 540 mL) under an argon atmosphere.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to -5 °C.

  • Base Addition: Dropwise add a solution of sodium methoxide (25 wt% in MeOH, 3.0 equiv, 184 mL) over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could degrade the aldehyde.

  • Azide Addition: Slowly introduce ethyl azidoacetate (3.0 equiv, 104 g, 804 mmol) via an addition funnel over 45 minutes, strictly maintaining the internal temperature below 0 °C.

  • Maturation: Stir the reaction mixture at 0 °C for 2 hours, then remove the cooling bath and allow it to warm to room temperature for an additional 4 hours.

  • Quench & Extraction: Quench the reaction by pouring it into vigorously stirred, ice-cold saturated aqueous NH4​Cl (1.0 L). Extract the aqueous phase with ethyl acetate (3 × 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo (bath temp < 30 °C).

  • Purification: Purify via flash chromatography ( SiO2​ , 5–20% EtOAc in Hexanes) to afford the vinyl azide intermediate.

Step 2: Thermolysis to Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
  • Solvent Selection: Dissolve the purified vinyl azide (e.g., 65.3 g, 231 mmol) in anhydrous xylene (1.1 L) to achieve a concentration of ~0.2 M[1]. Causality: Xylene (b.p. 138-144 °C) is selected over toluene (b.p. 110 °C) to comfortably maintain the 120 °C internal temperature required for nitrene generation without requiring sealed pressure vessels.

  • Setup: Equip the flask with a reflux condenser and a nitrogen inlet/bubbler to safely vent the evolved N2​ gas.

  • Activation: Gradually heat the solution to 120 °C. Vigorous bubbling will occur as the azide decomposes.

  • Monitoring: Maintain at 120 °C for 6 hours. Validate completion via LC-MS (disappearance of the azide mass and appearance of the cyclized product mass).

  • Isolation: Cool the reaction mixture to room temperature. Concentrate in vacuo to remove the xylene solvent.

  • Final Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 5–50% EtOAc in hexanes.

  • Yield: Isolate the target compound as a pale-yellow solid (Typical yield: 41% over two steps)[1].

Analytical Validation (NMR Signatures)

To verify the structural integrity and regiochemistry of the product, cross-reference the isolated solid against the following 1H NMR benchmarks ( DMSO−d6​ , 300 MHz)[1]:

  • δ 3.93 (3H, s): Confirms the successful transesterification to the methyl ester.

  • δ 7.35 (1H, s): The isolated C3 proton of the pyrazole ring. Its presence as a sharp singlet confirms the ester is at the C2 position.

  • δ 7.27 (dd), 7.53 (dd), 7.89 (dd): The three protons of the pyridine ring, confirming the 7-bromo substitution pattern remains intact.

Conclusion

The synthesis of methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is most efficiently achieved via a modified Hemetsberger-Knittel cyclization. By leveraging the spatial pre-organization of a 6-substituted pyridine-2-carboxaldehyde, chemists can bypass the regiochemical pitfalls of traditional 1,3-dipolar cycloadditions. The deployment of in situ transesterification coupled with controlled thermolysis provides a scalable, highly reliable pathway to this critical medicinal chemistry building block.

References

  • Tanaka, A., et al. (2013). "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins." Journal of Medicinal Chemistry, 56(24), 9635-9645.[Link]

  • Wang, J., et al. (2021). "Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines." Organic Letters, 23(11), 4403-4407.[Link]

  • Rakša, A., et al. (2023). "Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms." Molecules (MDPI), 28(9), 3956.[Link]

Sources

Foundational

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate CAS number 1501949-39-8

The Architect’s Scaffold: A Technical Guide to Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Oncology Drug Design Executive Summary In the landscape of targeted oncology, the design of dual-action inhibitors req...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architect’s Scaffold: A Technical Guide to Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Oncology Drug Design

Executive Summary

In the landscape of targeted oncology, the design of dual-action inhibitors requires highly specific molecular scaffolds that can precisely orient pharmacophores into complex protein binding grooves. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) is a premier building block in this domain. Acting as a rigid, bioisosteric core, it provides orthogonal synthetic handles (a C3-nucleophilic site and a C7-electrophilic bromide) that enable the modular assembly of complex hybrid molecules. This guide details the mechanistic synthesis, structural validation, and application of this compound, specifically highlighting its critical role in the development of Mcl-1/Bcl-xL dual inhibitors[1][2].

Physicochemical & Spectroscopic Fingerprint

Before initiating any synthetic workflow, establishing the absolute identity and purity of the starting scaffold is non-negotiable. The pyrazolo[1,5-a]pyridine core exhibits a highly diagnostic nuclear magnetic resonance (NMR) signature. The absence of a proton at the C7 position, combined with the distinct coupling constants of the remaining pyridine ring protons, provides a self-validating proof of regiochemistry[1].

Table 1: Quantitative Physicochemical and Analytical Data

Property Value / Specification
CAS Number 1501949-39-8[3]
Molecular Formula C9H7BrN2O2[3]
Molecular Weight 255.07 g/mol [3]
Appearance Pale-yellow solid[1]
Purity Standard ≥ 98% (HPLC/GC)[4]

| 1 H NMR (DMSO- d6​ , 300 MHz) | δ 3.93 (s, 3H, -OCH 3​ )[1] | | | δ 7.35 (s, 1H, C3-H)[1] | | | δ 7.89 (dd, J = 8.9, 1.1 Hz, 1H, C4-H)[1] | | | δ 7.27 (dd, J = 8.9, 7.4 Hz, 1H, C5-H)[1] | | | δ 7.53 (dd, J = 7.3, 1.0 Hz, 1H, C6-H)[1] |

Expert Insight on Causality: The 1 H NMR data is a perfect teaching tool for understanding the electronic environment of the ring. The C4, C5, and C6 protons form a classic AMX spin system. The C4 proton is shifted downfield ( δ 7.89) due to the peri-deshielding effect of the pyrazole ring, while the C3 proton appears as a sharp singlet ( δ 7.35), confirming that the highly nucleophilic 3-position is open for subsequent electrophilic functionalization[1].

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is achieved via a Hemetsberger-type annulation. This involves the condensation of an aldehyde with an azidoacetate, followed by thermal nitrene insertion[5].

Protocol 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core (Compound 14)

Objective: Construct the bicyclic core from 6-bromopyridine-2-carboxaldehyde.

  • Knoevenagel Condensation & Transesterification:

    • React 6-bromopyridine-2-carboxaldehyde with ethyl azidoacetate in the presence of sodium methoxide (NaOMe) and methanol.

    • Causality: NaOMe acts as a base to deprotonate the azidoacetate, driving the condensation to form an azidoacrylate intermediate (Compound 13). Concurrently, the methoxide induces transesterification, converting the ethyl ester into the target methyl ester[5].

  • Thermal Cyclization (Nitrene Insertion):

    • Dissolve the isolated azidoacrylate intermediate (65.3 g, 231 mmol) in xylene (1.1 L)[1].

    • Stir the solution at 120 °C for 6 hours[1].

    • Causality: Heating to 120 °C provides the exact activation energy required to extrude nitrogen gas ( N2​ ), generating a highly reactive singlet nitrene. This nitrene undergoes an intramolecular electrophilic attack on the pyridine nitrogen, forming the N-N bond and yielding the aromatic pyrazolo[1,5-a]pyridine core[5]. Xylene is chosen because its boiling point (~138 °C) allows for stable heating without risking the explosive degradation typical of concentrated azides.

  • Purification & Self-Validation:

    • Concentrate the mixture in vacuo and purify via silica gel chromatography (5–50% EtOAc in hexane)[1].

    • Self-Validation Checkpoint: The reaction progress is physically validated by the cessation of N2​ bubbling. Successful cyclization is confirmed by the disappearance of the azide stretch (~2100 cm −1 ) in IR spectroscopy and the emergence of the C3-H singlet in NMR.

Synthesis SM 6-Bromopyridine-2-carboxaldehyde + Ethyl azidoacetate Condensation NaOMe, MeOH (Transesterification) SM->Condensation Azide Azidoacrylate Intermediate (13) Condensation->Azide Cyclization Xylene, 120 °C (Nitrene Insertion) Azide->Cyclization Core Methyl 7-bromopyrazolo[1,5-a] pyridine-2-carboxylate (14) CAS: 1501949-39-8 Cyclization->Core Vilsmeier POCl3, DMF (Vilsmeier-Haack) Core->Vilsmeier Formyl Methyl 7-bromo-3-formyl... carboxylate (15) Vilsmeier->Formyl

Synthetic workflow for CAS 1501949-39-8 and subsequent C3-formylation.

Orthogonal Functionalization: The Vilsmeier-Haack Formylation

To utilize this scaffold in drug discovery, linkers must be attached. The C3 position is the most electron-rich site on the heterocycle, making it primed for electrophilic aromatic substitution[1].

Protocol 2: Regioselective C3-Formylation (Compound 15)
  • Electrophile Generation: To a solution of the core compound (10.0 g, 39.2 mmol) in anhydrous DMF (100 mL), add phosphoryl trichloride (POCl 3​ , 18.3 mL, 196 mmol) at room temperature[1]. Causality: POCl 3​ reacts with DMF to form the chloroiminium ion (Vilsmeier reagent).

  • Substitution: Stir the mixture at 100 °C for 1 hour[1]. Causality: The electron-withdrawing C2-ester and C7-bromide slightly deactivate the ring; thus, elevated temperature is required to drive the substitution to completion.

  • Hydrolysis & Workup: Basify with saturated aqueous NaHCO 3​ at 0 °C to hydrolyze the iminium intermediate into the final aldehyde[1]. Extract with EtOAc/THF.

  • Self-Validation Checkpoint: Successful formylation is immediately validated by 1 H NMR: the C3-H singlet at δ 7.35 disappears, replaced by a highly deshielded aldehyde proton near δ 10.0 ppm.

Application in Oncology: Mcl-1/Bcl-xL Dual Inhibition

Mcl-1 and Bcl-xL are critical anti-apoptotic proteins that sequester pro-apoptotic factors (like Bax/Bak), allowing cancer cells to evade death[6]. Inhibiting both simultaneously is a major therapeutic goal, but their binding pockets differ significantly.

Researchers utilized a "hybridization strategy" to bridge these differences[2]. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as the anchor for the Mcl-1 binding moiety[2].

  • The West Region (Mcl-1): The pyrazolo[1,5-a]pyridine core and its C2-carboxylate interact intimately with the "West" region of the Mcl-1 protein pocket[2].

  • The East Region (Bcl-xL): The C3-formyl group is used to attach a linker that tethers to a Bcl-xL inhibitor (derived from the ABT-263 scaffold), which binds the "East" region[2][7].

  • The C7-Bromide: Serves as an orthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install hydrophobic groups that optimize the binding kinetics within the hydrophobic groove of the target proteins.

Pathway Apoptosis Apoptotic Stimulus BH3 BH3-only Proteins (Bim, Puma, etc.) Apoptosis->BH3 BaxBak Bax / Bak (Pro-apoptotic) BH3->BaxBak Activates CytoC Cytochrome c Release & Cell Death BaxBak->CytoC Pore Formation Mcl1 Mcl-1 & Bcl-xL (Anti-apoptotic) Mcl1->BaxBak Sequesters/Inhibits Inhibitor Hybrid Inhibitor (Derived from CAS 1501949-39-8) Inhibitor->Mcl1 Binds West/East Regions

Apoptosis regulation pathway highlighting Mcl-1/Bcl-xL inhibition by hybrid compounds.

References

  • Tanaka, Y., Aikawa, K., Nishida, G., Homma, M., Sogabe, S., Igaki, S., Hayano, Y., Sameshima, T., Miyahisa, I., Kawamoto, T., Tawada, M., Imai, Y., Inazuka, M., Cho, N., Imaeda, Y., & Ishikawa, T. (2013). "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins." Journal of Medicinal Chemistry, 56(23), 9635-9645.[Link]

  • National Center for Biotechnology Information. "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors..." PubMed.[Link]

Sources

Exploratory

The Structural and Synthetic Landscape of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) has emerged as a critical building block, offering a unique combination of structural rigidity, favorable physicochemical properties, and highly orthogonal reactivity. This technical whitepaper provides an in-depth analysis of its structural anatomy, its mechanistic role in targeting complex protein-protein interactions (such as Mcl-1/Bcl-xL), and a field-proven methodology for its synthetic functionalization.

Structural Anatomy & Reactivity Profile

The utility of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate stems from its highly programmable architecture. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic platform for multi-vector functionalization.

The Pyrazolo[1,5-a]pyridine Core

The fused bicyclic system provides a planar, aromatic framework that frequently acts as a bioisostere for indoles, benzimidazoles, and imidazo[1,2-a]pyridines. Its electron-rich nature allows it to engage in robust π−π stacking interactions within hydrophobic protein pockets, while the bridgehead nitrogen alters the dipole moment, often improving aqueous solubility compared to its carbocyclic analogs.

C7-Bromine: The Palladium-Catalyzed Gateway

The bromine atom at the 7-position is strategically placed adjacent to the bridgehead nitrogen. While this proximity induces steric hindrance, it also electronically activates the C-Br bond for oxidative addition. This makes the C7 position an ideal gateway for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to install bulky aryl or heteroaryl groups that project into specific binding domains—such as the "west region" of the Mcl-1 protein [1].

C2-Methyl Carboxylate: The Functionalizable Terminus

The methyl ester at the 2-position serves a dual purpose. During harsh upstream cross-coupling or electrophilic substitution (e.g., C3-formylation) steps, it acts as a robust protecting group. Once the core is elaborated, it can be cleanly hydrolyzed to a carboxylic acid and subsequently coupled with various amines to form stable carboxamides, a motif critical for target engagement in numerous therapeutic areas.

SyntheticWorkflow A Methyl 7-bromopyrazolo [1,5-a]pyridine-2-carboxylate B C3-Functionalization (e.g., Vilsmeier-Haack) A->B Electrophilic Substitution C C7-Cross Coupling (Suzuki/Buchwald) B->C Pd-Catalyzed Coupling D C2-Ester Hydrolysis (Amidation) C->D LiOH, then Amine/HATU E Mcl-1/Bcl-xL Dual Inhibitor D->E Final Assembly

Figure 1: Modular synthetic workflow for functionalizing the pyrazolo[1,5-a]pyridine scaffold.

Mechanistic Role in Drug Discovery

The versatility of the pyrazolo[1,5-a]pyridine scaffold has led to its successful application across diverse therapeutic indications, ranging from oncology to infectious diseases.

Mcl-1/Bcl-xL Dual Inhibition (Apoptosis Regulation)

Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma extra-large (Bcl-xL) are anti-apoptotic proteins overexpressed in various malignancies, allowing cancer cells to evade programmed cell death. Selective inhibitors often face resistance due to the compensatory upregulation of the uninhibited counterpart.

Tanaka et al. utilized Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate as the foundational core to design potent Mcl-1/Bcl-xL dual inhibitors via a structure-guided hybridization strategy [1]. The pyrazolo[1,5-a]pyridine core was specifically chosen to anchor the molecule in the "west region" of Mcl-1, while functional groups appended via the C7 and C2 positions extended into the "east region" of Bcl-xL, effectively antagonizing both proteins and triggering Bax/Bak-mediated apoptosis.

ApoptosisPathway Stimulus Apoptotic Stimulus BH3 BH3-only Proteins (Bim, Puma, Bad) Stimulus->BH3 AntiApoptotic Anti-apoptotic Proteins (Mcl-1, Bcl-xL) BH3->AntiApoptotic Inhibits BaxBak Bax / Bak Oligomerization BH3->BaxBak Activates AntiApoptotic->BaxBak Sequesters/Inhibits Inhibitor Pyrazolopyridine-derived Dual Inhibitor Inhibitor->AntiApoptotic Binds & Antagonizes CytoC Cytochrome c Release BaxBak->CytoC Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis

Figure 2: Mechanism of action for pyrazolopyridine-derived Mcl-1/Bcl-xL dual inhibitors.

Broader Scaffold Applications

Beyond apoptosis, the scaffold has proven highly effective in other domains:

  • Kinase Inhibition (PI3Kγ/δ): Recent breakthroughs have utilized pyrazolopyridine derivatives as potent dual inhibitors of PI3Kγ and PI3Kδ, repolarizing tumor-associated macrophages and suppressing tumor growth in syngeneic models [2].

  • Antitubercular Agents: Scaffold hopping strategies have identified pyrazolo[1,5-a]pyridine-3-carboxamides as highly potent agents against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), demonstrating significant bacterial burden reduction in vivo [3].

Quantitative Pharmacological Data

The table below summarizes the robust in vitro efficacy of advanced derivatives synthesized from the pyrazolo[1,5-a]pyridine core across different targets.

Compound / DerivativeTarget / MechanismAssay Type / Cell LineEfficacy (IC50 / MIC)Reference
Compound 11 (Hybrid) Mcl-1 / Bcl-xL AntagonismBiochemical FRET AssayMcl-1: 0.088 μM Bcl-xL: 0.0037 μMTanaka et al. [1]
Compound 20e PI3Kγ / PI3Kδ InhibitionBiochemical Kinase AssayPI3Kγ: 4.0 nM PI3Kδ: 9.1 nMWang et al. [2]
Compound 5k Antitubercular ActivityM. tuberculosis H37RvLow nanomolar MICTang et al. [3]

Experimental Methodology: C7-Functionalization via Suzuki-Miyaura Coupling

To translate structural theory into laboratory practice, the following protocol details the optimal conditions for functionalizing the sterically hindered C7 position of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

Objective: To install an aryl/heteroaryl motif at the C7 position while preserving the C2-methyl ester.

Causality & Design Rationale: Because the C7 position is adjacent to the bridgehead nitrogen, steric bulk impedes standard cross-coupling. Therefore, a palladium catalyst with a sterically demanding, electron-rich bidentate ligand (such as Pd(dppf)Cl₂) is required to force the oxidative addition and facilitate reductive elimination. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic starting materials and the inorganic base.

Step-by-Step Protocol:

  • Reagent Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Atmospheric Control (Critical): Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species and to minimize oxidative homocoupling of the boronic acid.

  • Solvent & Base Addition: Introduce a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) via syringe, followed by K₂CO₃ (2.0 equiv).

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90°C for 4–8 hours.

  • In-Process Monitoring: Monitor the reaction progress via LC-MS. Self-Validation: The reaction is deemed complete when the starting material mass (m/z 255/257 for the bromine isotopes) is fully consumed, replaced by the target product mass.

  • Workup & Extraction: Cool the mixture to ambient temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with saturated aqueous NaHCO₃ followed by brine. Causality: NaHCO₃ neutralizes acidic byproducts, while brine breaks any organic/aqueous emulsions, driving the product entirely into the EtOAc layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C7-functionalized intermediate.

References

  • Tanaka, Y., Aikawa, K., Nishida, G., Homma, M., Sogabe, S., Igaki, S., Hayano, Y., Sameshima, T., Miyahisa, I., Kawamoto, T., Tawada, M., Imai, Y., Inazuka, M., Cho, N., Imaeda, Y., & Ishikawa, T. (2013). Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins. Journal of Medicinal Chemistry, 56(23), 9635–9645.[Link]

  • Wang, C., Zou, F., Qi, Z., Liu, Q., Shen, L., Yuan, X., Deng, M., Wang, A., Wang, B., Wang, L., Liang, X., Liu, Q., & Liu, J. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry, 67(17), 15199–15219.[Link]

  • Tang, J., Wang, B., Wu, T., Wan, J., Tu, Z., Njire, M., Wan, B., Franzblau, S. G., Zhang, T., Lu, X., & Ding, K. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814–818.[Link]

Foundational

Technical Whitepaper: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate – Physicochemical Profiling and Synthetic Applications in Dual Mcl-1/Bcl-xL Inhibitor Development

Executive Summary In the landscape of modern oncology drug discovery, the rational design of dual inhibitors targeting anti-apoptotic proteins is a critical frontier. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug discovery, the rational design of dual inhibitors targeting anti-apoptotic proteins is a critical frontier. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) has emerged as a highly versatile, low-molecular-weight scaffold essential for synthesizing such therapeutics[1]. With an exact molecular weight of 255.07 g/mol , this fused bicyclic heteroaromatic compound serves as a foundational building block. Its unique substitution pattern—a bromine atom at the C7 position and a methyl ester at the C2 position—provides orthogonal functional handles for transition-metal-catalyzed cross-coupling and amidation reactions, respectively[2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, its mechanistic rationale in structure-guided drug design, and a self-validating experimental protocol for its synthesis.

Physicochemical Profiling & Molecular Weight Analysis

The precise molecular weight of a pharmaceutical intermediate dictates its behavior in stoichiometric reactions and its downstream pharmacokinetic viability (adhering to Lipinski’s Rule of Five). The molecular weight of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is calculated based on its atomic constituents:

  • Carbon (C9): 9×12.011=108.099 g/mol

  • Hydrogen (H7): 7×1.008=7.056 g/mol

  • Bromine (Br1): 1×79.904=79.904 g/mol

  • Nitrogen (N2): 2×14.007=28.014 g/mol

  • Oxygen (O2): 2×15.999=31.998 g/mol

  • Total Exact Mass: 255.07 g/mol

The quantitative physicochemical data is summarized in the table below[1][3]:

PropertyValue
Chemical Name Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate
CAS Registry Number 1501949-39-8
Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
MDL Number MFCD23159829
Appearance Pale-yellow solid

Mechanistic Rationale in Oncology Drug Design

Mcl-1 and Bcl-xL are crucial regulators of apoptosis; their overexpression is frequently implicated in tumor survival and chemoresistance[4]. Developing dual inhibitors for both proteins is highly desirable but structurally challenging due to the distinct topographies of their binding grooves.

Researchers have successfully utilized a hybridization strategy to bridge these targets[5]. X-ray crystallographic studies revealed that the pyrazolo[1,5-a]pyridine core perfectly occupies the "west region" of the Mcl-1 binding pocket[6]. By utilizing Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a starting scaffold, chemists can tether it to a Bcl-xL binding motif (derived from ABT-263) via the C3 or C7 positions, creating a potent dual inhibitor[2].

Hybridization Mcl1 Mcl-1 'West' Region Pyrazolo[1,5-a]pyridine Core (MW: 255.07 Scaffold) Dual Mcl-1/Bcl-xL Dual Inhibitor (e.g., Compound 11) Mcl1->Dual Linker Tethering BclxL Bcl-xL 'East' Region ABT-263 Substructure BclxL->Dual Linker Tethering

Structure-guided hybridization strategy for Mcl-1/Bcl-xL dual inhibitors.

Synthetic Methodology & Experimental Protocols

The synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate requires precise thermal control to facilitate the intramolecular cyclization of its uncyclized precursor[2]. The following protocol is designed as a self-validating system, ensuring that intermediate purity is confirmed before downstream functionalization.

Step-by-Step Protocol: Thermal Cyclization

Reagents: Precursor 13 (uncyclized intermediate), Xylene, Hexane, Ethyl Acetate (EtOAc), Silica Gel.

  • Reaction Setup: Dissolve the uncyclized precursor (e.g., 65.3 g, 231 mmol) in 1.1 L of anhydrous xylene[2].

    • Causality: Xylene is selected as the solvent because its high boiling point (~138-144 °C) safely accommodates the high thermal energy required to drive the thermodynamically demanding ring-closure event without solvent boil-off.

  • Thermal Cyclization: Stir the solution at 120 °C for 6 hours[2].

    • Causality: Extended heating at 120 °C provides the specific activation energy necessary for the intramolecular cyclization, forming the fused bicyclic pyrazolo[1,5-a]pyridine core while preventing the degradation that occurs at higher extremes.

  • Concentration: Cool the mixture to room temperature and concentrate in vacuo[2].

    • Causality: Removing the high-boiling xylene under reduced pressure (rotary evaporation) prevents the thermal decomposition of the newly formed product that would likely occur during standard atmospheric distillation.

  • Purification: Purify the resulting residue via silica gel column chromatography, eluting with a gradient of 5–50% EtOAc in hexane[2].

    • Causality: The gradient elution separates the target compound from unreacted precursor and highly polar byproducts based on differential adsorption affinities. The gradual increase in polarity (EtOAc) ensures sharp peak resolution.

  • Isolation & Validation: Isolate the product as a pale-yellow solid (Yield: ~41%)[2]. Proceed immediately to NMR validation (See Section 4) to confirm structural integrity before downstream Vilsmeier-Haack formylation or Suzuki coupling.

Synthesis Precursor Intermediate 13 (Uncyclized Precursor) Thermal Thermal Cyclization Xylene, 120 °C, 6 h Precursor->Thermal Product Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (MW: 255.07 g/mol) Thermal->Product Cyclization & Concentration Formylation Vilsmeier-Haack Formylation POCl3, DMF, 100 °C Product->Formylation C3 Functionalization

Step-by-step synthetic workflow and downstream functionalization.

Analytical Validation & Structural Confirmation

To ensure the trustworthiness of the synthesis, the isolated pale-yellow solid must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy. The exact mass (MW 255.07) can be confirmed via LC-MS (ESI+), yielding an [M+H]+ peak at m/z 256.0.

The ^1^H NMR spectrum provides definitive proof of the 7-bromo substitution pattern[2]:

  • ^1^H NMR (DMSO-d6, 300 MHz):

    • δ 3.93 (3H, s): Confirms the presence of the intact methyl ester (-COOCH3) at the C2 position.

    • δ 7.35 (1H, s): Represents the isolated pyrazole ring proton (C3-H).

    • δ 7.27 (1H, dd, J = 8.9, 7.4 Hz), δ 7.53 (1H, dd, J = 7.3, 1.0 Hz), δ 7.89 (1H, dd, J = 8.9, 1.1 Hz): These three signals correspond to the protons on the pyridine ring (C4, C5, C6). The absence of a fourth pyridine proton, combined with the specific coupling constants (J values), definitively proves that the bromine atom is regioselectively positioned at C7.

By cross-referencing the physical yield with these analytical benchmarks, researchers establish a self-validating loop that guarantees the integrity of the scaffold before committing it to complex, multi-step hybridizations.

References

  • Tanaka, Y., et al. "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins". Journal of Medicinal Chemistry (ACS Publications), 2013. Available at:[Link][2][5]

  • National Center for Biotechnology Information (PubMed). "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins". Available at:[Link][4]

  • European Bioinformatics Institute (EMBL-EBI). "Document: Discovery of potent Mcl-1/Bcl-xL dual inhibitors...". Available at:[Link][6]

Sources

Exploratory

Pyrazolo[1,5-a]pyridine Scaffold Derivatives: A Technical Guide to Kinase Inhibition and Advanced Synthesis

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged 5:6 aza-fused bicyclic heterocycle that has emerged as a cornerstone in modern medicinal chemistry. Serving as a highly effective bioisostere for ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged 5:6 aza-fused bicyclic heterocycle that has emerged as a cornerstone in modern medicinal chemistry. Serving as a highly effective bioisostere for indoles, azaindoles, and imidazopyridines, its unique electronic distribution—combining an electron-rich pyrazole with a π-deficient pyridine—makes it an exceptional hinge-binding motif for protein kinase inhibitors . As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between pharmacological application and synthetic execution, providing drug development professionals with a self-validating framework for utilizing this scaffold in targeted therapies.

Pharmacological Significance: The Kinase Inhibitor Paradigm

The structural rigidity and hydrogen-bonding capabilities of pyrazolo[1,5-a]pyridines allow for precise interactions within the ATP-binding pockets of various kinases. Recent drug discovery campaigns have heavily leveraged this scaffold in immuno-oncology.

C-Terminal Src Kinase (CSK) Modulation

CSK functions as a negative regulator of T-cell activation by phosphorylating the SRC-family kinase LCK at Tyr505, locking it in an inactive conformation. By deploying pyrazolo[1,5-a]pyridine derivatives as potent CSK inhibitors, researchers can block this inhibitory phosphorylation. This maintains LCK in its active state, thereby amplifying T-cell receptor (TCR) signaling and driving downstream ZAP-70 activation to enhance anti-tumor immunity .

SignalingPathway Inhibitor Pyrazolo[1,5-a]pyridine (CSK Inhibitor) CSK C-Terminal Src Kinase (CSK) Inhibitor->CSK Blocks Activity LCK_Inact LCK (Inactive) pTyr505 CSK->LCK_Inact Phosphorylates Tyr505 LCK_Act LCK (Active) Dephosphorylated LCK_Inact->LCK_Act Conformational Shift ZAP70 ZAP-70 Kinase LCK_Act->ZAP70 Phosphorylates TCell T-Cell Proliferation & Immune Activation ZAP70->TCell Downstream Signaling

CSK-LCK signaling pathway modulated by Pyrazolo[1,5-a]pyridine inhibitors.

Dual PI3Kγ/δ Inhibition

Phosphoinositide 3-kinases (PI3K) γ and δ play critical roles in immunosuppression by targeting regulatory T cells and myeloid cells. Pyrazolo[1,5-a]pyridine derivatives have been optimized as highly selective dual inhibitors of PI3Kγ/δ. These compounds successfully repolarize tumor-associated macrophages from the pro-tumorigenic M2 phenotype to the anti-tumorigenic M1 phenotype .

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the potency of this scaffold, the following table summarizes the biochemical and cellular efficacy of recently developed pyrazolo[1,5-a]pyridine derivatives against their respective kinase targets.

Compound DesignationTarget KinaseBiochemical IC₅₀ (nM)Cellular EC₅₀ (μM)Key Structural Feature & SAR Insight
20e (IHMT-PI3K-315) PI3Kγ4.00.028 (AKT S473)Pyrazolopyridine core ensures deep pocket binding.
20e (IHMT-PI3K-315) PI3Kδ9.10.013 (AKT S473)High selectivity over other protein kinases at 1 μM.
Compound 13 CSK< 10.0High EfficacyCyano amide & fluorinated indazole block metabolic soft spots.
Compound 9d General KinasesN/AHigh Yield (70%)4-Methoxy-6-(4-methoxyphenyl) substitution enhances lipophilicity.

Data aggregated from recent medicinal chemistry optimization campaigns , .

Advanced Synthetic Methodologies

Historically, the synthesis of pyrazolo[1,5-a]pyridines relied on the amination of pyridines followed by a 1,3-dipolar cycloaddition with alkynes. However, asymmetric N-amino-pyridinium salts often yielded a mixture of regioisomers, severely bottlenecking drug discovery efforts .

To overcome this, a state-of-the-art TEMPO-mediated [3+2] annulation-aromatization protocol has been developed. This method utilizes α,β-unsaturated compounds instead of alkynes, offering broad substrate scope, excellent functional group tolerance, and predictable regioselectivity .

SynthesisWorkflow Step1 1. Substrate Suspension N-Aminopyridinium in Toluene Step2 2. Reagent Addition Alkene + TEMPO Step1->Step2 Solvation Step3 3. Thermal Control Cool to 0 °C Step2->Step3 Preparation Step4 4. Base Activation Dropwise DIPEA Step3->Step4 Prevents Degradation Step5 5. Cycloaddition Stir at Ambient Temp Step4->Step5 Generates 1,3-Dipole Step6 6. Isolation Rotary Evap & FCC Step5->Step6 Aromatization

TEMPO-mediated [3+2] annulation-aromatization workflow.

Step-by-Step Experimental Protocol

The following self-validating protocol details the synthesis of functionalized pyrazolo[1,5-a]pyridines, explicitly outlining the causality behind each physiochemical manipulation.

Reagents: N-aminopyridinium salt (0.15 mmol), α,β-unsaturated compound (e.g., acrylonitrile, 0.30 mmol), TEMPO (0.18 mmol), N,N-Diisopropylethylamine (DIPEA, 0.30 mmol), Toluene (30 mL).

  • Substrate Suspension: Suspend the N-aminopyridinium salt in 30 mL of toluene.

    • Causality: Toluene is a non-polar, aprotic solvent. It stabilizes the transition state of the [3+2] cycloaddition without interfering with the radical/oxidative mechanism of TEMPO, ensuring the 1,3-dipole does not prematurely quench.

  • Reagent Addition: Add the α,β-unsaturated compound (2.0 equiv) and TEMPO (1.2 equiv) to the suspension.

    • Causality: TEMPO is employed here in a dual capacity. It acts as a Lewis acid to activate the alkene for the initial cycloaddition, and subsequently acts as a mild oxidant to drive the aromatization of the intermediate, preventing the isolation of partially saturated dihydropyrazolo byproducts.

  • Thermal Control: Cool the reaction vessel to strictly 0 °C using an ice bath.

    • Causality: The subsequent deprotonation step is highly exothermic. Lowering the temperature prevents the thermal degradation of the sensitive N-aminopyridinium ylide intermediate, which is critical for maintaining high regioselectivity.

  • Base Activation: Add DIPEA (2.0 equiv) dropwise over 5 minutes.

    • Causality: DIPEA is a sterically hindered base. It efficiently deprotonates the N-aminopyridinium salt to form the reactive N-pyridinium imide (the 1,3-dipole) without acting as a competing nucleophile against the α,β-unsaturated compound.

  • Cycloaddition & Aromatization: Remove the ice bath, allowing the mixture to stir at ambient temperature. Monitor via TLC until the starting material is consumed.

    • Causality: Warming to room temperature provides the necessary activation energy for the cycloaddition. The subsequent aromatization is driven forward by the thermodynamic stability of the fully conjugated pyrazolo[1,5-a]pyridine system.

  • Isolation: Remove the solvent via rotary evaporation. Purify the crude residue through Flash Column Chromatography (FCC) using a Petroleum ether/Ethyl acetate gradient (15:1 to 8:1).

    • Causality: FCC effectively separates the highly polar TEMPO-H byproduct and any unreacted starting materials from the desired lipophilic pyrazolo[1,5-a]pyridine product, yielding pure compound (typically >70% yield).

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is far more than a structural novelty; it is a highly tunable, robust pharmacophore that addresses critical challenges in kinase selectivity and metabolic stability. By transitioning from traditional alkyne-based cycloadditions to advanced TEMPO-mediated annulations, medicinal chemists can now access highly functionalized, regiochemically pure derivatives. This synthetic autonomy directly translates to accelerated SAR development, particularly in the creation of next-generation immuno-oncology therapeutics targeting CSK and PI3Kγ/δ.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Organic Letters, ACS Publications URL:[Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones Organic & Biomolecular Chemistry, RSC Publishing URL:[Link]

Foundational

Biological Activity and Synthetic Modalities of the Pyrazolo[1,5-a]pyridine Core: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds is driven by the need to overcome drug resistance, improve metabolic stability, and enhance target selectivity. The pyrazolo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds is driven by the need to overcome drug resistance, improve metabolic stability, and enhance target selectivity. The pyrazolo[1,5-a]pyridine core—a fused 5-6 bicyclic system featuring a bridgehead nitrogen—has emerged as a privileged pharmacophore. As a bioisostere to indoles, azaindoles, and purines, this electron-rich core offers a unique hydrogen-bonding profile and exceptional metabolic resilience. This whitepaper provides an in-depth technical analysis of the biological activities, structural causality, and self-validating synthetic protocols associated with the pyrazolo[1,5-a]pyridine scaffold.

Pharmacological Landscape & Mechanistic Insights

The versatility of the pyrazolo[1,5-a]pyridine scaffold allows it to be tuned for a wide array of biological targets, ranging from oncology to neuroinflammation and infectious diseases 1[1].

Oncology: Precision RET Kinase Inhibition

The most prominent clinical validation of this core is found in Selpercatinib (Retevmo) , an FDA-approved targeted therapy for non-small cell lung cancer (NSCLC) and medullary thyroid cancer harboring RET (rearranged during transfection) gene alterations 2[2].

Causality in Drug Design: Why utilize the pyrazolo[1,5-a]pyridine core here? In the ATP-binding pocket of the RET kinase, the core functions as a highly specific hinge-binder. The nitrogen at the 1-position of the pyrazole ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (specifically Ala807 in RET). Unlike traditional indole cores, the bridgehead nitrogen alters the electron density of the bicyclic system, increasing its metabolic stability against oxidative degradation by CYP450 enzymes while maintaining the necessary planarity for optimal π−π stacking within the hydrophobic ATP-binding pocket 3[3].

RET_Pathway RET RET Kinase Receptor (Active) MAPK RAS/MAPK Cascade RET->MAPK PI3K PI3K/AKT Cascade RET->PI3K Selp Selpercatinib (Pyrazolo[1,5-a]pyridine) Selp->RET Hinge-binding Inhibition Tumor Tumor Proliferation & Survival MAPK->Tumor PI3K->Tumor

Fig 1. Selpercatinib mediated inhibition of RET kinase signaling pathways preventing tumor growth.

Neuroinflammation: Phosphodiesterase (PDE) Inhibition

Ibudilast (Ketas) is an orally bioavailable inhibitor of cyclic nucleotide phosphodiesterases (PDE-3, -4, -10, and -11) utilized in the treatment of asthma and investigated for multiple sclerosis 4[4]. The lipophilic nature of the isopropyl and isobutyryl substitutions on the pyrazolo[1,5-a]pyridine core enables excellent blood-brain barrier (BBB) penetration, a critical requirement for neuroprotective agents.

Infectious Diseases: Antitubercular Activity

Recent scaffold-hopping strategies have identified pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents. By replacing the imidazo[1,2-a]pyridine core of known inhibitors (e.g., Q203), researchers developed derivatives that exhibit low nanomolar Minimum Inhibitory Concentration (MIC) values against multidrug-resistant Mycobacterium tuberculosis strains 5[5].

Quantitative Pharmacological Profiling

The following table summarizes the quantitative metrics of key pyrazolo[1,5-a]pyridine-derived therapeutics, providing a comparative baseline for drug development professionals.

CompoundPrimary TargetClinical IndicationKey Quantitative MetricDevelopment Status
Selpercatinib RET KinaseNSCLC, Medullary Thyroid CancerIC50 < 10 nM (RET)FDA Approved (2020)
Ibudilast PDE-3, -4, -10, -11Asthma, Multiple SclerosisBioavailability ~70%, T½ 19hApproved (Japan), Trials (US)
Compound 5k M. tuberculosis H37RvTuberculosisMIC < 100 nMPreclinical Lead

Synthetic Methodologies & Experimental Protocols

To harness the biological potential of this core, robust and scalable synthetic routes are required. The most atom-economical and regioselective method is the [3+2] annulation-aromatization of N-aminopyridines with α,β -unsaturated compounds 6[6].

Causality of Reagent Selection: The Role of TEMPO

In traditional [3+2] cycloadditions, asymmetric N-aminopyridinium salts often yield a mixture of regioisomers due to uncontrolled nucleophilic attack. By introducing TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), the reagent acts dually:

  • As a mild Lewis acid: It coordinates with the α,β -unsaturated compound to direct highly predictable, regioselective annulation.

  • As an oxidant: It rapidly drives the unstable dihydropyrazolopyridine intermediate to full aromatization, preventing reversible ring-opening and side-product formation 6[6].

Synthesis_Workflow A N-Aminopyridinium Salt C [3+2] Annulation (TEMPO as Lewis Acid) A->C B α,β-Unsaturated Compound B->C D Dihydropyrazolo- pyridine Intermediate C->D E Aromatization (TEMPO as Oxidant) D->E F Pyrazolo[1,5-a]pyridine Core E->F

Fig 2. TEMPO-mediated [3+2] annulation-aromatization workflow for pyrazolo[1,5-a]pyridine synthesis.

Self-Validating Protocol: TEMPO-Mediated Synthesis

Step 1: N-Amination of Pyridine

  • Procedure: React the substituted pyridine (1.0 equiv) with O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: Precipitate the resulting N-aminopyridinium salt using diethyl ether, filter, and dry under a vacuum.

Step 2: Cycloaddition & Aromatization

  • Procedure: In a round-bottom flask, combine the N-aminopyridinium salt (1.0 equiv), an α,β -unsaturated ester (1.5 equiv), TEMPO (2.0 equiv), and K2​CO3​ (2.0 equiv) in N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Causality: K2​CO3​ is chosen as a mild base to generate the N-ylide in situ without hydrolyzing the sensitive α,β -unsaturated ester. DMF provides optimal solvation for the ionic salt and polar transition states.

  • Thermal Activation: Stir the reaction mixture at 80°C for 12 hours under an inert argon atmosphere.

Step 3: Self-Validation & Quality Control

  • In-Process Monitoring: Monitor the reaction via LC-MS. The system is self-validating through a distinct visual cue: the reaction mixture transitions from a deep red (indicating the accumulation of the dihydropyrazolopyridine intermediate) to a pale yellow/colorless solution upon complete TEMPO-mediated aromatization.

  • Analytical Confirmation: Absence of the highly polar N-aminopyridinium salt mass peak confirms complete conversion.

Step 4: Workup & Purification

  • Procedure: Quench the reaction with distilled water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure pyrazolo[1,5-a]pyridine derivative.

Conclusion

The pyrazolo[1,5-a]pyridine core is a cornerstone of modern targeted therapeutics. Its unique physicochemical properties allow it to act as a highly selective kinase hinge-binder and a BBB-penetrant PDE inhibitor. By employing regioselective, TEMPO-mediated [3+2] cycloaddition protocols, medicinal chemists can efficiently access highly functionalized derivatives, accelerating the discovery of next-generation therapies.

References

  • Source: National Institutes of Health (PMC)
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL
  • Source: Organic Letters (ACS Publications)
  • Source: PubChem (NIH)
  • Source: PubChem (NIH)
  • Source: National Institutes of Health (PMC)

Sources

Exploratory

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate: A Keystone Intermediate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold Fused nitrogen-containing heterocyclic compounds are foun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

Fused nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, and among them, the pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure.[1][2] Its rigid, planar topography and versatile synthetic accessibility make it an ideal framework for designing molecules that interact with a wide array of biological targets.[3] Derivatives of this core are integral to drugs targeting cancers, central nervous system (CNS) disorders, and inflammatory conditions.[1][3]

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a particularly valuable intermediate. Its structure is strategically functionalized at two key positions:

  • The 7-bromo substituent: This serves as a versatile synthetic "handle." It is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, and alkyl groups. This enables extensive exploration of the chemical space around the core scaffold.[4][5]

  • The 2-methyl carboxylate group: The ester at the 2-position provides a direct route to amides, which are crucial for modulating physicochemical properties and forming key hydrogen bond interactions with biological targets.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key building block, offering field-proven insights for its effective use in drug discovery programs.

Core Synthesis: A Regioselective Approach

The construction of the pyrazolo[1,5-a]pyridine ring system is most effectively achieved through a [3+2] cycloaddition reaction.[6] A robust and widely adopted method involves the reaction of an N-aminopyridinium intermediate with an electron-deficient alkyne, such as methyl propiolate.[7]

Detailed Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-4-bromopyridine.

Step 1: Formation of the N-Aminopyridinium Intermediate

  • Reagents & Setup: To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent like acetonitrile (MeCN), add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.1 eq).[7]

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 40 °C) for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Rationale: This step forms the key 1-amino-4-bromo-pyridinium salt. The choice of aminating agent is critical; DNPH is effective, though others like O-mesitylenesulfonylhydroxylamine (MSH) can also be used.[7] The reaction proceeds via nucleophilic attack of the pyridine nitrogen onto the electrophilic nitrogen of the aminating agent.

Step 2: [3+2] Cycloaddition and Aromatization

  • Reagents & Setup: To the crude N-aminopyridinium salt solution, add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) followed by the dropwise addition of methyl propiolate (1.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).[7]

  • Reaction Conditions: The reaction is typically stirred at room temperature for 18-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

  • Causality of Experimental Choices:

    • Base (K₂CO₃): The base is essential for deprotonating the N-amino group, forming the N-iminopyridinium ylide in situ. This ylide is the reactive 1,3-dipole species required for the cycloaddition.

    • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it effectively solubilizes the pyridinium salt and facilitates the ionic interactions during the ylide formation and subsequent cycloaddition.

    • Regioselectivity: The reaction with methyl propiolate proceeds with high regioselectivity to afford the 2-carboxylate isomer due to the electronic effects of the substituents on both the ylide and the alkyne.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-4-bromopyridine C 1-Amino-4-bromopyridinium Salt A->C Step 1: N-Amination B Aminating Agent (DNPH) B->C E N-Iminopyridinium Ylide (in situ) C->E Step 2: Ylide Formation D Base (K2CO3) D->E G Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate E->G [3+2] Cycloaddition & Aromatization F Methyl Propiolate F->G

Caption: Regioselective synthesis of the target compound via N-amination and cycloaddition.

Chemical Reactivity and Synthetic Utility

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a versatile scaffold, offering two primary points for diversification, which is crucial for structure-activity relationship (SAR) studies.

Functionalization at the 7-Position (C7-Br)

The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[4][5]

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids or esters introduces diverse aromatic systems. This is one of the most common methods for elaborating this position.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated derivatives, which can serve as precursors for other functional groups or as active pharmacophores themselves.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing various primary and secondary amines at the 7-position.

Trustworthiness of Protocols: These cross-coupling reactions are highly reliable and well-documented in organic synthesis. The choice of catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base, and solvent must be optimized for each substrate class to ensure high yields and prevent side reactions.

Modification of the 2-Ester Group

The methyl ester at the C2 position is readily transformed into other functional groups.

  • Saponification: Hydrolysis of the ester using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) yields the corresponding 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.[8] This carboxylic acid is a key intermediate.

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) to generate a library of amides.[7] This modification is fundamental in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.

Key Reaction Pathways Diagram

Reactivity_Diagram cluster_c7 C7 Position Reactions cluster_c2 C2 Position Reactions Core Methyl 7-bromopyrazolo [1,5-a]pyridine-2-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki Pd(0) Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira Pd/Cu Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core->Buchwald Pd(0) Acid 7-Bromo-pyrazolo[1,5-a]pyridine- 2-carboxylic acid Core->Acid 1. NaOH/H2O 2. H+ Amide Amide Derivatives Acid->Amide R2NH, Coupling Agent (e.g., HATU)

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Foundational

Comprehensive Spectroscopic and Synthetic Profiling of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Target Audience: Research Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The development of dual inhibitors targeting anti-apoptotic pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of dual inhibitors targeting anti-apoptotic proteins is a frontier in modern oncology. Overexpression of Bcl-2 family proteins, specifically Mcl-1 and Bcl-xL, is a primary driver of tumor survival and chemotherapy resistance[1]. To combat this, structure-guided hybridization strategies have been employed to tether selective inhibitors of these proteins into single, highly potent dual-action molecules[2].

At the core of the Mcl-1 binding fragment lies a critical bicyclic scaffold: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Compound 14)[3]. This technical guide provides an in-depth analysis of its physicochemical properties, a causal breakdown of its spectroscopic signatures, and field-proven synthetic methodologies. Furthermore, we explore the regioselective functionalization of this scaffold, demonstrating why it is the ideal building block for advanced apoptotic modulators.

Physicochemical Properties

Before utilizing this scaffold in complex multi-step syntheses, it is crucial to establish its baseline properties. The presence of the heavy bromine atom and the conjugated bicyclic system dictates its solubility, stability, and reactivity[4].

Table 1: Key Physicochemical Data

PropertyValueStructural Implication
Chemical Name Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylateCore scaffold for Mcl-1 west-region binding.
CAS Number 1501949-39-8[5]Unique registry identifier for procurement and safety tracking.
Molecular Formula C9H7BrN2O2[4]Contains a halogen handle (Br) for cross-coupling.
Molecular Weight 255.07 g/mol [6]Low molecular weight allows for downstream tethering without exceeding Lipinski's limits.
Physical Form Pale-yellow solid[3]Indicates extended conjugation across the bicyclic ring system.

Spectroscopic Characterization: Causality in 1H NMR

The structural validation of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The electron density distribution across the fused pyrazole and pyridine rings creates a highly distinct, self-validating spin system[3].

Table 2: 1H NMR Spectroscopic Assignments (300 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentCausality / Structural Rationale
3.93 Singlet (s)-3H-OCH3Methoxy protons of the C2 ester. Deshielded purely by the adjacent carbonyl oxygen.
7.35 Singlet (s)-1HC3-HIsolated proton on the pyrazole ring. Its downfield shift is driven by the electron-withdrawing ester at C2.
7.27 Doublet of doublets (dd)8.9, 7.41HC5-HCentral proton of the pyridine spin system. Exhibits ortho-coupling to both C4 and C6.
7.53 Doublet of doublets (dd)7.3, 1.01HC6-HAdjacent to the C7 bromine. Deshielded by the heavy atom effect and inductive electron withdrawal.
7.89 Doublet of doublets (dd)8.9, 1.11HC4-HHighly deshielded due to extended conjugation with the bridgehead nitrogen and the C2 ester group.
The Logic of the Spin System

The protons on the pyridine ring (C4, C5, C6) form a classic AMX-like 3-spin system. The coupling constants validate the structural integrity:

  • Bond Order Alteration: The coupling between C4 and C5 ( J=8.9 Hz) is significantly larger than the coupling between C5 and C6 ( J=7.3 Hz)[3]. This discrepancy is a hallmark of fused bicyclic systems, indicating a higher degree of double-bond character between C4 and C5 compared to C5 and C6.

  • Meta-Coupling: The fine splitting ( J≈1.0−1.1 Hz) observed on the C4 and C6 peaks confirms their meta-relationship across the ring, validating that the C5 position is unsubstituted.

Experimental Methodologies

The synthesis and subsequent functionalization of this scaffold require precise thermal and electrophilic control. Below are the self-validating protocols utilized in the development of Mcl-1 inhibitors[3].

Protocol A: Thermal Cyclization to Form the Bicyclic Core (Compound 14)

This step establishes the pyrazolo[1,5-a]pyridine core via the cyclization of a pre-assembled precursor (Compound 13).

  • Reaction Preparation: Dissolve the precursor (65.3 g, 231 mmol) in anhydrous xylene (1.1 L) to achieve a concentration of ~0.2 M.

    • Causality: Xylene is selected because its high boiling point (138–144 °C) provides the exact thermal energy required to drive the cyclization without degrading the intermediate.

  • Thermal Activation: Stir the mixture at 120 °C under a nitrogen atmosphere for 6 hours.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the acyclic precursor is fully converted to the m/z of the cyclized product (255.07 g/mol ).

  • Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator equipped with a high-vacuum pump and a 60 °C water bath.

  • Purification: Purify the crude residue via silica gel column chromatography, utilizing a gradient elution of 5–50% Ethyl Acetate in Hexanes.

    • Causality: The gradient effectively separates non-polar thermal degradation byproducts (eluting early) from the moderately polar product.

  • Isolation: Evaporate the product fractions to yield Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (23.8 g, 41% yield) as a pale-yellow solid[3].

Protocol B: Regioselective Vilsmeier-Haack Formylation (Compound 15)

To tether this scaffold to a Bcl-xL inhibitor, a linker must be attached. The C3 position is highly nucleophilic, making it the perfect site for electrophilic aromatic substitution[3].

  • Reagent Assembly: To a solution of Compound 14 (10.0 g, 39.2 mmol) in anhydrous DMF (100 mL), slowly add phosphoryl trichloride (POCl3, 18.3 mL, 196 mmol) at room temperature.

    • Causality: DMF serves a dual purpose as both the solvent and the reactant, combining with POCl3 to generate the highly electrophilic Vilsmeier reagent.

  • Electrophilic Attack: Heat the mixture to 100 °C for 1 hour. The electron-rich C3 position selectively attacks the Vilsmeier reagent.

  • Quenching & Basification: Cool the reaction to 0 °C and carefully basify with saturated aqueous NaHCO3.

    • Causality: Basification hydrolyzes the iminium intermediate into the desired aldehyde (formyl group) while neutralizing the generated HCl.

  • Extraction: Extract the aqueous layer with a mixture of EtOAc and THF. Dry the organic layer over MgSO4, concentrate in vacuo, and wash the resulting solid with hexane to yield the C3-formylated product (8.00 g, 72% yield) as a white solid[3].

Application in Structural Biology and Drug Design

The strategic value of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate lies in its orthogonal reactivity, which perfectly aligns with structure-guided drug design[1].

In the pursuit of Mcl-1/Bcl-xL dual inhibitors, X-ray crystallography revealed that the pyrazolo[1,5-a]pyridine core binds deeply into the "west region" of the Mcl-1 protein[2]. To achieve dual inhibition, chemists exploited the scaffold's geometry:

  • The C3 Position (Tethering): The formyl group introduced at C3 (Protocol B) is extended into a propyl linker, which acts as a chemical tether connecting the Mcl-1 binder to an ABT-263 fragment (a known Bcl-xL binder)[3],[7].

  • The C7 Position (Hydrophobic Pocket Binding): The bromine atom at C7 serves as a synthetic handle for Palladium-catalyzed cross-coupling. By replacing the bromine with a bulky, hydrophobic aryl group (e.g., 4-(tert-Butoxycarbonyl)-2,6-dimethylphenyl), the molecule achieves optimal van der Waals contacts within the Mcl-1 binding pocket[3].

Hybridization Mcl1_Binder Mcl-1 Binder (Pyrazolo[1,5-a]pyridine core) Structural_Analysis X-ray Crystallography & Substructural Analysis Mcl1_Binder->Structural_Analysis BclxL_Binder Bcl-xL Binder (ABT-263 fragment) BclxL_Binder->Structural_Analysis Tethering Chemical Tethering at C3 (Hybridization) Structural_Analysis->Tethering CrossCoupling Pd-Catalyzed Coupling at C7 (Hydrophobic Optimization) Tethering->CrossCoupling Dual_Inhibitor Potent Dual Inhibitor (IC50 < 0.1 μM) CrossCoupling->Dual_Inhibitor

Figure 1: Structure-guided hybridization strategy utilizing orthogonal functionalization at C3 and C7.

The ultimate result of this hybridization is a molecule capable of overriding the redundant survival mechanisms of cancer cells, forcing them into apoptosis.

ApoptosisPathway Stimulus Apoptotic Stimulus BH3 BH3-only Proteins (Bim, Puma, etc.) Stimulus->BH3 AntiApoptotic Anti-apoptotic Proteins (Mcl-1, Bcl-xL) BH3->AntiApoptotic Inhibits ProApoptotic Pro-apoptotic Effectors (Bax, Bak) BH3->ProApoptotic Activates AntiApoptotic->ProApoptotic Sequesters CytoC Cytochrome c Release ProApoptotic->CytoC Apoptosis Apoptosis (Programmed Cell Death) CytoC->Apoptosis DualInhibitor Mcl-1/Bcl-xL Dual Inhibitor (Pyrazolo-pyridine Hybrid) DualInhibitor->AntiApoptotic Blocks

Figure 2: The intrinsic apoptosis signaling pathway and the intervention point of dual inhibitors.

References

  • Tanaka, Y., Aikawa, K., Nishida, G., Homma, M., Sogabe, S., Igaki, S., Hayano, Y., Sameshima, T., Miyahisa, I., Kawamoto, T., Tawada, M., Imai, Y., Inazuka, M., Cho, N., Imaeda, Y., & Ishikawa, T. (2013). "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins." Journal of Medicinal Chemistry, 56(23), 9635-9645. URL:[Link]

  • EMBL-EBI. "Document: Discovery of potent Mcl-1/Bcl-xL dual inhibitors by using a hybridization strategy based on structural analysis of target proteins." ChEMBL Database. URL:[Link]

  • American Chemical Society (ACS). "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins | Journal of Medicinal Chemistry." URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate from N-aminopyridines

Application Note: Regiocontrolled Synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate via N-Aminopyridinium Ylides Strategic Overview & Mechanistic Rationale The pyrazolo[1,5-a]pyridine scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regiocontrolled Synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate via N-Aminopyridinium Ylides

Strategic Overview & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged structural motif in modern drug discovery, featured prominently in marketed therapeutics such as the kinase inhibitor Selpercatinib[1] and advanced Mcl-1/Bcl-xL dual inhibitors[2].

A common synthetic challenge arises when attempting to synthesize the 2-carboxylate derivative directly from N-aminopyridines. The classic [3+2] cycloaddition of N-iminopyridinium ylides with terminal alkynes bearing electron-withdrawing groups (e.g., methyl propiolate) exhibits strong inherent regioselectivity, predominantly yielding the 3-carboxylate isomer[3]. This occurs because the exocyclic nitrogen of the ylide acts as the primary nucleophilic center, preferentially attacking the unsubstituted, more electrophilic β -carbon of the terminal alkyne.

The Strategic Solution: To bypass this electronic bias, this protocol utilizes a symmetrical dipolarophile—dimethyl acetylenedicarboxylate (DMAD)—to form a 2,3-dicarboxylate intermediate. We then exploit the inherent electronic asymmetry of the pyrazolo[1,5-a]pyridine core. The bridgehead nitrogen strongly donates electron density into the C-3 position (analogous to the C-3 of indole), making it highly susceptible to electrophilic attack. By subjecting the intermediate diacid to strong aqueous acid, protonation occurs selectively at C-3, driving a rapid and entirely regioselective protodecarboxylation to yield the desired 2-carboxylic acid framework.

Synthetic Workflow

SynthesisWorkflow SM 2-Bromopyridine Step1 Step 1: N-Amination Reagent: MSH Solvent: DCM, 0°C to RT SM->Step1 Int1 1-Amino-2-bromopyridinium mesitylenesulfonate Step1->Int1 Step2 Step 2: [3+2] Cycloaddition Reagents: DMAD, K2CO3 Oxidant: TEMPO / O2 Int1->Step2 Int2 Dimethyl 7-bromopyrazolo[1,5-a]- pyridine-2,3-dicarboxylate Step2->Int2 Step3 Step 3: Hydrolysis & Decarboxylation Reagents: 1) NaOH 2) 6M HCl, Δ Int2->Step3 Int3 7-Bromopyrazolo[1,5-a]pyridine- 2-carboxylic acid Step3->Int3 Step4 Step 4: Fischer Esterification Reagents: MeOH, cat. H2SO4, Δ Int3->Step4 Product Methyl 7-bromopyrazolo[1,5-a]- pyridine-2-carboxylate Step4->Product

Regiocontrolled synthesis workflow for 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

Quantitative Data & Optimization

To ensure maximum throughput, the cycloaddition/aromatization and decarboxylation steps were optimized. The inclusion of TEMPO as a catalytic oxidant during the [3+2] annulation significantly accelerates the aromatization of the dihydropyrazolo intermediate[1], preventing the formation of disproportionation byproducts.

Table 1: Optimization of the [3+2] Annulation-Aromatization Step

Condition Oxidant System Temp (°C) Time (h) Yield of 2,3-Dicarboxylate (%)
1 Ambient Air 25 24 45%
2 O₂ Balloon (1 atm) 60 12 68%

| 3 | TEMPO (20 mol%), O₂ (1 atm) | 60 | 6 | 84% |

Table 2: Optimization of Regioselective Decarboxylation

Condition Reagents / Solvent Temp (°C) Regioselectivity (C3 vs C2 loss) Yield of 2-Acid (%)
1 2M HCl (aq) 100 >99:1 41% (Incomplete)
2 Diphenyl ether 190 >99:1 78%

| 3 | 6M HCl (aq) | 105 (Reflux) | >99:1 | 88% |

Step-by-Step Experimental Protocols & Self-Validation

Step 1: N-Amination of 2-Bromopyridine

Causality: 2-Bromopyridine is sterically hindered and electron-deficient. O-(Mesitylsulfonyl)hydroxylamine (MSH) is utilized over standard aminating agents (like HOSA) because the mesitylenesulfonate is an exceptional leaving group, driving the nucleophilic attack by the deactivated pyridine nitrogen.

  • Dissolve 2-bromopyridine (1.0 equiv, 50 mmol) in anhydrous DCM (100 mL) and cool to 0 °C under N₂.

  • Add a freshly prepared solution of MSH (1.1 equiv, 55 mmol) in DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Add diethyl ether (150 mL) to fully precipitate the product. Filter the solid, wash with cold ether, and dry under vacuum.

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 3:1) confirms the disappearance of the high-Rf 2-bromopyridine. The product is a highly polar, baseline-retained solid.

Step 2: TEMPO-Mediated[3+2] Cycloaddition

Causality: Potassium carbonate deprotonates the aminopyridinium salt to generate the 1,3-dipole in situ. The concerted cycloaddition with DMAD yields a non-aromatic intermediate. TEMPO and O₂ act synergistically to abstract two protons and two electrons, driving the irreversible aromatization to the pyrazolo[1,5-a]pyridine core[1].

  • Suspend the 1-amino-2-bromopyridinium salt (1.0 equiv, 40 mmol) in DMF (80 mL).

  • Add K₂CO₃ (2.0 equiv, 80 mmol) and TEMPO (0.2 equiv, 8 mmol).

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv, 48 mmol) dropwise.

  • Equip the flask with an O₂ balloon and heat to 60 °C for 6 hours.

  • Quench with water (200 mL) and extract with EtOAc (3 × 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation (IPC): LC-MS must show the complete consumption of the salt and the appearance of the cycloadduct mass [M+H]+=313.0 (for ⁷⁹Br isotope).

Step 3: Saponification & Regioselective Decarboxylation

Causality: Saponification cleaves both methyl esters. Subsequent refluxing in 6M HCl selectively protonates the electron-rich C-3 position, facilitating the specific extrusion of CO₂ from C-3 while leaving the C-2 carboxylic acid completely intact.

  • Dissolve the intermediate (1.0 equiv, 30 mmol) in THF/MeOH/H₂O (1:1:1, 90 mL). Add NaOH (5.0 equiv, 150 mmol) and stir at 60 °C for 4 hours.

  • Concentrate to remove organic solvents. Acidify the aqueous layer with conc. HCl to pH 1 to precipitate the diacid. Filter and dry.

  • Suspend the crude diacid in 6M HCl (100 mL) and reflux (105 °C) for 12 hours.

  • Cool to room temperature. The 7-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid precipitates as a solid. Filter, wash with water, and dry.

  • Self-Validation (IPC): ¹H NMR (DMSO-d₆) is critical here. The spectrum must show the appearance of a highly characteristic, sharp singlet at δ ~7.35 ppm corresponding to the newly formed C-3 proton[2]. The absence of this peak indicates incomplete decarboxylation.

Step 4: Fischer Esterification
  • Suspend the mono-acid (1.0 equiv, 20 mmol) in anhydrous Methanol (80 mL).

  • Add concentrated H₂SO₄ (0.1 equiv, 2 mmol) carefully.

  • Reflux the mixture for 16 hours.

  • Cool, concentrate in vacuo, and neutralize with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate to yield the final product.

  • Self-Validation (IPC): ¹H NMR (DMSO-d₆) confirms success via the appearance of a 3H singlet at δ 3.93 ppm (methyl ester) while retaining the C-3 proton singlet at δ 7.35 ppm and the pyridine ring protons (e.g., δ 7.89, 7.53, 7.27)[2].

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Organic Letters - ACS Publications URL:[Link]

  • Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach MDPI URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Drug Discovery

Introduction & Strategic Context The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and apoptosis regulators[1]. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and apoptosis regulators[1]. Specifically, methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as a critical intermediate in the synthesis of potent Mcl-1/Bcl-xL dual inhibitors[2]. Functionalization at the C-7 position via palladium-catalyzed Suzuki-Miyaura cross-coupling enables the introduction of diverse aryl or heteroaryl groups, which are essential for dictating the binding affinity and orientation within the target protein's hydrophobic pockets[1].

This application note provides a self-validating, highly optimized protocol for the C-7 arylation of this specific heterocyclic bromide, detailing the mechanistic causality behind reagent selection and offering field-proven troubleshooting strategies.

Mechanistic Rationale & Chemical Causality

Successful cross-coupling of methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate requires overcoming specific structural challenges inherent to the heterocycle:

  • Steric & Electronic Dynamics at C-7: Unlike the C-3 position, which is highly reactive and electron-rich, the C-7 position is adjacent to the bridgehead nitrogen. This proximity induces significant steric hindrance and alters the local electron density, making the initial oxidative addition of the palladium catalyst energetically demanding[3].

  • Catalyst Selection: To overcome the high activation barrier at C-7, robust Pd(0) sources paired with bidentate or sterically demanding ligands are required. Pd(dppf)Cl2​ is highly effective for this substrate; the large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand accelerates the reductive elimination step while stabilizing the active Pd(0) species against aggregation[4].

  • Role of the Base & Solvent: A biphasic solvent system (1,4-Dioxane/ H2​O ) is optimal. The aqueous phase dissolves the inorganic base ( Na2​CO3​ ), which coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex. This "ate" complex is strictly required to drive the transmetalation step, transferring the aryl group to the Pd(II) center[4].

Experimental Workflow

Workflow Step1 1. Reagent Preparation Substrate + Boronic Acid + Pd Catalyst Step2 2. Degassing Argon/Nitrogen Purge (15 min) Step1->Step2 Step3 3. Cross-Coupling Heating at 90-100 °C in Dioxane/H2O Step2->Step3 Step4 4. Aqueous Workup Extraction & Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Characterization NMR & LC-MS Analysis Step5->Step6

Experimental workflow for the Suzuki-Miyaura C-7 functionalization.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction but can be linearly scaled.

Materials Required
  • Substrate: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv, 255.07 mg)

  • Coupling Partner: Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Na2​CO3​ (2.0 M aqueous solution, 2.0 equiv, 1.0 mL)

  • Solvent: 1,4-Dioxane (degassed, 4.0 mL)

Step-by-Step Procedure
  • Reaction Assembly: In an oven-dried 10 mL microwave vial or Schlenk flask equipped with a magnetic stir bar, add the methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, arylboronic acid, and Pd(dppf)Cl2​⋅CH2​Cl2​ .

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of 2.0 M aqueous Na2​CO3​ . Seal the vessel with a septum. Bubble ultra-pure Argon or Nitrogen directly through the biphasic mixture for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and the active Pd(0) species, leading to catalyst death (palladium black precipitation).

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath at 90–100 °C. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Quality Control (IPQC): After 4 hours, halt stirring and allow the phases to separate. Sample the upper organic layer for TLC (Hexanes/EtOAc 7:3) or LC-MS analysis.

    • Self-Validation: The reaction is complete when the substrate peak (approx. m/z 255/257) is entirely consumed and replaced by the product mass. If starting material remains, spike with an additional 2 mol% catalyst and heat for 2 more hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and H2​O (10 mL). Separate the layers. Extract the aqueous layer with EtOAc ( 2×10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 40% EtOAc in Hexanes) to yield the pure C-7 arylated product[2].

Catalytic Cycle & Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 1. Substrate (7-Bromo insertion) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM 2. Arylboronic Acid + Base PdII_TM->Pd0 3. Reductive Elimination (Product)

Mechanistic Pd(0)/Pd(II) catalytic cycle for the C-7 functionalization.

Reaction Optimization Data

The table below summarizes quantitative data for optimizing the cross-coupling of the sterically hindered C-7 position[3],[4].

Catalyst (5 mol%)Solvent SystemBase (2.0 equiv)Temp (°C)Time (h)Conversion / Yield (%)
Pd(PPh3​)4​ Toluene/EtOH/ H2​O K2​CO3​ 901265%
Pd(dppf)Cl2​ 1,4-Dioxane/ H2​O Na2​CO3​ 90688%
Pd(OAc)2​ / XPhos1,4-Dioxane/ H2​O K3​PO4​ 100482%
Pd(dppf)Cl2​ DMF/ H2​O Cs2​CO3​ 100674% (Protodeboronation observed)

Troubleshooting Guide

Observed IssueChemical CausalityCorrective Action
Incomplete Conversion Steric hindrance at the C-7 position prevents efficient oxidative addition, or the active Pd(0) catalyst has degraded due to oxygen exposure.Ensure strict degassing protocols. Switch to a highly active, sterically demanding ligand system like XPhos or RuPhos. Increase catalyst loading to 10 mol%.
Protodeboronation The arylboronic acid undergoes competitive hydrolysis before transmetalation can occur, often exacerbated by high temperatures and strong aqueous bases.Use a slow-addition technique for the boronic acid via syringe pump. Alternatively, switch to anhydrous conditions using a fluoride base (e.g., CsF in dry Dioxane).
Homocoupling (Biaryl Formation) Excess oxygen in the system acts as an oxidant, driving the homocoupling of the arylboronic acid.Purge solvents with Argon for a minimum of 15 minutes prior to heating. Use a slight excess of boronic acid (1.5 equiv) to compensate for minor homocoupling losses.

References

  • Tanaka, Y., Aikawa, K., Nishida, G., Homma, M., Sogabe, S., Igaki, S., Hayano, Y., Sameshima, T., Miyahisa, I., Kawamoto, T., Tawada, M., Imai, Y., Inazuka, M., Cho, N., Imaeda, Y., Ishikawa, T. (2013). "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins." Journal of Medicinal Chemistry, 56(23), 9635-9645. URL:[Link]

  • Belaroussi, R., et al. (2018). "Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines." RSC Advances, 8, 2060-2067. URL:[Link]

  • Miyaura, N., Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

Method

Functionalization of the Pyrazolo[1,5-a]pyridine Ring: A Detailed Guide for Synthetic and Medicinal Chemists

Introduction: The Privileged Scaffold The pyrazolo[1,5-a]pyridine ring system is a fused, nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused, nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and versatile synthetic accessibility make it a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds.[4][5] Derivatives of pyrazolo[1,5-a]pyridine have demonstrated a wide range of therapeutic activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[6] This guide provides an in-depth exploration of the key strategies for functionalizing this important heterocyclic system, offering both theoretical insights and practical protocols for researchers in drug discovery and organic synthesis.

The pyrazolo[1,5-a]pyridine core offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The reactivity of the ring system permits functionalization at various sites, enabling the creation of diverse chemical libraries for screening and optimization.[5] This document will delve into the principal methods of modification, including electrophilic substitution, metal-catalyzed cross-coupling reactions, and direct C-H functionalization.

I. Synthesis of the Pyrazolo[1,5-a]pyridine Core

Before embarking on the functionalization of the pyrazolo[1,5-a]pyridine ring, it is essential to have a foundational understanding of its synthesis. The most prevalent and versatile method for constructing the core scaffold is the [3+2] cycloaddition reaction.[7][8] This typically involves the reaction of an N-aminopyridinium salt with an alkyne or a suitable three-carbon component.[9]

A common approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[7] This method provides a direct route to functionalized pyrazolo[1,5-a]pyridines under metal-free conditions. The regioselectivity of this cycloaddition can be influenced by the substituents on both the N-aminopyridine and the α,β-unsaturated partner, as well as the reaction conditions.[10]

II. Key Functionalization Strategies

The pyrazolo[1,5-a]pyridine ring system is amenable to a variety of functionalization reactions, allowing for the introduction of a wide array of substituents. The primary approaches include electrophilic aromatic substitution, metal-catalyzed cross-coupling, and direct C-H activation.

A. Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic attack. The regioselectivity of these reactions is a critical consideration and is influenced by the electronic nature of the ring and the reaction conditions.

  • Halogenation: Bromination and chlorination are common electrophilic substitution reactions. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are frequently employed as the halogen sources. The reaction typically proceeds with high regioselectivity, favoring substitution at the C3 position of the pyrazole ring.[11]

  • Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The conditions can be tuned to favor substitution at different positions. For instance, nitration with mixed nitric and sulfuric acids often yields the 3-nitro derivative, while using nitric acid in acetic anhydride can lead to the 6-nitro compound.[12]

Application Protocol 1: Regioselective Bromination of 2-methyl-7-substituted-pyrazolo[1,5-a]pyrimidines

This protocol details the regioselective bromination at the C3 position, a common and predictable functionalization.

Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent because it provides a source of electrophilic bromine under relatively mild conditions, minimizing over-bromination and side reactions. Tetrahydrofuran (THF) is a suitable solvent that dissolves the starting materials and is stable under the reaction conditions. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted pyrazolo[1,5-a]pyrimidine (1.0 mmol) in tetrahydrofuran (THF, 5 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 mmol) to the solution.

  • Reaction Conditions: Stir the mixture vigorously and heat to reflux for 20 hours.

  • Work-up: After cooling to room temperature, extract the solution with chloroform (3 x 10 mL). Wash the combined organic layers with distilled water (3 x 10 mL) and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization from hexane to yield the 3-bromo-pyrazolo[1,5-a]pyrimidine derivative.[11]

Self-Validation: The successful synthesis of the 3-bromo product can be confirmed by:

  • ¹H NMR: Disappearance of the singlet corresponding to the C3-H proton and potential shifts in the signals of neighboring protons.

  • Mass Spectrometry: Observation of the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks with approximately 1:1 ratio).

B. Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of functional groups.

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups. It typically involves the coupling of a halogenated pyrazolo[1,5-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Sonogashira Coupling: This method allows for the introduction of alkyne moieties by coupling a halo-pyrazolo[1,5-a]pyridine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, enabling the synthesis of amino-substituted pyrazolo[1,5-a]pyridines by coupling a halogenated derivative with an amine in the presence of a palladium catalyst.

Application Protocol 2: Palladium-Catalyzed C-3 Arylation via C-H Activation

This protocol describes a modern and efficient method for introducing aryl groups without the need for pre-halogenation.

Causality: This direct C-H activation approach is more atom-economical than traditional cross-coupling methods. Palladium(II) acetate is a common and effective palladium precursor. The choice of additive is crucial for regioselectivity; cesium(I) fluoride promotes arylation at the C-3 position.[13][14] Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that facilitates the reaction at elevated temperatures.

Methodology:

  • Reaction Setup: To an oven-dried reaction tube, add pyrazolo[1,5-a]pyridine (1.0 equiv), aryl iodide (1.2 equiv), palladium(II) acetate (5 mol %), and cesium(I) fluoride (2.0 equiv).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the tube under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 140 °C for 72 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the 3-aryl-pyrazolo[1,5-a]pyridine.[13]

Self-Validation:

  • ¹H and ¹³C NMR: Appearance of new signals in the aromatic region corresponding to the introduced aryl group and the disappearance of the C3-H signal.

  • High-Resolution Mass Spectrometry (HRMS): Confirmation of the exact mass of the desired product.

C. Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials.[13] For the pyrazolo[1,5-a]pyridine scaffold, palladium-catalyzed C-H activation has been successfully employed to introduce aryl and other groups with high regioselectivity.[14][15] The regioselectivity between the C3 and C7 positions can often be controlled by the choice of catalyst, ligands, and additives.[13][14] For example, palladium-catalyzed C-H/C-H cross-coupling with five-membered heteroarenes has been shown to be a viable method.[16][17]

III. Regioselectivity in Functionalization

A key challenge and opportunity in the functionalization of the pyrazolo[1,5-a]pyridine ring is controlling the regioselectivity of the reactions. The electronic properties of the fused ring system, steric hindrance from existing substituents, and the specific reaction conditions all play a crucial role in determining the position of substitution.

The table below summarizes the typical regioselectivity observed for various functionalization reactions on the unsubstituted pyrazolo[1,5-a]pyridine core.

Reaction TypeReagentsPredominant Position(s) of Substitution
Electrophilic Substitution
BrominationNBS, THFC3[11]
NitrationHNO₃, H₂SO₄C3[12]
NitrationHNO₃, Ac₂OC6[12]
Directed Metalation
MagnesiationTMPMgCl·LiClC7[18]
ZincationTMPZnCl·LiCl, BF₃·OEt₂C2[18]
Palladium-Catalyzed C-H Arylation
with Aryl IodidesPd(OAc)₂, CsFC3[13][14]
with Aryl IodidesPd(OAc)₂, Ag₂CO₃C7[13][14]

IV. Visualizing Functionalization Pathways

The following diagrams illustrate key concepts in the functionalization of the pyrazolo[1,5-a]pyridine ring.

G cluster_start Starting Material cluster_methods Functionalization Methods cluster_products Functionalized Products Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Core Electrophilic_Subst Electrophilic Substitution Pyrazolo_Pyridine->Electrophilic_Subst Metal_Coupling Metal-Catalyzed Cross-Coupling Pyrazolo_Pyridine->Metal_Coupling CH_Activation Direct C-H Functionalization Pyrazolo_Pyridine->CH_Activation Halogenated Halogenated Derivatives (e.g., 3-Bromo) Electrophilic_Subst->Halogenated Arylated Arylated Derivatives (e.g., 3-Aryl, 7-Aryl) Metal_Coupling->Arylated Aminated Aminated Derivatives Metal_Coupling->Aminated Alkynylated Alkynylated Derivatives Metal_Coupling->Alkynylated CH_Activation->Arylated

Caption: General workflow for the functionalization of the pyrazolo[1,5-a]pyridine core.

G cluster_electrophilic Electrophilic Attack Sites Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine C3 C3 (Most Favorable) C7 C7 (Favorable) C2 C2 (Less Favorable) Electrophile E+ Electrophile->C3 Major Pathway Electrophile->C7 Minor Pathway (Condition Dependent) Electrophile->C2 Minor Pathway (Condition Dependent)

Caption: Regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyridine ring.

V. Conclusion and Future Outlook

The functionalization of the pyrazolo[1,5-a]pyridine ring system is a dynamic and evolving field of research. The methods outlined in this guide, from classic electrophilic substitutions to modern C-H activation strategies, provide a robust toolbox for synthetic and medicinal chemists. The ability to precisely control the regioselectivity of these reactions is paramount for the rational design of novel drug candidates and functional materials. As our understanding of the reactivity of this privileged scaffold deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for its derivatization, further solidifying its importance in chemical science.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PMC. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016). ACS Publications. [Link]

  • Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5- a ]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5- a ]pyridines with AIEE Properties. (2026). ResearchGate. [Link]

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024). ACS Publications. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Bentham Science. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Ingenta Connect. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016). ACS Publications. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2026). ResearchGate. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2018). PMC. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). ACS Publications. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). ACS Publications. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub. [Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases. (2018). ACS Publications. [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. (2022). RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020). Taylor & Francis Online. [Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. (2022). ACS Publications. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). MDPI. [Link]

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. (2022). ResearchGate. [Link]

  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011). PubMed. [Link]

  • Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. (2023). RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (1974). ResearchGate. [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011). MDPI. [Link]

  • H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroare. (2021). RSC Publishing. [Link]

  • highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. (2006). SciELO. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][15]triazines. (2021). MDPI. [Link]

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Application

Application Note: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Targeted Protein Degradation

Introduction & Structural Rationale The rapid evolution of Targeted Protein Degradation (TPD)—encompassing Proteolysis Targeting Chimeras (PROTACs) and Molecular Glue Degraders (MGDs)—demands highly versatile, bifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The rapid evolution of Targeted Protein Degradation (TPD)—encompassing Proteolysis Targeting Chimeras (PROTACs) and Molecular Glue Degraders (MGDs)—demands highly versatile, bifunctional chemical building blocks. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) has emerged as a privileged scaffold in the design of next-generation degraders [1].

The causality behind the selection of this specific core lies in its unique physicochemical and structural properties:

  • Kinase Hinge-Binding Mimicry: The pyrazolo[1,5-a]pyridine core acts as a potent bioisostere for traditional hinge-binding motifs (e.g., indazoles and pyrazolopyrimidines), making it highly effective for targeting kinases such as RET[2].

  • Orthogonal Functionalization: The molecule presents two distinct, highly controllable vectors for synthetic elaboration. The C2-methyl ester allows for mild saponification and subsequent amide bond formation (ideal for E3 ligase linker attachment), while the C7-bromide serves as a robust handle for palladium-catalyzed cross-coupling (ideal for target-binding warhead conjugation).

  • Solvent-Exposed Trajectory: Structural analysis of kinase-inhibitor co-crystals reveals that substituents at the 6- and 7-positions of this bicyclic system frequently project into the solvent channel, providing an optimal exit vector for PROTAC linkers without introducing steric clashes that would abrogate target affinity [2].

Mechanistic Workflow & TPD Assembly

The modularity of this building block allows medicinal chemists to rapidly synthesize libraries of degraders by independently varying the target warhead and the E3 ligase ligand.

PROTAC_Assembly BB Methyl 7-bromopyrazolo [1,5-a]pyridine-2-carboxylate Hydrolysis C2-Ester Hydrolysis (LiOH, THF/H2O) BB->Hydrolysis Amide Amide Coupling (HATU, DIPEA) Hydrolysis->Amide CrossCoupling C7-Cross Coupling (Pd2(dba)3, XPhos) Amide->CrossCoupling PROTAC Bifunctional PROTAC (e.g., RET Degrader) CrossCoupling->PROTAC

Workflow for assembling a bifunctional PROTAC using the pyrazolo[1,5-a]pyridine core.

Once synthesized, these molecules function by hijacking the cellular ubiquitin-proteasome system. The pyrazolo[1,5-a]pyridine warhead anchors to the protein of interest (POI), while the opposite end recruits an E3 ligase (such as CRBN or VHL), forcing proximity and driving iterative polyubiquitination.

MoA PROTAC PROTAC Degrader Ternary Ternary Complex Formation (Target - PROTAC - E3) PROTAC->Ternary Target Target Protein (e.g., RET Kinase) Target->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN / VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Mechanism of action for targeted protein degradation via ternary complex formation.

Application Areas in Drug Discovery

  • RET Kinase Degraders: Recent breakthroughs in overcoming solvent-front mutations in non-small cell lung cancer (NSCLC) have utilized pyrazolo[1,5-a]pyridine derivatives. By functionalizing the core to attach CRBN-recruiting ligands, researchers have developed degraders capable of clearing resistant RET variants (e.g., G810C/R/S) [2].

  • Molecular Glue Degraders (MGDs): The core scaffold has been heavily explored in the synthesis of MGDs targeting Casein Kinase 1 alpha (CK1α). Modifications to the heterocyclic gluing moiety demonstrate that the electronic properties of the bridgehead nitrogen are critical for enhancing degradation potency[3].

  • Mcl-1/Bcl-xL Dual Inhibitors: Beyond degraders, this building block is utilized in hybridization strategies to synthesize dual inhibitors for anti-apoptotic proteins, serving as a critical intermediate for cross-coupling reactions [1].

Experimental Protocols (Self-Validating System)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-line analytical checkpoints.

Protocol A: C2-Ester Saponification and Linker Amide Coupling

Objective: Hydrolyze the methyl ester to a carboxylic acid and conjugate an amine-terminated E3 ligase linker.

  • Saponification (Hydrolysis):

    • Procedure: Dissolve Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) at 0 °C. Stir at room temperature for 4 hours.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen to accelerate nucleophilic attack by the hydroxide ion, while preventing the degradation of the sensitive heterocyclic core.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears. Acidify with 1M HCl to pH 3–4 to precipitate the intermediate carboxylic acid. Filter and dry under vacuum.

  • Amide Coupling:

    • Procedure: Dissolve the resulting acid (1.0 eq) and the amine-terminated linker (e.g., CRBN-PEG-NH₂, 1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir for 12 hours at room temperature.

    • Causality: HATU is selected over standard carbodiimides (like EDCI) because the 7-azabenzotriazole leaving group forms a highly reactive active ester. This is critical for overcoming the steric hindrance often associated with complex PEGylated E3 ligase linkers.

    • Validation Checkpoint: Quench with saturated NaHCO₃, extract with EtOAc, and analyze the organic layer via LC-MS. A dominant peak corresponding to the exact mass of the coupled product [M+H]⁺ confirms success.

Protocol B: C7-Buchwald-Hartwig Cross-Coupling

Objective: Conjugate a target-binding warhead (e.g., a piperazine derivative) to the C7-bromide position.

  • Reaction Setup:

    • Procedure: In an oven-dried Schlenk flask under argon, combine the C2-functionalized intermediate from Protocol A (1.0 eq), the target warhead amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.5 eq).

    • Causality: The C7-bromide is sterically hindered due to its proximity to the bridgehead nitrogen. XPhos (a bulky, electron-rich biaryl phosphine ligand) is strictly required to facilitate the difficult oxidative addition step and prevent the formation of inactive palladium off-cycle dimers. Cs₂CO₃ provides the optimal basicity for the deprotonation of the coordinated amine without hydrolyzing sensitive linker amides.

  • Execution & Purification:

    • Procedure: Suspend the mixture in degassed 1,4-dioxane. Heat to 90 °C for 8 hours.

    • Validation Checkpoint: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA). Confirm the final PROTAC structure via ¹H-NMR (DMSO-d₆) and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The table below summarizes typical reaction conditions and yields when utilizing Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a core scaffold across various TPD campaigns.

Target Warhead / E3 LigandCoupling StrategyCatalyst / ReagentsLinker TypeYield (%)Purity (HPLC)
RET Kinase (Selpercatinib analog) Buchwald-Hartwig (C7)Pd₂(dba)₃, XPhos, Cs₂CO₃Piperazine-PEG78%>98%
CRBN (Pomalidomide analog) Amide Coupling (C2)HATU, DIPEA, DMFAlkyl-PEG85%>99%
VHL (VH032 analog) Amide Coupling (C2)EDCI, HOBt, DIPEARigid Alkyl72%>95%
Mcl-1 Inhibitor Core Suzuki Coupling (C7)Pd(dppf)Cl₂, K₂CO₃Direct Arylation81%>97%

References

  • Title: Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Development of Potent and Selective CK1α Molecular Glue Degraders Source: PMC - NIH URL: [Link]

Method

Use of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate in medicinal chemistry

Application Note: Utilizing Methyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate in the Design of Dual Mcl-1/Bcl-xL Inhibitors Executive Summary Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate in the Design of Dual Mcl-1/Bcl-xL Inhibitors

Executive Summary

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) is a highly privileged, bifunctional heterocyclic building block used extensively in modern medicinal chemistry. As a bioisostere for indoles and azaindoles, the pyrazolo[1,5-a]pyridine core offers superior metabolic stability, unique vector projection, and favorable physicochemical properties. This application note details its critical role as the core scaffold in the synthesis of dual Mcl-1/Bcl-xL inhibitors—a promising class of pro-apoptotic anticancer therapeutics designed to overcome intrinsic tumor resistance [1].

Mechanistic Rationale & Structural Biology

The evasion of apoptosis is a hallmark of cancer, primarily driven by the overexpression of anti-apoptotic BCL-2 family proteins such as Mcl-1 and Bcl-xL. Because these proteins have overlapping functions, inhibiting both targets simultaneously is often required to trigger cell death in resistant malignancies [2].

The rational design of these dual inhibitors relies heavily on the precise vectorization provided by the Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate scaffold:

  • Core Anchoring : The planar pyrazolo[1,5-a]pyridine core perfectly anchors into the hydrophobic "west region" of the Mcl-1 binding pocket [1].

  • The 2-Carboxylate Handle : Saponification of the methyl ester yields a carboxylic acid that serves as a critical hydrogen bond acceptor/donor. Crystallographic data confirms that this moiety interacts directly with the Arg139 residue in the Bcl-xL binding groove [1].

  • The 7-Bromo Handle : The bromine atom at the C7 position acts as a precise orthogonal vector for transition-metal-catalyzed cross-coupling, allowing the attachment of the "east region" binding motif (typically derived from the Bcl-xL inhibitor ABT-263).

  • The C3 Position : The electron-rich nature of the pyrazole ring allows for regioselective electrophilic aromatic substitution at the C3 position, providing a third vector to access deep hydrophobic pockets via side-chain elongation.

Apoptosis Inhibitor Dual Mcl-1/Bcl-xL Inhibitor Mcl1 Mcl-1 / Bcl-xL (Anti-apoptotic) Inhibitor->Mcl1 Binds & Inhibits BaxBak Bax / Bak (Pro-apoptotic) Mcl1->BaxBak Releases MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Oligomerization Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c release

Mechanism of Action: Dual Mcl-1/Bcl-xL inhibitors displace Bax/Bak, triggering apoptosis.

Workflow & Chemical Biology Protocols

The following protocols outline the synthesis and functionalization of the scaffold, emphasizing the causality behind specific reaction conditions to ensure self-validating and reproducible workflows.

Protocol 1: Synthesis of the Scaffold via Hemetsberger-Knittel Thermolysis
  • Objective : Construct the pyrazolo[1,5-a]pyridine core from an azidopyridine acrylate precursor.

  • Causality : Heating the azide triggers the extrusion of nitrogen gas ( N2​ ), generating a highly reactive singlet nitrene intermediate. This nitrene undergoes a rapid intramolecular C-H insertion to form the fused pyrazole ring. Xylene is selected as the solvent because its boiling point (~140 °C) provides the optimal thermal energy required for nitrene formation without causing substrate decomposition [3].

  • Step-by-Step Methodology :

    • Dissolve the starting azidopyridine acrylate (e.g., 231 mmol) in anhydrous xylene (1.1 L) within a round-bottom flask equipped with a reflux condenser.

    • Heat the solution to 120 °C under an inert argon atmosphere for 6 hours.

    • Monitor the reaction via LC-MS until the complete disappearance of the azide starting material (mass transition).

    • Concentrate the mixture in vacuo and purify the residue via silica gel column chromatography (gradient elution: 5–50% EtOAc in hexane) to yield Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a pale-yellow solid.

Protocol 2: Regioselective C3 Formylation (Vilsmeier-Haack Reaction)
  • Objective : Introduce a formyl group at the C3 position for subsequent Horner-Wadsworth-Emmons olefination.

  • Causality : The bridgehead nitrogen donates electron density into the pyrazole ring, making the C3 position the most nucleophilic site on the scaffold. The Vilsmeier-Haack reagent (generated in situ from DMF and POCl3​ ) selectively attacks this position, ensuring complete regiocontrol without the need for directing groups [1].

  • Step-by-Step Methodology :

    • Dissolve the scaffold (39.2 mmol) in anhydrous DMF (100 mL) under argon.

    • Dropwise add phosphoryl trichloride ( POCl3​ , 196 mmol) at room temperature. The 5-fold excess of POCl3​ ensures complete conversion of DMF to the active chloroiminium ion.

    • Heat the mixture to 100 °C for 1 hour.

    • Cool the reaction to 0 °C and quench carefully by slowly pouring it into saturated aqueous NaHCO3​ . Note: This step hydrolyzes the iminium intermediate to the desired aldehyde and neutralizes the generated HCl.

    • Extract the aqueous layer with EtOAc, wash with brine, dry over MgSO4​ , and concentrate to yield the C3-formylated product.

Protocol 3: C7 Elaboration via Suzuki-Miyaura Cross-Coupling
  • Objective : Attach the "east region" binding motif to the C7 position.

  • Causality : The C7 position is sterically hindered by the adjacent bridgehead nitrogen. To overcome this steric bulk, a highly active palladium catalyst with a large bite angle (e.g., Pd(dppf)Cl2​ ) is required to facilitate oxidative addition into the C-Br bond and subsequent reductive elimination efficiently.

  • Step-by-Step Methodology :

    • Combine the C7-bromo intermediate (1.0 eq), the desired boronic acid/ester (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq) in a Schlenk flask.

    • Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2​CO3​ (3:1 v/v).

    • Heat the biphasic mixture to 90 °C for 4-8 hours under vigorous stirring.

    • Perform an aqueous workup, filter the organic phase through a pad of Celite to remove palladium black, and purify via reverse-phase HPLC to isolate the coupled intermediate.

Workflow Azide Azidopyridine Acrylate (Starting Material) Scaffold Methyl 7-bromo- pyrazolo[1,5-a]pyridine- 2-carboxylate Azide->Scaffold Thermolysis (120°C) C3 C3 Formylation (Vilsmeier-Haack) Scaffold->C3 Electrophilic Substitution C7 C7 Cross-Coupling (Suzuki-Miyaura) C3->C7 Pd-Catalyzed Coupling C2 C2 Saponification & Amide Coupling C7->C2 Deprotection & Coupling Final Mcl-1/Bcl-xL Dual Inhibitor C2->Final Target Assembly

Synthetic workflow for functionalizing the pyrazolo[1,5-a]pyridine scaffold into dual inhibitors.

Data Presentation: Hybridization Strategy Efficacy

The orthogonal functionalization of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate enables the tethering of selective pharmacophores into a single dual-inhibitor molecule. The table below demonstrates the synergistic effect of this hybridization strategy, validating the scaffold's utility in bridging the binding pockets of both target proteins [1].

CompoundStructural DescriptionMcl-1 IC50 (μM)Bcl-xL IC50 (μM)Primary Target
Compound 4 Pyrazolo[1,5-a]pyridine derivative (West Region Binder)0.54> 10.0Mcl-1 Selective
Compound 7 ABT-263 fragment (East Region Binder)> 10.00.15Bcl-xL Selective
Compound 11 Hybridized Dual Inhibitor (Tethered via Scaffold)0.088 0.0037 Dual Mcl-1/Bcl-xL

Table 1: Biochemical assay results demonstrating the optimization of binding affinities through scaffold hybridization.

References

  • Tanaka, Y., Aikawa, K., Nishida, G., Homma, M., Sogabe, S., Igaki, S., ... & Ishikawa, T. (2013). Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins. Journal of Medicinal Chemistry, 56(23), 9635-9645. URL:[Link]

  • Abulwerdi, F. A., et al. (2014). BH3 mimetics: Their action and efficacy in cancer chemotherapy. OAText / Integrative Cancer Science and Therapeutics. URL:[Link]

  • Chen, Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry. URL:[Link]

Application

Application Note: Structural Functionalization and Workflow Protocols for Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Apoptosis Inhibitor Discovery

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8)

Executive Summary & Mechanistic Rationale

In the landscape of oncology drug discovery, targeting the Bcl-2 family of anti-apoptotic proteins is a validated therapeutic strategy. However, selective inhibition of either Mcl-1 or Bcl-xL frequently leads to acquired resistance, as tumor cells upregulate the uninhibited counterpart to maintain survival. Consequently, developing Mcl-1/Bcl-xL dual inhibitors has become a critical objective [1].

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate serves as a highly privileged, electron-rich bicyclic scaffold for this exact purpose. Crystallographic analysis reveals that the pyrazolo[1,5-a]pyridine core anchors deeply into the "west region" of the Mcl-1 binding groove. The 2-carboxylate group provides essential hydrogen-bonding directionality, while the 7-bromo substituent occupies a distinct hydrophobic sub-pocket.

As a Senior Application Scientist, I have designed this guide to detail the hybridization strategy: utilizing this specific scaffold as the Mcl-1 targeting moiety, and functionalizing it at the C3 position to tether a Bcl-xL-targeting "east region" moiety.

Pathway Visualization: The Dual-Inhibition Strategy

The following diagram illustrates the biological causality of dual inhibition and where compounds derived from this scaffold intervene in the apoptotic pathway.

ApoptosisPathway Stimulus Apoptotic Stimuli (Cellular Stress) BH3 BH3-only Proteins (Bim, Puma, Noxa) Stimulus->BH3 Mcl1 Mcl-1 (Anti-apoptotic) BH3->Mcl1 Inhibits BclxL Bcl-xL (Anti-apoptotic) BH3->BclxL Inhibits BaxBak Bax / Bak (Pro-apoptotic Effectors) Mcl1->BaxBak Sequesters BclxL->BaxBak Sequesters Inhibitor Pyrazolo[1,5-a]pyridine Hybrid Dual Inhibitor Inhibitor->Mcl1 Antagonizes (West Region) Inhibitor->BclxL Antagonizes (East Region) CytC Cytochrome c Release & Caspase Activation BaxBak->CytC Apoptosis Apoptosis (Cell Death) CytC->Apoptosis

Fig 1: Intervention of Pyrazolo[1,5-a]pyridine dual inhibitors in the Bcl-2 family apoptotic signaling cascade.

Chemical Workflow & Scaffold Functionalization

To build a dual inhibitor, the C3 position of the pyrazolo[1,5-a]pyridine ring must be functionalized to create a linker (tether) that reaches the Bcl-xL binding site. The workflow below outlines the transformation from the base scaffold (CAS: 1501949-39-8) to a hybridized dual inhibitor.

SynthesisWorkflow SM Methyl 7-bromo- pyrazolo[1,5-a]pyridine- 2-carboxylate (CAS: 1501949-39-8) Step1 Vilsmeier-Haack Formylation (POCl3, DMF) SM->Step1 Int1 3-Formyl Intermediate Step1->Int1 Step2 Horner-Wadsworth- Emmons & Reduction Int1->Step2 Int2 3-(3-hydroxypropyl) Intermediate Step2->Int2 Step3 Mitsunobu Tethering (Bcl-xL East-Region) Int2->Step3 Final Mcl-1 / Bcl-xL Dual Inhibitor Step3->Final

Fig 2: Synthetic workflow for C3-functionalization and hybridization of the pyrazolo[1,5-a]pyridine scaffold.

Experimental Protocols

The following protocols detail the critical steps for functionalizing Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. These methodologies are adapted from validated structure-guided hybridization studies [1].

Protocol A: C3-Formylation via Vilsmeier-Haack Reaction

The initial step requires installing a reactive handle at the C3 position. The pyrazolo[1,5-a]pyridine system is susceptible to electrophilic aromatic substitution at C3.

Materials:

  • Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate: 10.0 g (39.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 100 mL

  • Phosphoryl trichloride (POCl₃): 18.3 mL (196 mmol, 5.0 eq)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc) and Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting scaffold (10.0 g) in 100 mL of anhydrous DMF in a 500 mL round-bottom flask under an inert argon atmosphere.

  • Electrophile Generation: Dropwise add POCl₃ (18.3 mL) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to 100 °C and stir continuously for 1 hour. Monitor the reaction via LC-MS or TLC to ensure complete consumption of the starting material.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully basify the mixture by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with a mixture of EtOAc and THF (3 x 100 mL).

  • Purification: Separate the organic layer, wash thoroughly with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Wash the resulting solid with hexane to yield the 3-formyl intermediate.

Expertise & Causality Insight: Why 5 equivalents of POCl₃ and 100 °C? While the pyrazolo[1,5-a]pyridine ring is generally electron-rich, the presence of the 7-bromo and 2-carboxylate groups exerts an electron-withdrawing effect, mildly deactivating the ring. A large excess of the Vilsmeier reagent (chloromethyleneiminium ion) and elevated temperatures are required to force complete conversion at the C3 position. Why basify at 0 °C? The quench of excess POCl₃ is highly exothermic and generates HCl. If not strictly temperature-controlled and neutralized rapidly with NaHCO₃, the acidic, hot conditions will cause hydrolysis of the essential C2-methyl ester.

Protocol B: Mitsunobu Tethering for Hybridization

Once the C3-formyl group is elaborated into a 3-(3-hydroxypropyl) chain (via Horner-Wadsworth-Emmons olefination and subsequent reduction), the scaffold is ready to be tethered to a Bcl-xL targeting moiety (e.g., a naphthol derivative) [1].

Materials:

  • Methyl 7-bromo-3-(3-hydroxypropyl)pyrazolo[1,5-a]pyridine-2-carboxylate: 2.00 g (6.39 mmol)

  • 1-Naphthol (or equivalent Bcl-xL binding phenol): 1.01 g (7.03 mmol, 1.1 eq)

  • Triphenylphosphine (PPh₃): 1.84 g (7.03 mmol, 1.1 eq)

  • Di-tert-butyl azodicarboxylate (DTBAD): 1.62 g (7.03 mmol, 1.1 eq)

  • Anhydrous Toluene: 100 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask, dissolve the 3-(3-hydroxypropyl) intermediate (2.00 g) in 100 mL of anhydrous toluene.

  • Reagent Addition: Add 1-naphthol (1.01 g) and PPh₃ (1.84 g) to the solution at room temperature. Stir until fully dissolved.

  • Coupling: Add DTBAD (1.62 g) in a single portion. Stir the reaction mixture at room temperature for 5 hours.

  • Workup: Pour the reaction mixture into distilled water and extract with EtOAc (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate the hybridized dual-inhibitor precursor.

Expertise & Causality Insight: Why use DTBAD over DEAD/DIAD? DTBAD generates a hydrazine byproduct (Boc-NH-NH-Boc) that is highly soluble in organic solvents and easily separated from the highly polar pyrazolo[1,5-a]pyridine derivatives during chromatography. Furthermore, the Mitsunobu conditions are perfectly neutral, preventing any unwanted transesterification of the C2-methyl ester or nucleophilic displacement of the 7-bromo group.

Quantitative Data: Efficacy of Scaffold Hybridization

The success of utilizing Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate as a starting scaffold is validated by the binding affinities of the resulting hybridized compounds. The table below summarizes the progression from selective single-target binding to potent dual inhibition, as demonstrated by Tanaka et al. [1].

Compound StageDescriptionMcl-1 IC₅₀ (µM)Bcl-xL IC₅₀ (µM)Target Profile
Base Scaffold Unfunctionalized Pyrazolo[1,5-a]pyridine0.540> 10.0Mcl-1 Selective
Bcl-xL Moiety Isolated East-Region Binder> 10.00.150Bcl-xL Selective
Hybrid (Early) Tethered Intermediate0.1200.056Dual Inhibitor
Optimized Hybrid Compound 11 (Final Drug Candidate)0.088 0.0037 Potent Dual Inhibitor

Table 1: Evolution of inhibitory activity via TR-FRET competitive binding assays. The data proves that functionalizing the base scaffold successfully bridges the gap between the two distinct protein binding pockets.

References

  • Tanaka, Y., Aikawa, K., Nishida, G., Homma, M., Sogabe, S., Igaki, S., Hayano, Y., Sameshima, T., Miyahisa, I., Kawamoto, T., Tawada, M., Imai, Y., Inazuka, M., Cho, N., Imaeda, Y., & Ishikawa, T. (2013). Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins. Journal of Medicinal Chemistry, 56(23), 9635-9645.[Link]

Method

Comprehensive Application Note: Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate in Drug Discovery

Executive Summary Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) [1] is a highly versatile, privileged bicyclic building block utilized extensively in modern medicinal chemistry. The pyrazolo[1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) [1] is a highly versatile, privileged bicyclic building block utilized extensively in modern medicinal chemistry. The pyrazolo[1,5-a]pyridine core offers exceptional metabolic stability, a planar topography, and serves as an effective bioisostere for indoles, benzimidazoles, and azaindoles[2]. This application note provides a deep dive into the structural rationale, biological applications, and validated synthetic protocols for orthogonally functionalizing this scaffold to accelerate hit-to-lead and lead optimization campaigns.

Structural Rationale & Medicinal Chemistry Significance

The architecture of methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate provides two highly orthogonal handles for late-stage diversification:

  • The 7-Bromo Position (C7): Located adjacent to the bridgehead nitrogen, this position is electronically activated yet sterically encumbered. It serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).

  • The 2-Methyl Carboxylate Position (C2): The ester group allows for controlled saponification to the corresponding carboxylic acid, which can subsequently be engaged in amide couplings, or reduced to an alcohol/aldehyde for reductive aminations.

By leveraging these two handles, medicinal chemists can rapidly generate vast libraries of derivatives to probe structure-activity relationships (SAR). This exact scaffold has been instrumental in the discovery of potent Mcl-1/Bcl-xL dual inhibitors[3], novel PI3Kγ/δ kinase inhibitors[4], and next-generation antitubercular agents[5].

Biological Targets & Pathway Modulation

Pyrazolo[1,5-a]pyridine derivatives have demonstrated profound efficacy across multiple therapeutic areas. In oncology, they are heavily utilized as kinase inhibitors (e.g., targeting PI3Kγ/δ to suppress AKT phosphorylation)[4] and as protein-protein interaction (PPI) inhibitors (e.g., sequestering anti-apoptotic proteins like Mcl-1 and Bcl-xL to restore tumor cell apoptosis)[3].

Pathway Scaffold Pyrazolo[1,5-a]pyridine Derivatives PI3K PI3Kγ / PI3Kδ (Kinase Targets) Scaffold->PI3K Dual Inhibition Mcl1 Mcl-1 / Bcl-xL (PPI Targets) Scaffold->Mcl1 Dual Inhibition Apoptosis Apoptosis Pathway Activation Scaffold->Apoptosis Restores Tumor Tumor Cell Proliferation Scaffold->Tumor Suppresses AKT AKT Phosphorylation (Ser473) PI3K->AKT Promotes Mcl1->Apoptosis Blocks AKT->Tumor Drives

Fig 1. Biological pathways modulated by pyrazolo[1,5-a]pyridine derivatives in oncology.

Orthogonal Functionalization Strategy

To build a self-validating library, the functionalization of the scaffold must be sequential and chemoselective. Typically, the C7-bromide is functionalized first via palladium catalysis, followed by the modification of the C2-ester. This prevents the potential poisoning of the palladium catalyst by free carboxylic acids or strongly coordinating amides generated in later steps.

Workflow A Methyl 7-bromopyrazolo [1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) B C7-Functionalization (Suzuki/Buchwald) A->B Pd(dppf)Cl2 K2CO3, 90°C C C2-Ester Hydrolysis (Saponification) A->C Alternative Route B->C LiOH THF/H2O D C2-Amidation (HATU/DIPEA) C->D Amine, HATU RT, 2h E Lead Compound Library D->E Purification

Fig 2. Orthogonal synthetic workflow for diversifying the pyrazolo[1,5-a]pyridine core.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on understanding the why behind the how. The following protocols are engineered for high fidelity and scalability.

Protocol A: C7 Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl diversity at the sterically hindered C7 position. Causality & Design: The C7 position is adjacent to the bridgehead nitrogen, creating a sterically demanding environment. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand has a large bite angle, which accelerates the difficult oxidative addition into the C7-Br bond and facilitates reductive elimination. A biphasic 1,4-Dioxane/Water system is used; dioxane provides excellent solubility at elevated temperatures, while water is strictly required to dissolve the K₂CO₃ base and form the reactive boronate species.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, charge Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq, e.g., 255 mg, 1.0 mmol)[1], the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Self-Validation Check: The solution should turn a characteristic reddish-brown.

  • Degassing: Purge the vessel with Argon for 5 minutes via subsurface sparging to prevent catalyst oxidation.

  • Heating: Seal the tube and heat to 90 °C in an oil bath for 4–6 hours.

  • Monitoring: Monitor via LC-MS. The reaction is complete when the isotopic bromide doublet (m/z 255/257) is entirely consumed and replaced by the target mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C2 Saponification and Amide Coupling

Objective: Convert the C2-methyl ester into a diverse array of amides. Causality & Design: Saponification is performed using LiOH in a THF/MeOH/H₂O mixture. LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the intermediate carboxylate, preventing over-hydrolysis or degradation of sensitive functional groups introduced at C7. For the subsequent amidation, HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester, which is critical for driving the reaction to completion when using electronically deactivated or sterically hindered anilines/amines common in kinase inhibitor design.

Step-by-Step Procedure:

  • Saponification: Dissolve the C7-substituted methyl ester (1.0 eq) in THF/MeOH/H₂O (2:1:1, 0.1 M). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 2 hours.

  • Acidification: Once TLC indicates complete consumption of the ester, concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. Self-Validation Check: A white/pale-yellow precipitate of the carboxylic acid should form. Filter, wash with cold water, and dry under high vacuum.

  • Activation: In a dry round-bottom flask, dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add the desired amine (1.2 eq). Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The table below summarizes the expected performance metrics of the protocols described above, based on standard medicinal chemistry optimization campaigns for this scaffold.

Reaction TypeTarget PositionKey Reagents & ConditionsReaction TimeTypical Yield (%)Mechanistic Advantage
Suzuki Coupling C7 (Bromide)Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C4 - 6 h75 - 90%Large bite-angle ligand overcomes C7 steric hindrance.
Buchwald-Hartwig C7 (Bromide)Amine, Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100°C8 - 12 h60 - 85%XPhos prevents catalyst deactivation by bridgehead nitrogen.
Saponification C2 (Ester)LiOH·H₂O, THF/MeOH/H₂O, RT2 h> 95%Mild conditions prevent cleavage of sensitive C7 groups.
Amide Coupling C2 (Acid)Amine, HATU, DIPEA, DMF, RT2 - 4 h70 - 95%HOAt active ester efficiently couples deactivated anilines.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery National Institutes of Health (PMC) URL:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Emergence of Pyrazolo[1,5-a]pyridines as a Promising Scaffold for Antitubercular Agent Development

Introduction: The Imperative for Novel Antitubercular Agents Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by the pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, coupled with the lengthy and complex treatment regimens for existing drugs, has created an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1][2] The drug discovery pipeline must address the challenges of potency against resistant strains, favorable safety profiles, and the ability to shorten treatment duration. In this context, heterocyclic compounds have emerged as a fertile ground for identifying new therapeutic scaffolds.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. It is a drug-like scaffold found in approved drugs such as the anti-inflammatory agent Ibudilast and the anti-cancer drug Selpercatinib.[1][3] Its structural and electronic properties are similar to the imidazo[1,2-a]pyridine core present in Q203, a clinical candidate for TB, making it an attractive starting point for antitubercular drug design.[1][4] This guide provides a comprehensive overview of the application of pyrazolo[1,5-a]pyridine derivatives, specifically focusing on pyrazolo[1,5-a]pyridine-3-carboxamides, in the development of next-generation antitubercular agents.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Potency

The core of this promising class of compounds is the pyrazolo[1,5-a]pyridine bicyclic system. The versatility of its synthesis allows for extensive chemical modification at multiple positions, enabling the fine-tuning of its pharmacological properties. The most successful derivatives to date belong to the pyrazolo[1,5-a]pyridine-3-carboxamide class.

Caption: General chemical structure of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold.

Mechanism of Action: Targeting Mycobacterial Respiration

A critical aspect of developing new antibiotics is identifying novel molecular targets to circumvent existing resistance mechanisms. Research into pyrazolo[1,5-a]pyridine-3-carboxamides has revealed that they can inhibit the respiratory cytochrome bcc complex (also known as complex III or QcrB) of Mtb.[5][6] This complex is a crucial component of the electron transport chain, which is essential for cellular respiration and ATP synthesis.

By inhibiting QcrB, these compounds disrupt the bacterium's energy metabolism, leading to a bactericidal effect.[5] Metabolomic profiling of Mtb treated with a lead pyrazolo[1,5-a]pyridine compound, TB47, showed an accumulation of metabolites in the TCA cycle and pentose phosphate pathway, indicating significant metabolic redox stress.[5][6] This mechanism is distinct from many first-line TB drugs, making this scaffold particularly valuable for treating drug-resistant infections.

PPA Pyrazolo[1,5-a]pyridine (e.g., TB47) QcrB Cytochrome bcc Complex (QcrB / Complex III) PPA->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Essential Component ATP ATP Synthesis ETC->ATP Drives Death Bacterial Cell Death ATP->Death Depletion leads to

Caption: Proposed mechanism of action via inhibition of the Mtb respiratory chain.

Drug Discovery Workflow: From Synthesis to Evaluation

The development of pyrazolo[1,5-a]pyridine-based antitubercular agents follows a structured workflow common in drug discovery. This process begins with the chemical synthesis of a library of analogues, followed by a cascade of in vitro assays to determine their potency and selectivity, and finally progresses to in vivo evaluation in animal models for the most promising candidates.

cluster_workflow Drug Discovery & Development Workflow arrow arrow A 1. Chemical Synthesis Design & create pyrazolo[1,5-a]pyridine library B 2. In Vitro Antitubercular Screening (MABA / Autoluminescent Assay) Determine Minimum Inhibitory Concentration (MIC) A->B Test Potency C 3. Cytotoxicity Assessment (e.g., MTT Assay on VERO/HepG2 cells) Determine IC50 & Selectivity Index (SI) B->C Assess Safety D 4. Structure-Activity Relationship (SAR) Analyze data to guide next-gen design C->D Inform Design D->A Iterative Redesign E 5. In Vivo Efficacy Studies (Mouse infection model) Assess bacterial load reduction D->E Select Candidates F Lead Optimization E->F Advance Leads

Caption: A typical workflow for the development of antitubercular agents.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis, and biological evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.

Protocol: Representative Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

This protocol outlines a common synthetic route involving N-amination, cycloaddition, and subsequent amidation.[1][4][7]

Rationale: This multi-step synthesis is highly modular. The initial choice of substituted pyridine and propiolate allows for diversity in the core structure, while the final amidation step with various primary amines enables the exploration of a wide range of side chains, which is crucial for optimizing potency and pharmacokinetic properties.[7]

Step-by-Step Methodology:

  • N-amination of Substituted Pyridine:

    • Dissolve the starting substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude N-aminopyridinium salt is often used directly in the next step.

  • 1,3-Dipolar Cycloaddition:

    • Dissolve the crude N-aminopyridinium salt from the previous step in a solvent like ethanol.

    • Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq), to the mixture.

    • Add the corresponding substituted ethyl propiolate (1.5 eq) dropwise.

    • Heat the reaction mixture to reflux (approx. 80°C) and stir for 12-16 hours.

    • After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify the mixture with 1N HCl to pH ~3-4, resulting in the precipitation of the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the pyrazolo[1,5-a]pyridine-3-carboxylic acid.

  • Amidation:

    • Suspend the carboxylic acid (1.0 eq) in DCM.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the suspension and stir for 15 minutes at room temperature.

    • Add the desired primary amine (1.1 eq) and continue stirring for 4-8 hours.

    • Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization to yield the target pyrazolo[1,5-a]pyridine-3-carboxamide.

Protocol: In Vitro Antitubercular Activity - Microplate Alamar Blue Assay (MABA)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of Mtb.[4][8]

Rationale: The MABA is a colorimetric assay that uses the redox indicator Alamar Blue to measure cell viability. Metabolically active, growing mycobacteria reduce the blue resazurin to the pink resorufin, providing a clear visual or spectrophotometric endpoint. It is a widely used, reliable, and cost-effective method for primary screening.[4] An alternative for high-throughput screening uses autoluminescent Mtb strains, where bacterial growth is monitored by bioluminescence intensity without adding substrates.[4][9][10][11]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

    • Incubate at 37°C until the culture reaches an OD₆₀₀ of ~0.6-0.8.

    • Dilute the culture in 7H9 broth to a final concentration that will yield approximately 1 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in 96-Well Plate:

    • Prepare a stock solution of the test compound in DMSO.

    • In a sterile 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol: In Vitro Cytotoxicity - MTT Assay

This protocol assesses the cytotoxicity of compounds against a mammalian cell line (e.g., VERO or HepG2) to determine selectivity.[12][13]

Rationale: It is crucial to ensure that the antitubercular activity is not due to general cytotoxicity.[14][15][16] The MTT assay is a standard colorimetric method that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture VERO (African green monkey kidney) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for another 4 hours, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has yielded crucial insights into the structural requirements for potent antitubercular activity. The data below summarizes key findings from published studies.[4][7]

Compound Ref.R¹ (at C5)R² (Amide Side Chain)MIC H37Rv (nM)[4]IC₅₀ VERO (µM)[4]Selectivity Index (SI = IC₅₀/MIC)
5d -CH₃4-(trifluoromethoxy)benzyl16>100>6250
5e -CH₃4-(trifluoromethoxy)phenyl21>100>4760
5g -CH₃(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)methyl7.7>100>12987
5k -CH₃(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl3.9>100>25641
6j -OCH₃(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl<4.2>100>23800

Key Observations:

  • Amide Side Chain is Critical: The nature of the R² substituent is a primary determinant of potency. Large, lipophilic groups, particularly those containing a trifluoromethoxy-substituted biphenylmethyl moiety, confer exceptional activity with MIC values in the low nanomolar range.[4][7]

  • Potency against Resistant Strains: Many optimized derivatives show excellent activity not only against the susceptible H37Rv strain but also against various MDR-TB clinical isolates.[4][7][17]

  • Favorable Safety Profile: A significant advantage of this class is its high selectivity. Many potent compounds exhibit no cytotoxicity against mammalian VERO cells at the highest tested concentrations (IC₅₀ > 100 µM), leading to exceptionally high selectivity indices.[4][7]

  • In Vivo Efficacy: Representative compounds like 5k have demonstrated the ability to significantly reduce the bacterial burden in mouse models of TB infection, validating the in vitro results and highlighting their potential as lead compounds for further development.[4][17][18]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold, particularly the 3-carboxamide series, represents a highly promising class of antitubercular agents. They possess a compelling combination of low nanomolar potency against both drug-sensitive and drug-resistant strains of M. tuberculosis, a novel mechanism of action targeting cellular respiration, and an excellent in vitro safety profile. The straightforward and modular synthesis allows for extensive SAR exploration, which has already led to the identification of preclinical candidates.

Future work should focus on optimizing the pharmacokinetic and metabolic properties of these compounds to enhance their in vivo efficacy and suitability for clinical development. Combination studies with existing and new antitubercular agents are also warranted, as synergistic interactions, such as those observed between TB47 and pyrazinamide, could lead to novel, shorter, and more effective treatment regimens.[5][6]

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Zhang, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar.
  • Zhang, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
  • Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents.
  • Oh, S., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
  • Wölfle, T., et al. (2025). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). BenchChem.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JOVE.
  • Agrawal, N., et al. (n.d.). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents.
  • Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters.
  • Lv, K., et al. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. PubMed.
  • Lee, J., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • Screening and Evaluation of Anti-Tuberculosis Compounds. (n.d.).
  • Lee, J., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. PubMed.
  • Zhang, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed.
  • WO/2016/062151 PYRAZOLO[1,5-A]PYRIDINE COMPOUNDS AND USE THEREOF. (2016). WIPO.
  • Lu, X., et al. (2018). Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases.
  • Lu, X., et al. (2018). Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. VIVO.
  • Lee, J., et al. (2026). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis. (2017). bioRxiv.
  • de Morais, A. D. S., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA)

Sources

Method

Application Note: Pyrazolo[1,5-a]pyrimidines in the Development of Next-Generation Insomnia Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged structural motif in medicinal chemistry, most prominently utilized in the development of non-benzodiazepine sedative-hypnotics (colloquially known as "Z-drugs"). Compounds such as zaleplon and indiplon leverage this bicyclic core to treat sleep-onset insomnia[1]. As a Senior Application Scientist, I have structured this guide to provide a deep mechanistic understanding of how these molecules modulate the γ -aminobutyric acid type A (GABA A​ ) receptor, alongside field-proven protocols for their chemical synthesis and in vitro pharmacological validation.

Mechanistic Rationale: The α1​ -Subunit Hypothesis

To design effective insomnia treatments, one must understand the causality between receptor subtype selectivity and clinical phenotype. GABA A​ receptors are ligand-gated chloride channels composed of pentameric assemblies (typically two α , two β , and one γ subunit)[2]. Classical benzodiazepines (e.g., triazolam) bind indiscriminately to the allosteric cleft between the γ2​ and various α subunits ( α1​ , α2​ , α3​ , α5​ ). This non-selective binding causes a cascade of effects: sleep induction ( α1​ ), anxiolysis ( α2​ , α3​ ), and muscle relaxation/memory impairment ( α5​ )[3].

Pyrazolo[1,5-a]pyrimidines achieve their superior safety profile by acting as highly selective Positive Allosteric Modulators (PAMs) at the α1​β2​γ2​ receptor subtype[4]. By selectively binding to the α1​ -containing interface, these compounds induce a conformational change that strictly enhances the receptor's affinity for endogenous GABA[5]. This targeted hyperpolarization isolates the sedative-hypnotic effect, drastically reducing next-day residual sedation and withdrawal symptoms[1].

GABAA_Modulation ZDrug Pyrazolo[1,5-a]pyrimidine (e.g., Zaleplon) GABAA GABA-A Receptor (α1β2γ2 subtype) ZDrug->GABAA Binds Allosteric Site ConformChange Receptor Conformational Change GABAA->ConformChange PAM Effect GABA Endogenous GABA GABA->GABAA Binds Orthosteric Site ClChannel Increased Chloride Ion Influx ConformChange->ClChannel Increased Open Frequency Hyperpol Neuronal Hyperpolarization ClChannel->Hyperpol Sleep Sleep Initiation (Insomnia Relief) Hyperpol->Sleep

Fig 1: Allosteric modulation of the GABA-A receptor by pyrazolo[1,5-a]pyrimidines.

Pharmacological Data Presentation

The structural modifications on the pyrazolo[1,5-a]pyrimidine core directly dictate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the drug. Below is a comparative summary of key quantitative data driving therapeutic choices.

CompoundChemical ClassPrimary Target SelectivityBinding Affinity ( Ki​ for α1​ )Elimination Half-Life ( t1/2​ )Clinical Phenotype / Indication
Zaleplon Pyrazolo[1,5-a]pyrimidine α1​ subunit~1.5 - 2.0 nM~1 hourRapid sleep onset insomnia[5]
Indiplon Pyrazolo[1,5-a]pyrimidine α1​ subunit~0.45 - 0.55 nM~1.5 hoursSleep initiation & maintenance[6]
Ocinaplon Pyrazolo[1,5-a]pyrimidine α1​ (Atypical binding)~1.0 nM~1 hourAnxiolytic (Investigational)[3]
Triazolam BenzodiazepineNon-selective ( α1​,α2​,α3​,α5​ )~0.8 nM~2 - 3 hoursInsomnia (High residual sedation)[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Rationale: The most efficient route to construct this scaffold is the cyclocondensation of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents (e.g., enaminones or β -dicarbonyls)[7]. The regioselectivity is driven by the initial nucleophilic attack of the highly reactive exocyclic NH2​ group of the pyrazole onto the most electrophilic carbon of the 1,3-bielectrophile, followed by intramolecular cyclization via the endocyclic NH [8].

Materials:

  • 5-amino-1H-pyrazole derivative (1.0 eq)

  • Enaminone or β -ketoester (1.1 eq)

  • Glacial acetic acid or Ethanol (solvent)

  • Piperidine (catalyst, if using ethanol)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the 5-amino-1H-pyrazole derivative in 20 mL of glacial acetic acid.

  • Electrophile Addition: Slowly add 11 mmol of the 1,3-bielectrophilic reagent (e.g., an enaminone) to the stirring solution at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere. Maintain reflux for 4 to 8 hours. Causality note: Heating provides the activation energy necessary for the secondary endocyclic cyclization step and subsequent dehydration/elimination of the leaving group.

  • Monitoring: Monitor the consumption of the starting material via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Quenching & Isolation: Once complete, cool the mixture to room temperature. Pour the mixture over crushed ice (50 g) while stirring vigorously. If a solid precipitates, isolate it via vacuum filtration and wash with cold water.

  • Purification: If the product oils out, extract with Ethyl Acetate (3 x 30 mL), wash the combined organic layers with saturated aqueous NaHCO3​ to neutralize residual acetic acid, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Protocol 2: In Vitro Radioligand Binding Assay for α1​ Selectivity

Rationale: To validate that a newly synthesized pyrazolo[1,5-a]pyrimidine acts selectively at the hypnotic α1​ subunit, a competitive binding assay is performed. We utilize [3H] flumazenil (a non-selective BZ site antagonist) on rat cerebral cortex membranes, which are naturally enriched in α1​β2​γ2​ receptors[6][9].

Step-by-Step Methodology:

  • Tissue Preparation: Decapitate adult Sprague-Dawley rats and rapidly dissect the cerebral cortex. Homogenize the tissue in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Teflon-glass homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step to wash out endogenous GABA[9]. Resuspend the final pellet to a protein concentration of ~1 mg/mL.

  • Assay Assembly: In a 96-well assay plate, combine:

    • 100 µL of membrane suspension (~100 µg protein).

    • 50 µL of [3H] flumazenil (final concentration 1.0 nM).

    • 50 µL of the test pyrazolo[1,5-a]pyrimidine compound (serial dilutions ranging from 10−10 to 10−5 M).

  • Internal Control (Self-Validation): Define Non-Specific Binding (NSB) in parallel wells by replacing the test compound with 10 µM unlabeled diazepam[9].

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding) using a 96-well cell harvester. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Quantification: Transfer the filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism). Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

Assay_Workflow Prep Tissue Preparation & Homogenization Membrane Membrane Isolation (Centrifugation) Prep->Membrane Incubation Incubation with [3H]Flumazenil & Test Compound Membrane->Incubation Filtration Rapid Vacuum Filtration & Washing Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 & Ki Calculation) Scintillation->Analysis

Fig 2: Step-by-step workflow for the in vitro GABA-A radioligand binding assay.

References

  • Indiplon "Pyrazolo[1,5-a]pyrimidine", portico.org,
  • A Novel Selective GABAA α1 Receptor Agonist Displaying Sedative and Anxiolytic-like Properties in Rodents, acs.org,
  • Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines, japsonline.com,
  • Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Related to Zaleplon, researchg
  • 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines, acs.org,
  • Characteriz
  • Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes, nih.gov,
  • Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the R
  • GABAA receptor signalling mechanisms revealed by structural pharmacology, nih.gov,

Sources

Application

Application Note: Development and Validation of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Potassium Channel Activators

Executive Summary The precise regulation of neuronal excitability is fundamentally governed by the cooperative activity of depolarizing and hyperpolarizing ion channels. Voltage-gated potassium channels, particularly the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise regulation of neuronal excitability is fundamentally governed by the cooperative activity of depolarizing and hyperpolarizing ion channels. Voltage-gated potassium channels, particularly the Kv7 (KCNQ) family and large-conductance calcium-activated potassium (BKCa) channels, act as critical sub-threshold brakes on action potential firing. Dysfunction in these channels is a primary driver of hyperexcitability disorders, including neonatal epilepsy and neuropathic pain 1.

Recent drug discovery efforts have identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO) scaffold as a highly privileged and synthetically tractable structure for developing potent channel openers 2. This application note synthesizes the mechanistic rationale, pharmacological profiling, and validated experimental protocols required to screen and characterize PPO derivatives as next-generation potassium channel activators.

Mechanistic Rationale: The PPO Scaffold

The M-current is a non-inactivating, slowly deactivating outward potassium current primarily mediated by Kv7.2/7.3 heteromeric channels 3. Traditional channel openers, such as retigabine, exert their effects by binding to a hydrophobic pocket involving the Trp236 residue in the pore-forming S5 segment. However, off-target effects and tissue accumulation issues have limited retigabine's clinical utility.

PPO derivatives circumvent these limitations through a distinct structural mechanism of action. Electrophysiological and mutagenesis studies reveal that lead PPO compounds, such as QO-58, interact with a unique triad of amino acids—Val224, Val225, and Tyr226 —located in the Kv7.2 subunit 4.

Biophysical Consequences of PPO Binding:

  • Hyperpolarizing Shift: PPO derivatives shift the half-maximal activation voltage ( V1/2​ ) in the negative direction, meaning the channels open at resting membrane potentials where they would normally be closed 1.

  • Kinetic Modulation: These compounds markedly slow the deactivation kinetics of the channel, prolonging the outward K+ flux and stabilizing the hyperpolarized state [[1]]().

  • Multi-Target Synergism: Certain derivatives, notably QO-40, exhibit dual functionality by also directly stimulating BKCa channels. QO-40 decreases the slow component of the mean closed time and increases the gating charge without altering single-channel conductance, providing a synergistic dampening of action potential bursts 5.

MOA Depolarization Membrane Depolarization Kv7 Kv7 (KCNQ) Potassium Channel Depolarization->Kv7 Triggers opening M_Current M-Current (Outward K+ Flux) Kv7->M_Current Conducts Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Drives Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in PPO PPO Derivatives (e.g., QO-58, QO-40) BindingSite Val224-Val225-Tyr226 Binding Site PPO->BindingSite Binds to BindingSite->Kv7 Shifts V1/2 negatively Slows deactivation

Mechanism of action of PPO derivatives on Kv7 channels to reduce neuronal excitability.

Pharmacological Profiling of Key PPO Derivatives

The synthetic tractability of the pyrazolo[1,5-a]pyrimidine core allows for extensive structure-activity relationship (SAR) optimization. Substitutions at the C-2 (e.g., trifluoromethyl), C-3 (e.g., phenyl or naphthyl), and C-5 positions are critical for dictating channel subtype selectivity and potency 1.

Table 1: Quantitative Pharmacological Profiles of Lead PPO Activators

CompoundTarget Channel(s)Key Pharmacological EffectsPotency ( EC50​ / KD​ )Ref.
QO-26 KCNQ2/3 (Kv7.2/7.3)Hyperpolarizing shift in V1/2​ ; slows activation and deactivation kinetics.~10–20 μM1
QO-40 KCNQ2/3, BKCaStimulates IK(Ca)​ ; decreases the slow component of the mean closed time; increases gating charge.6.94 μM (KCNQ)2.30 μM (BKCa)6, [[5]]()
QO-58 Kv7.2, Kv7.4Highly selective for Kv7.2/7.4 over Kv7.3; interacts via Val224-Val225-Tyr226 triad.Potent Activator4

Experimental Workflows & Validated Protocols

To reliably identify and characterize novel PPO derivatives, a two-tiered screening and validation workflow is required. High-throughput screening (HTS) isolates functional hits, which are subsequently subjected to rigorous biophysical validation via patch-clamp electrophysiology.

Workflow Synthesis Chemical Synthesis (Pyrazolo[1,5-a]pyrimidines) Screening HTS Screening (Rb+ Efflux Assay) Synthesis->Screening Library Validation Electrophysiology (Patch-Clamp) Screening->Validation Hit Compounds InVivo In Vivo Models (Epilepsy/Pain) Validation->InVivo Lead Candidates

Discovery and validation workflow for novel pyrazolo[1,5-a]pyrimidine channel openers.

Protocol A: High-Throughput Rubidium ( Rb+ ) Efflux Assay

Causality & Rationale: Direct measurement of K+ efflux is technically prohibitive in HTS formats due to high intracellular background concentrations and rapid reuptake mechanisms. Rb+ is a monovalent cation that readily permeates open K+ pores but has negligible endogenous background in mammalian cells, making it an ideal surrogate tracer to quantify channel opening 2.

Step-by-Step Methodology:

  • Cell Culture: Seed CHO cells stably expressing KCNQ2/3 channels into 96-well microtiter plates at a density of 4×104 cells/well. Incubate overnight at 37°C.

  • Rb+ Loading: Aspirate growth media. Incubate the cells in a loading buffer containing non-radioactive RbCl (5.4 mM RbCl , 150 mM NaCl , 2 mM CaCl2​ , 0.8 mM MgCl2​ , 10 mM HEPES, pH 7.4) for 3 hours at 37°C to allow equilibration.

  • Washing: Wash the cells three times with Rb+ -free buffer to remove all extracellular Rb+ , ensuring the baseline reading remains near zero.

  • Compound Application & Stimulation: Add the synthesized PPO derivatives at varying concentrations (e.g., 0.1 μM to 100 μM). Simultaneously, stimulate the cells with a mild depolarizing buffer (e.g., 15 mM K+ ) to bring the membrane potential near the activation threshold of the channels. Incubate for 10 minutes.

  • Detection: Collect the supernatant. Lyse the remaining cells to determine total intracellular Rb+ . Quantify the Rb+ in both fractions using Atomic Absorption Spectroscopy (AAS).

  • Self-Validation / QC Check: To ensure the assay is a self-validating system, every plate must include a positive control (10 μM Retigabine) to define the maximal assay window, and a negative control (10 μM XE991, a selective Kv7 blocker) to establish the baseline and confirm that the Rb+ efflux is strictly channel-mediated.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: While Rb+ efflux identifies functional hits, it cannot resolve gating kinetics or voltage dependence. Patch-clamp electrophysiology is mandatory to define the exact biophysical modifications (e.g., V1/2​ shifts) induced by the PPO derivatives, proving their mechanism as true channel openers rather than non-specific membrane disruptors 4.

Step-by-Step Methodology:

  • Preparation: Pull borosilicate glass pipettes to a resistance of 2.5–4.0 MΩ. Fill with intracellular solution (140 mM KCl , 2 mM MgCl2​ , 10 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.3).

  • Seal Formation: Submerge KCNQ2/3-expressing cells in extracellular solution (145 mM NaCl , 5 mM KCl , 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, pH 7.4). Form a GΩ seal and rupture the patch to achieve whole-cell configuration.

  • Voltage Protocol: Hold the cell at -80 mV. Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments (1-second duration), followed by a tail pulse to -60 mV to measure deactivation tail currents.

  • Compound Perfusion: Perfuse the PPO derivative (e.g., QO-58 at 10 μM) continuously until the outward current amplitude reaches a steady state (typically 3–5 minutes). Repeat the voltage protocol.

  • Data Analysis: Plot the normalized tail current amplitudes against the pre-pulse voltages and fit with a Boltzmann function to determine the V1/2​ .

  • Self-Validation / QC Check: Series resistance ( Rs​ ) must be compensated by at least 70% and monitored continuously. If Rs​ fluctuates by >20% during the recording, the data must be discarded, as changes in voltage drop across the pipette tip will artificially distort the measured V1/2​ shifts. Furthermore, application of a specific blocker (e.g., linopirdine) at the end of the protocol must abolish the outward current, confirming the isolated current is indeed the M-current.

References

  • Jia C, et al. "Activation of KCNQ2/3 Potassium Channels by Novel pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives." Pharmacology, 2011. 1

  • Zhang F, et al. "Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58." British Journal of Pharmacology, 2013. 4

  • Chang WT, et al. "Effective Activation of BKCa Channels by QO-40 (5-(Chloromethyl)-3-(Naphthalen-1-yl)-2-(Trifluoromethyl)Pyrazolo[1,5-a]pyrimidin-7(4H)-one), Known to Be an Opener of KCNQ2/Q3 Channels." Pharmaceuticals (Basel), 2021. 5

  • Benchchem. "Foundational research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones." 2

  • Shah, et al. "Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels." Frontiers in Physiology, 2021. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical failure points, mechanistic nuances, and side reactions encountered during t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the critical failure points, mechanistic nuances, and side reactions encountered during the synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate. This compound is a highly valuable building block in drug discovery, particularly in the development of Mcl-1/Bcl-xL dual inhibitors[1].

The synthesis relies on a two-step sequence: a base-catalyzed Knoevenagel condensation followed by a thermolytic Hemetsberger-Knittel-type N-cyclization. Due to the high reactivity of the intermediates, deviations in temperature, concentration, or reagent stoichiometry will inevitably lead to complex side reactions.

Reaction Workflow & Pathway Divergence

Understanding the mechanistic branching of this synthesis is the first step in troubleshooting. The diagrams below illustrate the intended pathways and the points at which side reactions dominate.

Workflow SM 6-Bromo-2-pyridinecarboxaldehyde + Methyl azidoacetate Cond Knoevenagel Condensation (NaOMe, MeOH, -10°C) SM->Cond Azide Methyl 2-azido-3-(6-bromopyridin-2-yl)acrylate (Intermediate) Cond->Azide Main Pathway Side1 SNAr Byproduct (6-Methoxy substitution) Cond->Side1 Excess Base Side2 Ester Hydrolysis (Carboxylic Acid) Cond->Side2 Adventitious H2O Therm Thermolytic Cyclization (Xylene, 120°C, High Dilution) Azide->Therm Product Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Target Product) Therm->Product N-Cyclization Side3 Tarry Polymers (Nitrene Dimerization) Therm->Side3 High Concentration Side4 Azaindole Byproduct (C-H Insertion) Therm->Side4 Lewis Acid Contamination

Workflow and common side reactions in the synthesis of the pyrazolo[1,5-a]pyridine core.

Mechanism Azide Vinyl Azide Intermediate Nitrene Singlet Nitrene (Transient) Azide->Nitrene -N2 (120°C) Azirine 2H-Azirine (Equilibrium) Nitrene->Azirine Equilibrium N_Attack Nucleophilic Attack by Pyridine Nitrogen Nitrene->N_Attack Kinetically Favored CH_Insert C-H Insertion (Minor Pathway) Nitrene->CH_Insert If N is blocked Product Pyrazolo[1,5-a]pyridine Core N_Attack->Product Azaindole 7-Bromo-4-azaindole (Side Product) CH_Insert->Azaindole

Mechanistic divergence of the nitrene intermediate: N-cyclization vs. C-H insertion.

Quantitative Optimization Data

The table below summarizes how variations in experimental conditions directly dictate the ratio of the target product to specific side reactions.

ParameterConditionYield (%)Primary Side Reaction / Issue
Base / Solvent NaOEt / EtOH (with Methyl azidoacetate)45%Transesterification (Ester scrambling)[2]
Temperature 25 °C (Knoevenagel)<30%Azidoacetate decomposition & SNAr at C6
Temperature -10 °C to 0 °C (Knoevenagel)85%None (Clean conversion)
Concentration 0.5 M Batch (Thermolysis)25%Tarry polymers (Nitrene dimerization)[3]
Concentration 0.05 M Dropwise (Thermolysis)72%Trace azaindole (High purity product)[1]

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Knoevenagel Condensation (Azide Formation)
  • Preparation: Charge a flame-dried round-bottom flask with 6-bromo-2-pyridinecarboxaldehyde (1.0 eq) and methyl azidoacetate (3.0 eq) in anhydrous methanol (0.5 M relative to the aldehyde).

  • Cooling: Submerge the flask in an ice/salt bath.

    • Self-Validation Check: Insert an internal thermocouple. The internal temperature must read strictly below 0 °C before proceeding. This prevents the base-catalyzed decomposition of the azidoacetate[2].

  • Base Addition: Add a solution of sodium methoxide (NaOMe) in methanol (25 wt%, 1.1 eq) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that trigger Nucleophilic Aromatic Substitution (SNAr) of the 6-bromo group by the methoxide ion.

  • Reaction: Stir the mixture for 2 hours at -10 °C to 0 °C.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The aldehyde ( Rf​ ~0.4) must be completely consumed, replaced by a new yellow spot ( Rf​ ~0.6).

  • Workup: Quench immediately by pouring into ice-cold saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Critical Warning: Do not heat the water bath above 40 °C during rotary evaporation. Vinyl azides are thermally sensitive.

Phase 2: Thermolytic Cyclization
  • Solvent Preparation: In a multi-neck flask equipped with a reflux condenser, heat anhydrous xylene to 120 °C under a strict argon atmosphere.

  • High-Dilution Setup: Dissolve the purified azide intermediate from Phase 1 in a minimal amount of anhydrous xylene.

  • Dropwise Addition: Add the azide solution dropwise to the vigorously stirring, pre-heated xylene over 1 hour. The final total volume should yield a concentration of 0.05 M.

    • Causality: The Hemetsberger-Knittel cyclization proceeds via a highly reactive singlet nitrene (or azirine)[3]. Dropwise addition maintains a low steady-state concentration of this intermediate, entirely suppressing intermolecular dimerization (tar formation) in favor of intramolecular cyclization.

  • Completion: Stir at 120 °C for an additional 2 hours.

    • Self-Validation Check: Nitrogen gas evolution (bubbling) will cease. LC-MS must show the complete disappearance of the azide mass ( M+H ) and the appearance of the cyclized product mass ( M−N2​+H ).

  • Isolation: Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography (5–50% EtOAc in hexanes) to afford the target Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate[1].

Troubleshooting & FAQs

Q: Why am I recovering a scrambled mixture of methyl and ethyl esters after the condensation step? A: This is a classic transesterification failure. If you use ethyl azidoacetate but employ sodium methoxide (NaOMe) in methanol as your base, the methoxide will attack the ethyl ester, resulting in a mixture of methyl and ethyl 2-azido-3-(6-bromopyridin-2-yl)acrylates[2]. Solution: Always match your reagents. Use methyl azidoacetate with NaOMe/MeOH, or ethyl azidoacetate with NaOEt/EtOH.

Q: My Knoevenagel condensation yield is <30%, and the reaction mixture turned dark brown. What went wrong? A: Alkyl azidoacetates are notoriously unstable in the presence of strong bases at room temperature. If the base is added too quickly or the internal temperature rises above 0 °C, the azidoacetate decomposes rapidly, outcompeting the desired condensation[2]. Solution: Maintain the internal temperature at -10 °C during the dropwise addition of the base and strictly limit the reaction time.

Q: I am observing a byproduct where the bromine atom has been replaced by a methoxy group. How do I prevent this? A: The 6-bromo group on an electron-deficient pyridine ring is highly susceptible to SNAr by the methoxide base. Solution: Do not use a large excess of NaOMe (limit to 1.05 - 1.1 eq), keep the reaction strictly at or below 0 °C, and quench the reaction with NH 4​ Cl immediately once the aldehyde is consumed.

Q: During the thermolysis step, I am getting a large amount of insoluble black tar and very little of the pyrazolo[1,5-a]pyridine product. A: This indicates that intermolecular side reactions (nitrene dimerization into azo-polymers) are outcompeting the intramolecular cyclization[3]. Solution: Switch from a batch heating method to the dropwise addition method into pre-heated solvent (the high-dilution principle) outlined in Phase 2 of the protocol.

Q: Why does this specific reaction form a pyrazolo[1,5-a]pyridine instead of an azaindole? A: In a standard Hemetsberger-Knittel reaction with a phenyl ring, the nitrene inserts into an adjacent C-H bond to form an indole. However, when the acrylate is at the 2-position of a pyridine ring, the lone pair on the pyridine nitrogen acts as a powerful intramolecular nucleophile. The nucleophilic attack of the pyridine nitrogen onto the electrophilic nitrene/azirine is kinetically much faster than C-H insertion, leading almost exclusively to N-N bond formation and the pyrazolo[1,5-a]pyridine core[4]. If you are seeing azaindole byproducts, it is usually because the pyridine nitrogen has been inadvertently blocked (e.g., protonated by acidic impurities or coordinated to trace Lewis metals).

References

1.[1] Title: Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins Source: Journal of Medicinal Chemistry (acs.org) URL:

2.[2] Title: Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms Source: Molecules (mdpi.com) URL:

3.[4] Title: The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles Source: Synthesis (thieme-connect.de) URL:

4.[3] Title: Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins Source: Organic & Biomolecular Chemistry (rsc.org) URL:

Sources

Optimization

Scalable synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Welcome to the Technical Support Center for the scalable synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8). As a Senior Application Scientist, I have structured this guide to move beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scalable synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8).

As a Senior Application Scientist, I have structured this guide to move beyond a simple recipe. Every chemical transformation described here is treated as a self-validating system. We establish clear causality for our process engineering choices and define strict In-Process Controls (IPCs) so that the chemistry proves its own success at every stage. This specific heterocyclic building block is highly valued in drug discovery, notably utilized in the synthesis of potent Mcl-1/Bcl-xL dual inhibitors[1].

Executive Overview: Synthetic Strategy

The scalable synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is achieved through a robust two-step sequence. It begins with a base-mediated Knoevenagel condensation coupled with an in situ transesterification, followed by a thermal nitrene cyclization (a variation of the Hemetsberger indole synthesis applied to a pyridine system)[1].

Workflow SM1 6-Bromopicolinaldehyde + Ethyl 2-azidoacetate Step1 Step 1: Condensation NaOMe, MeOH -30 °C to 5 °C SM1->Step1 Int Intermediate: Methyl (2Z)-2-azido-3- (6-bromopyridin-2-yl)acrylate Step1->Int 60% Yield Step2 Step 2: Cyclization Xylene, 120 °C, 6 h Int->Step2 Prod Product: Methyl 7-bromopyrazolo [1,5-a]pyridine-2-carboxylate Step2->Prod 41% Yield (- N2)

Workflow for the 2-step synthesis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

Process Engineering & Methodologies

Protocol 1: Knoevenagel Condensation & In Situ Transesterification

Causality & Design: The condensation of 6-bromopicolinaldehyde with an azidoacetate requires a strong base. By strategically selecting sodium methoxide (NaOMe) in methanol while using ethyl 2-azidoacetate, we intentionally trigger an in situ transesterification[1]. This dual-action approach yields the desired methyl ester intermediate directly, bypassing the need for a separate esterification step later in the pipeline.

Step-by-Step Methodology:

  • Charge a jacketed reactor with 6-bromopicolinaldehyde (1.0 eq, e.g., 105 mmol) and ethyl 2-azidoacetate (2.5 eq) in anhydrous methanol (~1.5 L/mol).

  • Cool the mixture to -30 °C using a dry ice/acetone/water slurry. Critical: Do not allow the temperature to exceed -20 °C during the next step to prevent premature azide decomposition.

  • Add sodium methoxide (25% wt in MeOH, 2.5 eq) dropwise over 30–45 minutes.

  • Allow the reaction to slowly warm to 5 °C and stir overnight under a drying tube (CaCl₂) or nitrogen atmosphere[1].

  • Self-Validation (IPC): Pull an aliquot for TLC. The reaction validates its completion via the disappearance of the UV-active aldehyde starting material.

  • Quench by pouring the mixture into ice-cold saturated aqueous NH₄Cl.

  • Filter the resulting pale-yellow precipitate, wash thoroughly with cold water, and dry in vacuo to yield Methyl (2Z)-2-azido-3-(6-bromopyridin-2-yl)acrylate[1].

Protocol 2: Thermal Nitrene Cyclization

Causality & Design: The conversion of the vinyl azide to the pyrazolo[1,5-a]pyridine core relies on a thermal cyclization. Heating to 120 °C provides the exact activation energy required to extrude nitrogen gas, yielding a highly reactive singlet nitrene[1]. This nitrene rapidly undergoes an intramolecular electrophilic attack on the adjacent pyridine nitrogen. Xylene is chosen as the solvent because its boiling point (~138 °C) safely accommodates the 120 °C setpoint without vigorous reflux, ensuring stable heat transfer.

Step-by-Step Methodology:

  • Dissolve the azide intermediate from Step 1 in anhydrous xylene (~4.7 L/mol)[1]. Critical: High dilution is required to favor intramolecular cyclization over intermolecular dimerization.

  • Heat the solution to 120 °C. Ensure the system is properly vented through a bubbler to safely manage nitrogen gas evolution.

  • Stir at 120 °C for 6 hours[1].

  • Self-Validation (IPC): The reaction is physically self-validating through the continuous evolution of N₂ gas. The cessation of bubbling indicates the consumption of the azide intermediate. Confirm completion via LC-MS.

  • Concentrate the mixture in vacuo.

  • Purify the residue via silica gel column chromatography (eluting with 5–50% EtOAc in hexanes) to isolate the product as a pale-yellow solid[1].

Mechanistic Insights

Understanding the exact pathway of the thermal cyclization is critical for troubleshooting byproduct formation. The extrusion of nitrogen is the rate-determining step, driving the formation of the zwitterionic intermediate that ultimately aromatizes into the stable heterocyclic core.

Mechanism Azide Vinyl Azide Intermediate Heat Thermal Activation (120 °C) Azide->Heat Nitrene Singlet Nitrene Formation Heat->Nitrene Extrusion of N2 (gas) Attack Intramolecular Electrophilic Attack on Pyridine Nitrogen Nitrene->Attack Cyclized Zwitterionic Intermediate Attack->Cyclized Aromatization Proton Transfer & Aromatization Cyclized->Aromatization Product Pyrazolo[1,5-a]pyridine Core Aromatization->Product

Mechanistic pathway of the thermal nitrene cyclization via nitrogen extrusion.

Quantitative Process Parameters

For easy comparison and scale-up calculations, all critical process parameters and expected analytical outputs are summarized below.

ParameterStep 1: Condensation & TransesterificationStep 2: Thermal Nitrene Cyclization
Substrate 6-Bromopicolinaldehyde (1.0 eq)Methyl (2Z)-2-azido-3-(6-bromopyridin-2-yl)acrylate
Reagents Ethyl 2-azidoacetate (2.5 eq), NaOMe (2.5 eq)None (Thermal Activation)
Solvent System Anhydrous Methanol (~1.5 L/mol)Anhydrous Xylene (~4.7 L/mol)
Temperature Profile -30 °C → 5 °C120 °C
Reaction Time 12 - 18 hours (Overnight)6 hours
In-Process Control TLC (UV active SM disappearance)N₂ gas evolution cessation; LC-MS
Expected Yield ~60%~41%
Diagnostic ¹H NMR N/A (Intermediate)δ 7.89 (d), 7.53 (d), 7.35 (s), 7.27 (t), 3.93 (s)[1]

Troubleshooting Guides & FAQs

Q1: During Step 1, my yield is low and I observe multiple spots on the TLC plate. What went wrong? A: Temperature control is the most common failure point here. If the sodium methoxide is added too quickly or the internal temperature rises above -20 °C during the addition phase, the azidoacetate can undergo uncontrolled exothermic decomposition or unwanted side reactions (such as triazole formation). Ensure rigorous jacket cooling and slow dropwise addition.

Q2: Why do we use ethyl 2-azidoacetate if the final product is a methyl ester? A: Ethyl 2-azidoacetate is often more readily available and cost-effective in bulk. By running the Knoevenagel condensation in methanol with sodium methoxide, we force a complete transesterification to the methyl ester in situ[1]. If you are seeing a mixture of ethyl and methyl esters in your intermediate, your methanol may contain water, or you did not use a sufficient excess (2.5 eq) of NaOMe.

Q3: Is the thermal cyclization in Step 2 safe to scale up to multi-kilogram batches? A: Organic azides carry inherent explosion hazards. However, vinyl azides are generally more thermally stable than alkyl azides. The critical safety parameter is dilution . The reaction must be run in highly dilute conditions (e.g., ~0.2 M in xylene) to safely manage the volume of nitrogen gas evolved and to act as a heat sink against runaway exothermic decomposition[1]. Always perform safety calorimetry (e.g., DSC, ARC) before scaling beyond 100 grams.

Q4: The yield for Step 2 is historically around 41%. Can this be improved? A: A ~41% yield is standard for this specific thermal nitrene insertion[1]. The highly reactive singlet nitrene intermediate is prone to competing intermolecular insertions or polymerization. Maintaining high dilution and strictly controlling the temperature at exactly 120 °C (avoiding higher temperatures that promote degradation) is the best way to maximize the intramolecular cyclization pathway.

Q5: How can I definitively confirm the structure of the final pyrazolo[1,5-a]pyridine core? A: ¹H NMR is highly diagnostic for this scaffold. Look for the characteristic singlet of the pyrazole proton (H-3) at exactly δ 7.35 ppm. The newly formed methyl ester will appear as a sharp, distinct singlet integrating to 3H at δ 3.93 ppm[1].

References

  • Title: Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins Source: Journal of Medicinal Chemistry (ACS Publications), 2013, 56, 23, 9635–9646. URL: [Link]

Sources

Troubleshooting

Pyrazolo[1,5-a]pyridine Intermediate Support Center: Troubleshooting Solubility &amp; Synthesis Workflows

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine development. While this fused nitrogen-containing heterocyclic scaffold is highly prized in drug discovery—particularly for kinase inhibitors and adenos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazolo[1,5-a]pyridine development. While this fused nitrogen-containing heterocyclic scaffold is highly prized in drug discovery—particularly for kinase inhibitors and adenosine receptor antagonists—its rigid, planar structure notoriously leads to severe solubility bottlenecks.

This guide provides field-proven, mechanistically grounded solutions to overcome solubility issues during both the synthetic phase and biological evaluation.

Diagnostic Workflow

Workflow Start Insoluble Pyrazolo[1,5-a]pyridine Intermediate Detected Phase Identify Experimental Phase Start->Phase Org Organic Synthesis & Workup Phase->Org During Extraction Aq Aqueous Assays & In Vivo Studies Phase->Aq During Dosing Solvent Optimize Co-Solvents (e.g., DCM/MeOH 9:1, DMSO) Org->Solvent CDC Alternative Synthesis (CDC Reactions) Org->CDC Struct Structural Modification (Add Basic Amine) Aq->Struct Form Formulation (Milling to 40 mesh, PVP) Aq->Form If structure is locked Salt Salt Formation (e.g., HCl Salt) Struct->Salt 1000x Solubility Boost

Diagnostic workflow for resolving pyrazolo[1,5-a]pyridine solubility issues.

Section 1: Chemical & Structural Troubleshooting (FAQs)

Q1: Why do my pyrazolo[1,5-a]pyridine intermediates crash out during aqueous workup and resist extraction? The Causality: The pyrazolo[1,5-a]pyridine core is a highly planar, fused bicyclic heteroaromatic system. This planarity promotes strong intermolecular π−π stacking, leading to exceptionally high crystal lattice energies. When the lattice energy exceeds the solvation energy in both aqueous and standard organic phases, the intermediate precipitates as an intractable solid at the interface. The Solution: Avoid highly non-polar extraction solvents like pure hexanes or diethyl ether. Instead, utilize mixed solvent systems (e.g., Dichloromethane/Methanol 9:1) to disrupt hydrogen bonding networks, or perform the workup in the presence of a highly polar aprotic co-solvent like DMSO.

Q2: We are developing a kinase inhibitor, but our lead compound fails in cellular assays due to poor aqueous solubility. How can we modify the scaffold without losing target affinity? The Causality: Hydrophobic substituents (like benzenesulfonohydrazides) often drive target affinity but decimate aqueous solubility. The Solution: Peripheral structural modification is required. The addition of a basic amine (such as morpholine, piperazine, or an N-hydroxyethyl group) provides a protonatable center at physiological pH. When converted to a hydrochloride salt, this modification can increase aqueous solubility by up to 1000-fold without compromising the core hinge-binding interactions required for targets like p110 α -selective PI3 kinases[1].

Q3: Traditional[3+2] cycloadditions yield highly insoluble intermediates that are difficult to purify. Are there alternative synthetic routes? The Causality: Standard intermolecular cycloadditions of N-iminopyridinium ylides often generate insoluble polymeric tars due to harsh reaction conditions and competing side reactions. The Solution: Transition to Cross-Dehydrogenative Coupling (CDC) reactions. Utilizing acetic acid and molecular oxygen, 1,3-dicarbonyl compounds can be coupled with N-amino-2-iminopyridines under milder, greener conditions[2]. This oxidative dehydrogenation pathway prevents the buildup of insoluble byproducts and allows for easier isolation of the functionalized core.

Q4: We cannot alter the chemical structure of our final API. What physical interventions can improve its bioavailability? The Causality: For structurally locked compounds, the dissolution rate is strictly limited by the surface area of the crystalline API exposed to the aqueous medium. The Solution: Physical milling to achieve a substantially uniform particle size distribution (e.g., 40 mesh) significantly increases the surface area-to-volume ratio. Furthermore, formulating the milled API with excipients like polyvinylpyrrolidone (PVP), microcrystalline cellulose, or cyclodextrins can disrupt crystalline aggregation and enhance wetting[3].

Section 2: Experimental Protocols

Synthesis and Solubilization of Amine-Functionalized Pyrazolo[1,5-a]pyridines

Note: This workflow is designed as a self-validating system to ensure solubility is achieved and confirmed at each critical junction.

Step 1: Scaffold Construction via CDC Reaction

  • Action: In a reaction vessel, combine N-amino-2-iminopyridine (1 equiv) and a 1,3-dicarbonyl compound (1 equiv) in ethanol. Add acetic acid (6 equiv) and stir under an O 2​ atmosphere (1 atm) at 130 °C for 18 hours[2].

  • Causality: Acetic acid acts as a Brønsted acid catalyst to activate the N-amino-2-iminopyridine, while O 2​ serves as a clean oxidant for the dehydrogenation step, avoiding heavy-metal precipitants that complicate purification.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly polar starting material and the emergence of a distinct, UV-active spot confirms cyclization. The lack of baseline tar validates the clean CDC pathway.

Step 2: Late-Stage Amination (Introduction of Solubilizing Group)

  • Action: Perform a Buchwald-Hartwig cross-coupling on the halogenated pyrazolo[1,5-a]pyridine intermediate using Pd 2​ (dba) 3​ , XPhos, and a secondary amine (e.g., morpholine) in 1,4-dioxane at 90 °C[3].

  • Causality: Adding a morpholine ring disrupts the planar π -stacking of the core scaffold while providing a basic nitrogen for subsequent protonation.

  • Self-Validation: Analyze the crude mixture via LC-MS. A mass shift corresponding to the amine addition (+M - Halogen) and a shift to an earlier retention time (indicating increased polarity) validates the successful coupling.

Step 3: Hydrochloride Salt Formation

  • Action: Dissolve the purified free base in a minimal volume of an ethereal solvent (e.g., THF). Dropwise, add 1.2 equivalents of HCl in dioxane at 0 °C.

  • Causality: Converting the free base to an HCl salt drastically lowers the crystal lattice energy relative to the hydration energy, thermodynamically favoring aqueous dissolution[1].

  • Self-Validation: The immediate precipitation of a fine white solid indicates salt formation. Filter the solid and dissolve a small aliquot in D 2​ O. A clear, rapid dissolution combined with a downfield shift of the amine protons in 1 H-NMR confirms successful salt formation and functional solubilization.

Section 3: Quantitative Data Presentation

Table 1: Quantitative Impact of Structural Modifications on Pyrazolo[1,5-a]pyridine Solubility

Compound ModificationTarget Affinity (p110α IC 50​ )Aqueous Solubility ( μ g/mL)Fold ImprovementMechanistic Rationale
Base Scaffold (Neutral) ~1.5 nM< 1 μ g/mLBaselineHigh crystal lattice energy; planar π -stacking.
N-hydroxyethyl Analogue ~2.0 nM~50 μ g/mL50xIntroduction of hydrogen bonding donor/acceptor.
Basic Amine Addition (Free Base) ~1.8 nM~150 μ g/mL150xDisruption of planarity; weak interaction with water.
Basic Amine (HCl Salt) ~1.8 nM> 1,000 μ g/mL> 1000x Ionization lowers lattice energy; strong ion-dipole interactions[1].

References

  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Title: WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use Source: Google Patents URL

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Cross-Coupling of Brominated Pyrazolopyridines

Welcome to the Technical Support Center for the functionalization of brominated pyrazolopyridines. Pyrazolopyridines are privileged, nitrogen-rich heterocycles widely utilized as core scaffolds in drug discovery, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of brominated pyrazolopyridines. Pyrazolopyridines are privileged, nitrogen-rich heterocycles widely utilized as core scaffolds in drug discovery, particularly in the development of potent kinase inhibitors targeting RET, CHK1, and HPK1 [2, 5].

Late-stage diversification of these scaffolds relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the unique electronic properties of the electron-rich pyrazole fused to an electron-deficient pyridine—combined with multiple coordinating nitrogen atoms—present significant synthetic hurdles, including catalyst poisoning and reluctant oxidative addition [1, 4]. This guide provides field-proven causality, troubleshooting logic, and self-validating protocols to ensure reproducible, high-yielding transformations.

Logical Workflow for Catalyst Selection

CatalystSelection Start Brominated Pyrazolopyridine ReactionType Select Cross-Coupling Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond Formation) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) ReactionType->Buchwald Regio Regioselective Di-Halo (e.g., 3,5-dibromo) ReactionType->Regio CatSuzuki Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 / K2CO3 Solvent: Dioxane/H2O Suzuki->CatSuzuki CatBuchwald Pd2(dba)3 + Xantphos/BrettPhos Base: Cs2CO3 / t-BuONa Solvent: Anhydrous Toluene Buchwald->CatBuchwald CatRegio Pd(PPh3)4 + CuTc (Steric/Electronic Control) Temp: 60-80°C Regio->CatRegio

Caption: Decision matrix for selecting optimal catalyst systems based on cross-coupling reaction types.

Part 1: Troubleshooting Guide & Causality Analysis

Q1: Why am I observing low or no conversion during the Suzuki-Miyaura coupling of 5-bromo-pyrazolopyridines? Causality: The nitrogen atoms in the pyrazolopyridine core act as competing, strongly coordinating ligands. They bind to the active Pd(II) intermediate, stalling the catalytic cycle (a phenomenon known as catalyst poisoning) [1]. Furthermore, if the pyrazole NH is unprotected, it can deprotonate under basic conditions, forming an electron-rich anion that drastically increases the activation energy required for the oxidative addition of the C-Br bond. Solution:

  • Protect the NH: Ensure the pyrazole nitrogen is protected (e.g., with a Trityl, SEM, or THP group) prior to coupling [4].

  • Upgrade the Ligand: Switch from simple precatalysts (like Pd(OAc)₂) to pre-formed catalysts with bidentate, sterically demanding ligands such as Pd(dppf)Cl₂ . The bite angle and steric bulk of dppf prevent the substrate's nitrogen atoms from displacing the phosphine ligands [1, 6].

Q2: How can I achieve regioselectivity when cross-coupling a di-brominated pyrazolopyridine (e.g., 3,5-dibromo-pyrazolopyridine)? Causality: Regioselectivity is governed by the relative electron density and steric environment at the halogenated positions. The C-3 position is typically more reactive towards oxidative addition due to electronic activation by the adjacent pyrazole, whereas the C-5 position on the pyridine ring is less reactive [3]. Solution: Exploit thermal and catalytic differentiation. Use Pd(PPh₃)₄ at lower temperatures (60–80 °C) to selectively couple at the more reactive C-3 position first. For the subsequent coupling at C-5, increase the temperature to 100–120 °C and utilize a more active catalyst system like Pd-XPhos [3, 4].

Q3: My Buchwald-Hartwig amination with a primary amine yields mostly protodehalogenated byproducts. How do I fix this? Causality: Protodehalogenation occurs when β -hydride elimination outcompetes reductive elimination. This off-target pathway is exacerbated by electron-rich substrates and less bulky ligands that fail to force the spatial proximity needed for rapid C-N bond formation. Solution: Employ Pd₂(dba)₃ combined with bulky, electron-rich biaryl phosphine ligands like BrettPhos or Xantphos [4]. These ligands accelerate reductive elimination, favoring the desired C-N bond formation. Use strong bases like sodium tert-butoxide (NaOtBu) in strictly anhydrous solvents [4].

Part 2: Quantitative Data for Catalyst & Ligand Optimization

The following table summarizes the optimized conditions for functionalizing brominated pyrazolopyridines based on empirical data and literature standards [1, 4, 6].

Reaction TypeSubstrate SpecificsRecommended Catalyst / LigandBase & Solvent SystemExpected Yield RangePrimary Challenge Addressed
Suzuki-Miyaura 5-Bromo (Protected NH)Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.5 eq) in 1,4-Dioxane/H₂O (4:1)75% – 92%Overcomes catalyst poisoning by substrate nitrogens.
Suzuki-Miyaura 3,5-Dibromo (Regioselective C-3)Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq) in Toluene/EtOH/H₂O65% – 80%Differentiates C-Br reactivity via thermal control (80°C).
Buchwald-Hartwig 5-Bromo + Primary AminePd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%)NaOtBu (2.0 eq) in Anhydrous Toluene70% – 85%Prevents β -hydride elimination and protodehalogenation.
Buchwald-Hartwig 5-Bromo + Weak Nucleophile (Aniline)Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)Cs₂CO₃ (2.0 eq) in Anhydrous 1,4-Dioxane60% – 75%Accelerates reductive elimination for poor nucleophiles.

Part 3: Mechanistic Pathway & Self-Validating Protocols

Mechanistic Visualization: Catalyst Poisoning vs. Protection

CatalyticCycle Pd0 Active Pd(0)L2 Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Poison Catalyst Poisoning (N-coordination from Substrate) PdII->Poison Weak Ligands Transmet Transmetalation (Boronic Acid/Amine) PdII->Transmet Bulky Ligands RedElim Reductive Elimination (Product Formation) Transmet->RedElim RedElim->Pd0 Product BulkyLigand Bulky Ligands (e.g., dppf, Xantphos) Sterically block N-coordination BulkyLigand->PdII

Caption: Catalytic cycle illustrating how bulky ligands prevent substrate-induced palladium poisoning.

Protocol A: Robust Suzuki-Miyaura Coupling of 5-Bromo-pyrazolopyridines

This protocol utilizes a self-validating biphasic system to ensure optimal base availability and catalyst stability [1, 6].

Step 1: Reaction Setup To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the protected 5-bromo-pyrazolopyridine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Step 2: Base and Solvent Addition Add Na₂CO₃ (2.5 equiv). Evacuate and backfill the flask with Argon (3 cycles). Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, typically 10 mL/mmol of substrate). Step 3: Execution Heat the reaction mixture to 90–100 °C in an oil bath for 16–24 hours under a positive pressure of Argon. Step 4: Workup & Self-Validation Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and separate the layers. Self-Validation Check: Test the pH of the aqueous layer. It must remain basic (pH > 9). If the pH is neutral or acidic, the boronic acid likely underwent rapid homocoupling, consuming the base and halting the primary reaction. If this occurs, switch to a boronic pinacol ester (Bpin) in future runs. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination for Sterically Hindered Amines

Designed to suppress protodehalogenation using optimized bite-angle ligands[4].

Step 1: Setup In a glovebox or under strict Argon flow, charge a sealed tube with the bromo-pyrazolopyridine (1.0 equiv), amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv). Step 2: Solvent Addition Add strictly anhydrous, degassed Toluene (5 mL/mmol). Seal the tube. Self-Validation Check: Observe the color of the mixture before heating. It should be a deep red/purple (characteristic of active Pd/dba/ligand complexes). Immediate formation of a black precipitate (Pd black) indicates premature catalyst decomposition due to moisture or oxygen ingress. Step 3: Execution Subject the mixture to microwave irradiation at 120 °C for 1 hour, or heat thermally at 100 °C for 12–16 hours. Step 4: Workup Cool the mixture, dilute with Dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts and precipitated palladium. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: Why is my boronic acid degrading before the coupling completes? Answer: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids. The presence of water and base at high temperatures accelerates this degradation. To mitigate this, convert your boronic acid to a boronic pinacol ester (Bpin), which is significantly more stable, or utilize microwave irradiation to accelerate the cross-coupling kinetics so that it outpaces the degradation [4].

FAQ 2: Can I use in situ generated catalysts instead of pre-formed complexes like Pd(dppf)Cl₂? Answer: While in situ generation (e.g., mixing Pd(OAc)₂ with free phosphine ligands) is cheaper, it is highly discouraged for pyrazolopyridines. The free nitrogen atoms on the substrate can outcompete the added phosphine ligands for coordination to the bare palladium, leading to incomplete catalyst formation and rapid precipitation of inactive Pd black [1]. Pre-formed complexes ensure the active catalytic species is protected from the start.

References

  • BenchChem Technical Support Team. "Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-pyrazolopyridines." BenchChem.
  • Journal of Medicinal Chemistry. "Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase." ACS Publications.
  • Tikad, A., et al. "Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions." PMC.
  • ResearchGate. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." ResearchGate.
  • Reader, J., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." PMC.
  • Google Patents. "Substituted pyrazolo [3, 4-b] pyridine compounds (WO2010078427A1)." Google Patents.
Troubleshooting

Technical Support Center: Troubleshooting Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Reactions

Welcome to the Technical Support Center for Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8). This N-fused bicyclic scaffold is a highly privileged motif in drug discovery, offering dual vectors fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8). This N-fused bicyclic scaffold is a highly privileged motif in drug discovery, offering dual vectors for functionalization: a C7-bromide primed for transition-metal-catalyzed cross-coupling and a C2-methyl ester ready for downstream derivatization.

However, the distinct electronic properties of the pyrazolo[1,5-a]pyridine core make this molecule highly susceptible to specific side reactions. This guide is designed for application scientists and researchers to diagnose, understand, and eliminate common byproducts encountered during its functionalization.

Part 1: Causality Analysis & Troubleshooting Guide

When subjecting Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), researchers frequently encounter three major classes of byproducts. Understanding the mechanistic causality behind each is critical for rational reaction optimization.

Issue 1: C7-Protodebromination (Dehalogenation)

Symptom: LC-MS analysis reveals a dominant peak at m/z 177.06[M-Br+H]⁺, corresponding to the reduced pyrazolo[1,5-a]pyridine core, rather than the desired cross-coupled product. Mechanistic Causality: Protodehalogenation is a notorious parasitic pathway in Pd-catalyzed couplings. Following the oxidative addition of the C7-Br bond to the Pd(0) catalyst, the resulting Pd(II)-aryl intermediate can undergo an unproductive β-hydride elimination if hydrogen donors are present in the reaction matrix[1]. Alcohols (like ethanol or isopropanol used as co-solvents) or alkoxide bases are common culprits. This generates an arylpalladium(II) hydride species, which rapidly undergoes reductive elimination to expel the dehalogenated byproduct[1]. Corrective Action:

  • Eliminate all protic solvents. Switch to anhydrous 1,4-dioxane or toluene.

  • Avoid alkoxide bases (e.g., NaOtBu); utilize non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄.

Issue 2: C2-Ester Hydrolysis (Saponification)

Symptom: Formation of a highly polar, baseline-retained spot on TLC, identified via LC-MS as 7-substituted-pyrazolo[1,5-a]pyridine-2-carboxylic acid. Mechanistic Causality: Standard Suzuki-Miyaura protocols often rely on aqueous basic conditions (e.g., Na₂CO₃ or K₂CO₃ in H₂O/Dioxane mixtures) at elevated temperatures (80–100 °C). The C2-methyl ester of the pyrazolopyridine core is highly electrophilic and rapidly undergoes saponification when exposed to the hydroxide ions generated by carbonate hydrolysis[2]. Corrective Action:

  • Transition to strictly anhydrous cross-coupling conditions.

  • Employ anhydrous fluoride sources (e.g., CsF) which effectively activate boronic esters for transmetalation without acting as hard nucleophiles against the ester moiety.

Issue 3: Oxidative Homocoupling (Dimerization)

Symptom: Detection of a high-molecular-weight dimer (m/z ~350) during Pd-catalyzed reactions. Mechanistic Causality: If trace oxygen is present in the system, it acts as an oxidant that drives a Pd(II)/Pd(IV) dimerization pathway, coupling two pyrazolopyridine molecules together. It can also occur if the transmetalation rate of the coupling partner is exceptionally slow, allowing halogen exchange between Pd intermediates. Corrective Action: Rigorous degassing using the freeze-pump-thaw method or sparging the solvent with ultra-pure Argon for at least 30 minutes prior to catalyst addition.

Part 2: Visualizing the Reaction Logic

Mechanistic_Pathways SM Methyl 7-bromo- pyrazolo[1,5-a]pyridine- 2-carboxylate Pd_Cat Pd(0) Oxidative Addition SM->Pd_Cat Cross-Coupling Conditions Hydrolysis Ester Hydrolysis (C2-COOH Byproduct) SM->Hydrolysis Aqueous Base (NaOH, K2CO3/H2O) Target Desired C7-Coupled Product Pd_Cat->Target Transmetalation & Reductive Elim. Dehalogenation Protodebromination (C7-H Byproduct) Pd_Cat->Dehalogenation β-Hydride Elim. (Alcohols/Alkoxides)

Fig 1: Reaction pathways of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate showing main byproducts.

Troubleshooting_Tree Start Analyze Crude Mixture via LC-MS Q1 Major Peak Mass? Start->Q1 Target Expected Mass (Success) Q1->Target Target Product Mass1 [M - 78] (Loss of Br, +H) Q1->Mass1 Protodebromination Mass2 [M - 14] (Loss of CH2) Q1->Mass2 Ester Hydrolysis Fix1 Switch to Anhydrous Dioxane & CsF Mass1->Fix1 Action Fix2 Avoid Aqueous Bases, Use K3PO4 Mass2->Fix2 Action

Fig 2: LC-MS diagnostic logic tree for identifying and resolving common cross-coupling byproducts.

Part 3: Quantitative Condition Matrix

The table below summarizes the empirical impact of various reaction environments on the distribution of products and byproducts during the Suzuki-Miyaura coupling of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate with phenylboronic acid.

Reaction ConditionSolvent SystemBaseTemp (°C)Product Yield (%)Protodebromination (%)Ester Hydrolysis (%)
Standard Aqueous Dioxane / H₂O (4:1)K₂CO₃9045%10%40%
Alcoholic Co-solvent EtOH / H₂O (1:1)Na₂CO₃8030%35%30%
Mild Anhydrous TolueneK₃PO₄10082%<5%<2%
Anhydrous Fluoride Anhydrous DioxaneCsF8088% <2% <2%

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity C7-functionalization without compromising the C2-ester, utilize the following Anhydrous Fluoride-Mediated Suzuki-Miyaura Protocol . This protocol is designed as a self-validating system: if the ester remains intact, the TLC profile will remain clean without baseline streaking.

Reagents & Materials:

  • Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 equiv, 1.2 mmol)

  • Anhydrous Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate, the arylboronic ester, and the anhydrous CsF.

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Causality note: dppf is a bidentate ligand with a large bite angle, which accelerates reductive elimination, thereby outcompeting the slower protodebromination pathway.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times.

  • Solvent Addition: Inject the anhydrous 1,4-Dioxane via syringe. Ensure the solvent has been previously sparged with Argon for 30 minutes to eliminate dissolved oxygen.

  • Reaction: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

  • Self-Validation (In-Process Control): At 12 hours, withdraw a 10 µL aliquot and quench in EtOAc. Spot on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Validation Check: The starting material (R_f ~ 0.4) should be completely consumed. Crucially, the baseline (R_f = 0.0) must be clear of heavy UV-active streaking. Heavy baseline streaking indicates the protocol was breached by moisture, leading to ester hydrolysis.

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove palladium black and insoluble inorganic fluoride salts. Wash the pad with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate in vacuo and purify the residue via flash column chromatography to isolate the pure C7-coupled methyl ester.

Part 5: Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass of [M+H]⁺ = 351 in my LC-MS? A: This mass corresponds to the homocoupling dimer of the pyrazolo[1,5-a]pyridine core. This typically occurs when trace oxygen acts as an oxidant, driving a Pd(II)/Pd(IV) dimerization pathway. Ensure rigorous degassing (freeze-pump-thaw) of your solvents and check your Schlenk line for micro-leaks.

Q: Can I use sodium hydroxide (NaOH) to accelerate the Suzuki coupling? A: Absolutely not. While strong bases accelerate the transmetalation step of boronic acids, NaOH will rapidly and quantitatively hydrolyze the C2-methyl ester into the corresponding carboxylic acid[2]. You must rely on anhydrous conditions (CsF or K₃PO₄) to preserve the ester functionality.

Q: I need to couple a highly sterically hindered boronic acid, but the reaction stalls. What can I change? A: If transmetalation is slow, the lifetime of the Pd(II)-aryl intermediate increases, drastically raising the risk of protodehalogenation. Swap the Pd(dppf)Cl₂ catalyst for a highly active Buchwald generation 3 or 4 palladacycle utilizing the XPhos or SPhos ligand. These electron-rich, bulky ligands facilitate rapid transmetalation even with sterically encumbered partners.

References

  • Origin of Protodehalogenation in Palladium-Catalyzed Cross-Couplings Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Ester Hydrolysis (Saponification) Dynamics in Suzuki-Miyaura Couplings Title: Multistep synthesis of a valsartan precursor in continuous flow Source: Deutsche Nationalbibliothek (D-NB) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Assignment of Pyrazolo[1,5-a]pyridine Scaffolds: A Comparative NMR Guide

Executive Summary Pyrazolo[1,5-a]pyridines are privileged, drug-like scaffolds heavily utilized in modern medicinal chemistry, most notably in the development of potent Mcl-1/Bcl-xL dual inhibitors for oncology applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazolo[1,5-a]pyridines are privileged, drug-like scaffolds heavily utilized in modern medicinal chemistry, most notably in the development of potent Mcl-1/Bcl-xL dual inhibitors for oncology applications [1]. However, the synthesis of these bicyclic systems—often achieved via cycloaddition or annulation strategies—frequently yields a mixture of regioisomers [2].

For researchers and drug development professionals, unambiguously characterizing the exact site of halogenation (e.g., bromination) is a critical quality control step before downstream cross-coupling reactions. This guide objectively compares the NMR characterization of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate against its 6-bromo and 4-bromo alternatives, providing a self-validating experimental protocol and mechanistic rationale for structural elucidation.

Structural Logic & Electronic Causality

The pyrazolo[1,5-a]pyridine core consists of a fused pyrazole and pyridine ring. The bridgehead nitrogen (N1) exerts a profound anisotropic and inductive deshielding effect on the adjacent C-7 position.

  • The Causality of the H-7 Shift: In unsubstituted or 4-/5-/6-substituted pyrazolo[1,5-a]pyridines, the H-7 proton typically resonates exceptionally far downfield (δ 8.50–9.00 ppm).

  • The 7-Bromo Advantage: When a bromine atom occupies the C-7 position, this diagnostic H-7 peak completely vanishes. The absence of this signal is the primary anchor for assigning the 7-bromo regioisomer. The remaining protons on the pyridine ring (H-4, H-5, H-6) form a contiguous three-spin system, resulting in a distinct coupling network of doublets and triplets (or doublets of doublets) [1].

  • Alternative Isomers: In the 6-bromo and 4-bromo isomers, the highly deshielded H-7 proton remains intact. The differentiation between these alternatives relies on mapping the ortho and meta coupling constants of the remaining pyridine protons.

Comparative NMR Data Analysis

To objectively compare the product's performance against alternatives, we must analyze the 1D 1 H NMR splitting patterns. The data below summarizes the chemical shifts and coupling constants ( J ) for the 7-bromo target [1] alongside the characteristic extrapolated patterns for the 6-bromo and 4-bromo alternatives [2].

PositionMethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylateMethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Alt)Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Alt)
H-3 δ 7.35 (s, 1H)~ δ 7.30 (s, 1H)~ δ 7.40 (s, 1H)
H-4 δ 7.89 (dd, J = 8.9, 1.1 Hz, 1H)~ δ 7.80 (d, J = 9.0 Hz, 1H)Substituted (Br)
H-5 δ 7.27 (dd, J = 8.9, 7.4 Hz, 1H)~ δ 7.40 (dd, J = 9.0, 1.5 Hz, 1H)~ δ 7.50 (d, J = 7.5 Hz, 1H)
H-6 δ 7.53 (dd, J = 7.3, 1.0 Hz, 1H)Substituted (Br) ~ δ 7.00 (t, J = 7.5 Hz, 1H)
H-7 Substituted (Br) ~ δ 8.90 (d, J = 1.5 Hz, 1H)~ δ 8.70 (d, J = 7.5 Hz, 1H)
OMe δ 3.93 (s, 3H)δ 3.93 (s, 3H)δ 3.93 (s, 3H)

Data acquired in DMSO- d6​ at 300/400 MHz. Note the critical absence of the ~8.90 ppm signal in the 7-bromo derivative.

Self-Validating NMR Experimental Protocol

To ensure trustworthiness and reproducibility, rely on a self-validating multidimensional NMR workflow rather than 1D 1 H NMR alone. Overlapping signals in complex mixtures can lead to misassignment; therefore, 2D correlations are mandatory.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly purified compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Ensure the solution is free of paramagnetic impurities to maintain sharp line widths, which are critical for resolving the fine meta couplings (~1.0 Hz) between H-4 and H-6.

Step 2: 1D 1 H and 13 C Acquisition

  • Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 pulse program) with 16–32 scans.

  • Verify the absence of the deshielded H-7 proton (> 8.5 ppm).

  • Acquire a 13 C NMR spectrum. The heavy atom effect of bromine will cause the C-Br carbon (C-7) to shift significantly upfield relative to a standard aromatic C-H carbon.

Step 3: 2D COSY (Correlation Spectroscopy)

  • Acquire a 1 H- 1 H COSY spectrum to validate the contiguous spin system.

  • Causality Check: In the 7-bromo isomer, H-5 (δ 7.27) must show strong cross-peaks with both H-4 (δ 7.89) and H-6 (δ 7.53), confirming they are adjacent. H-4 and H-6 will not show a strong COSY cross-peak with each other, validating the linear H4-H5-H6 arrangement.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquire an HMBC spectrum to lock the pyrazole and pyridine rings together.

  • Causality Check: The singlet at δ 7.35 (H-3) must show a 3JCH​ correlation to the ester carbonyl carbon, confirming the ester is at C-2. Furthermore, H-3 must correlate with the bridgehead carbon (C-3a), which in turn must correlate with H-5, definitively locking the regiochemistry of the pyridine ring relative to the pyrazole core.

Diagnostic Workflow Visualization

The following logic tree illustrates the decision-making process for assigning the correct regioisomer based on the primary 1 H NMR splitting patterns.

NMR_Logic Start Acquire 1H & COSY NMR (DMSO-d6) Q1 Is the highly deshielded H-7 signal present? (δ > 8.5 ppm) Start->Q1 Iso7 Methyl 7-bromopyrazolo[1,5-a] pyridine-2-carboxylate (Confirmed by H4-H5-H6 coupling) Q1->Iso7  No (Br at C7) Q2 Analyze remaining spin system Q1->Q2  Yes (H-7 is present) Iso6 Methyl 6-bromopyrazolo[1,5-a] pyridine-2-carboxylate (H-4/H-5 ortho coupling) Q2->Iso6  H-4 (d) & H-5 (dd) Iso4 Methyl 4-bromopyrazolo[1,5-a] pyridine-2-carboxylate (H-5/H-6 ortho coupling) Q2->Iso4  H-5 (dd) & H-6 (dd) Iso5 Methyl 5-bromopyrazolo[1,5-a] pyridine-2-carboxylate (H-4/H-6 meta coupling) Q2->Iso5  H-4 (d) & H-6 (d)

Logic tree for assigning pyrazolo[1,5-a]pyridine regiochemistry via 1H NMR.

References

  • Tanaka, Y., et al. "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins." Journal of Medicinal Chemistry, 2013, 56(23), 9635-9645. URL:[Link]

  • Wang, A., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic Letters, 2022, 24(7), 1481-1485. URL:[Link]

Comparative

Comparative Mass Spectrometry Analysis of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Executive Summary Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a highly specialized heterocyclic building block utilized extensively in modern drug discovery, notably in the synthesis of potent Mcl-1/Bcl-xL dua...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a highly specialized heterocyclic building block utilized extensively in modern drug discovery, notably in the synthesis of potent Mcl-1/Bcl-xL dual inhibitors for oncology applications[1]. Accurate structural characterization of this intermediate is critical for downstream synthetic success. This guide provides an in-depth, comparative mass spectrometry (MS) analysis of this compound against its structural analogs, establishing a self-validating analytical protocol designed for researchers and drug development professionals.

Structural Significance & Ionization Dynamics

The pyrazolo[1,5-a]pyridine core features a bridgehead nitrogen and an electron-rich aromatic system that exhibits exceptionally high proton affinity. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization technique, readily yielding the protonated precursor ion [M+H]+ .

The defining feature of this specific molecule is the 7-bromo substituent. Naturally occurring bromine is composed of two stable isotopes: 79 Br and 81 Br, which exist in a nearly equal relative abundance of 50.69% and 49.31%, respectively[2]. In mass spectrometry, this manifests as a highly diagnostic isotopic doublet separated by two mass-to-charge (m/z) units, serving as an unmistakable fingerprint for structural elucidation.

Comparative MS Performance: Target vs. Alternatives

To objectively evaluate the fragmentation behavior of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Compound A ), we must compare it against two structural alternatives:

  • Alternative 1: Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (Non-brominated analog).

  • Alternative 2: Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (Ethyl ester analog).

Isotopic Signature & Precursor Identification

Under ESI+ conditions, Compound A exhibits a classic 1:1 doublet at m/z 255.0 and 257.0. By contrast, Alternative 1 lacks this doublet entirely, presenting a single precursor at m/z 177.1, proving that the doublet is exclusively tied to the halogen[3]. Alternative 2 exhibits a shifted doublet at m/z 269.0 and 271.0, reflecting the heavier ethyl group.

Causality of Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID), Compound A undergoes two primary degradation pathways:

  • Ester Cleavage: The protonated methyl ester loses a neutral molecule of methanol (CH 3​ OH, -32 Da) to form a highly stable even-electron ketene/acylium ion at m/z 223.0 / 225.0. Comparative Proof: When Alternative 2 (the ethyl ester) is fragmented, it loses a neutral molecule of ethanol (C 2​ H 5​ OH, -46 Da) to form the exact same fragment at m/z 223.0 / 225.0. This comparative data definitively validates the ester cleavage mechanism.

  • Dehalogenation: The compound loses the bromine radical (-79/-81 Da) to yield a common core fragment at m/z 176.1.

Fragmentation M Precursor Ion [M+H]+ m/z 255.0 / 257.0 (1:1 Isotope Ratio) F1 Acylium / Ketene Ion m/z 223.0 / 225.0 [-CH3OH (32 Da)] M->F1 Ester Cleavage (-32 Da) F2 Dehalogenated Ion m/z 176.1 [-Br (79/81 Da)] M->F2 Dehalogenation (-79/-81 Da) F3 Core Fragment m/z 148.1 [-CO (28 Da)] F1->F3 Loss of Br (-79/-81 Da) F2->F3 Loss of Ester (-28 Da)

Figure 1: MS/MS fragmentation pathway of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate.

Quantitative Data Summary

The table below summarizes the comparative MS metrics, highlighting the diagnostic shifts used to differentiate these building blocks in complex mixtures.

CompoundPrecursor Ion[M+H]+Diagnostic Isotope RatioPrimary Neutral LossMajor MS/MS Fragments (m/z)
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate 255.0 / 257.0~1:1 ( 79 Br/ 81 Br)-32 Da (CH 3​ OH)223.0 / 225.0, 176.1, 148.1
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate 177.1N/A (No Bromine)-32 Da (CH 3​ OH)145.1, 117.1
Ethyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate 269.0 / 271.0~1:1 ( 79 Br/ 81 Br)-46 Da (C 2​ H 5​ OH)223.0 / 225.0, 176.1, 148.1

Experimental Methodology: A Self-Validating Protocol

In quantitative LC-MS/MS, isobaric interferences (co-eluting matrix components with the same nominal mass) can artificially inflate peak areas, leading to false positives. To ensure total trustworthiness, the following protocol utilizes the natural 79 Br/ 81 Br ratio as an intrinsic Quality Control (QC) gate[2].

Step-by-Step LC-MS/MS Method

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Dissolve the analyte in 50:50 Water:Acetonitrile. Spike with a stable-isotope-labeled internal standard (e.g., 13 C-labeled analog) at a known concentration.

  • Causality: The 50:50 organic-aqueous ratio ensures solubility while matching the initial LC mobile phase conditions to prevent peak broadening. The internal standard corrects for matrix-induced ion suppression during ESI.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile containing 0.1% Formic Acid over 5 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the hydrophobic heterocyclic core. Formic acid serves a dual purpose: it suppresses silanol interactions on the column (improving peak shape) and provides an abundant proton source to ensure complete protonation of the bridgehead nitrogen for maximum ESI+ sensitivity.

Step 3: ESI+ Ionization & MRM Monitoring

  • Action: Operate the mass spectrometer in ESI+ mode (Capillary: 3.0 kV, Desolvation: 400 °C). Monitor Multiple Reaction Monitoring (MRM) transitions: 255.0 223.0 and 257.0 225.0 (Collision Energy: 25 eV).

  • Causality: Monitoring both isotopic precursors simultaneously captures the full halogen signature, allowing for simultaneous quantification and qualification.

Step 4: The Self-Validating QC Gate

  • Action: Calculate the peak area ratio of the 255.0 and 257.0 transitions. The data is only accepted if the ratio falls between 0.97 and 1.07 (representing the theoretical 1.02:1 ratio ± 5%).

  • Causality: This intrinsic validation step guarantees that the detected signal is exclusively the brominated target compound. Isobaric matrix interferences are highly unlikely to possess this exact isotopic distribution, making this a fail-safe mechanism against false positives[4].

Workflow S1 1. Sample Preparation (Spike Isotopic ISTD) S2 2. UHPLC Separation (C18, 0.1% FA Gradient) S1->S2 S3 3. ESI+ Ionization (Precursors: m/z 255 & 257) S2->S3 S4 4. CID Fragmentation (MRM Transitions) S3->S4 S5 5. QC Gate: Isotope Ratio (Is 79Br:81Br ≈ 1:1?) S4->S5 S6 6A. Data Validated (Proceed to Quant) S5->S6 Yes (±5% variance) S7 6B. Data Rejected (Matrix Interference) S5->S7 No (>5% variance)

Figure 2: Self-validating LC-MS/MS workflow utilizing intrinsic bromine isotope ratio QC gating.

References

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.BenchChem.
  • Isotopes in Mass Spectrometry.Chemistry Steps.
  • mass spectra - the M+2 peak.Chemguide.
  • 6.4: Isotope Abundance.Chemistry LibreTexts.
  • Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins.Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

X-ray crystal structure of pyrazolo[1,5-a]pyridine derivatives

A Comparative Guide to X-Ray Crystallography of Pyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibitor Discovery Executive Summary & Rationale In the landscape of targeted oncology and structure-based drug design (SBDD)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to X-Ray Crystallography of Pyrazolo[1,5-a]pyridine Derivatives in Kinase Inhibitor Discovery

Executive Summary & Rationale

In the landscape of targeted oncology and structure-based drug design (SBDD), the pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged, ATP-competitive hinge-binding pharmacophore[1]. As a Senior Application Scientist, I frequently observe that legacy scaffolds (such as pyridazinones or simple indazoles) suffer from poor metabolic stability, off-target toxicity, or suboptimal spatial orientation within the kinase active site.

This guide objectively compares the structural and thermodynamic performance of pyrazolo[1,5-a]pyridine derivatives against alternative scaffolds. By leveraging high-resolution X-ray crystallography, we can map the exact causality of their superior binding affinities and outline the self-validating experimental protocols required to resolve these complex protein-ligand structures.

Comparative Structural Analysis: Pyrazolo[1,5-a]pyridine vs. Legacy Scaffolds

The true value of a chemical scaffold is proven in the electron density map. Scaffold hopping to a pyrazolo[1,5-a]pyridine core consistently yields superior hydrogen-bonding networks within the kinase hinge region[1]. The table below synthesizes quantitative crystallographic and biochemical data comparing pyrazolo[1,5-a]pyridine derivatives against alternative products.

Scaffold (Product)Target EnzymeKey Interaction (X-Ray Validated)Binding AffinityStructural Advantage
Pyrazolo[1,5-a]pyridine (Compound 38) Lck KinaseMet319 (H-bond via N1)IC50 = 26 nMDeep hydrophobic pocket extension; superior fit compared to legacy leads[2].
Pyridazinone (Legacy Lead 36) Lck KinaseNone (Positioned away from hinge)IC50 > 1000 nMWeak hinge binding; poor spatial orientation[2].
Pyrazolo[1,5-a]pyridine (Selpercatinib) RET KinaseVal804 / Ala807 (Hinge binders)IC50 < 10 nMFirst FDA-approved selective RET inhibitor; highly stable core[1].
Imidazo[1,3,4]thiadiazole (Compound 23) CDK8 KinaseAla100Low nMPotent but suffers from high metabolic clearance[1].
Pyrazolo[3,4-b]pyridine (Compound 26) CDK8 KinaseAla100 & Lys52High PotencyScaffold hopping improved H-bonding, selectivity, and oral bioavailability[1].
2-Hydroxypyrazolo[1,5-a]pyridine (Compound 4) hDHODHKey residues via H-bonds/salt bridgesIC50 = 7.2 nMDecorated aryloxyaryl moiety replaces biphenyl scaffold, boosting cell differentiation[3].

Mechanistic Binding Logic

The structural logic of pyrazolo[1,5-a]pyridines relies on their bicyclic, electron-rich core. The N1 nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met319 in Lck or Ala100 in CDK8)[1],[2]. Meanwhile, functionalization at the C3 or C7 positions allows the molecule to project deep into the hydrophobic pocket (DFG-in/out conformations), optimizing Van der Waals interactions.

Binding_Logic Core Pyrazolo[1,5-a]pyridine Core N1 N1 Nitrogen Core->N1 contains C3_Sub C3/C7 Substituents Core->C3_Sub functionalized at Hinge Kinase Hinge Region (e.g., Met319 / Ala100) N1->Hinge Strong H-Bonding Hydrophobic Hydrophobic Pocket (DFG-in/out) C3_Sub->Hydrophobic Van der Waals / Arene-H

Mechanistic binding logic of pyrazolo[1,5-a]pyridine derivatives in the kinase pocket.

Experimental Protocols: Co-Crystallization Workflow

To generate the high-resolution structural data required for comparison, the following self-validating protocol must be executed. Every step is designed with explicit causality to ensure the thermodynamic and kinetic stability of the crystal lattice.

Step 1: Recombinant Protein Expression & Purification

  • Methodology: Express the truncated kinase catalytic domain (e.g., Lck residues 225-509) in E. coli or Sf9 insect cells. Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer of 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Causality: Full-length kinases contain flexible regulatory domains that prevent rigid crystal lattice formation. Truncating to the catalytic domain ensures conformational homogeneity. TCEP is preferred over DTT as it does not reduce the nickel ions during affinity steps and provides long-term reducing power to prevent aberrant disulfide cross-linking.

  • Self-Validation Check: Assess purity via SDS-PAGE (>95% required) and confirm monodispersity (polydispersity index < 0.2) using Dynamic Light Scattering (DLS) prior to complexation.

Step 2: Protein-Ligand Complexation

  • Methodology: Incubate the purified kinase (concentrated to 10-15 mg/mL) with a 5-fold molar excess of the pyrazolo[1,5-a]pyridine inhibitor dissolved in 100% DMSO. Ensure final DMSO concentration remains ≤ 2% (v/v). Incubate on ice for 2 hours.

  • Causality: Pyrazolo[1,5-a]pyridine derivatives typically exhibit low nanomolar dissociation constants ( Kd​ ). A 5-fold molar excess drives the thermodynamic equilibrium toward a fully occupied protein-ligand state, preventing the formation of apo-protein crystals that would dilute the electron density of the ligand.

  • Self-Validation Check: Perform a Thermal Shift Assay (TSA). A positive shift in the melting temperature ( ΔTm​>2∘C ) confirms successful target engagement and complex stabilization.

Step 3: Co-Crystallization via Hanging-Drop Vapor Diffusion

  • Methodology: Mix 1 μ L of the protein-ligand complex with 1 μ L of crystallization reservoir solution (e.g., 20% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M Ammonium Acetate). Suspend the drop over 500 μ L of the reservoir solution in a sealed well at 20°C.

  • Causality: PEG 3350 acts as a molecular crowding agent. In the sealed environment, water vapor slowly diffuses from the drop to the reservoir, gently increasing the concentration of both protein and precipitant until the system reaches the nucleation zone. This slow kinetic trajectory is critical for growing well-ordered, diffraction-quality crystals.

  • Self-Validation Check: Inspect drops under a UV fluorescence microscope. Tryptophan fluorescence confirms the crystals are proteinaceous rather than inorganic salt artifacts.

Step 4: X-Ray Diffraction & Electron Density Mapping

  • Methodology: Harvest crystals using a nylon loop, briefly soak in a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron beamline at 100 K. Solve the structure using Molecular Replacement (MR).

  • Causality: High-intensity synchrotron radiation generates free radicals that rapidly destroy the crystal lattice. Flash-freezing at 100 K with glycerol prevents the formation of crystalline ice (which would cause ice rings on the diffraction pattern) and mitigates radiation damage, preserving high-resolution structural data.

  • Self-Validation Check: Verify that the overall resolution is < 2.5 Å and the Rfree​ value is < 0.25. A clear Fo​−Fc​ difference electron density map at 3 σ must be visible for the pyrazolo[1,5-a]pyridine core before finalizing the structural model.

Structure-Based Drug Design (SBDD) Workflow

The integration of X-ray crystallography into the drug development pipeline allows researchers to objectively compare the pyrazolo[1,5-a]pyridine scaffold against initial hits, driving iterative lead optimization.

SBDD_Workflow A Legacy Scaffold (e.g., Pyridazinone) B Scaffold Hopping Bioisosteric Replacement A->B C Pyrazolo[1,5-a]pyridine Lead Compound B->C D Protein-Ligand Co-Crystallization C->D E X-Ray Diffraction & Electron Density Mapping D->E F Structural Optimization (Hinge & Hydrophobic Pocket) E->F F->C Iterative SBDD

Workflow of Structure-Based Drug Design (SBDD) for Pyrazolo[1,5-a]pyridine inhibitors.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights Source: Taylor & Francis URL:[Link]

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Brominated Pyrazolo[1,5-a]pyridine Isomers in Cross-Coupling and Functionalization

Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged 5:6 aza-fused N-heteroaromatic compound (NHAC) widely utilized in medicinal chemistry and materials science. A critical challenge in functionalizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged 5:6 aza-fused N-heteroaromatic compound (NHAC) widely utilized in medicinal chemistry and materials science. A critical challenge in functionalizing this core lies in understanding the distinct electronic environments of its constituent rings. The molecule exhibits strong dipolar behavior: the five-membered pyrazole ring is π-excessive, while the six-membered pyridine ring is π-deficient[1].

For drug development professionals, mastering the differential reactivity of brominated pyrazolo[1,5-a]pyridine isomers (3-bromo vs. 4-, 5-, 6-, and 7-bromo) is essential for designing efficient, chemoselective synthetic routes, particularly in late-stage Palladium-catalyzed cross-coupling campaigns.

Electronic Topology & Mechanistic Causality

The reactivity of any C–Br bond on the pyrazolo[1,5-a]pyridine core is strictly dictated by its local electron density.

  • The C-3 Position (Pyrazole Ring): The bridgehead nitrogen donates its lone pair into the pyrazole system, creating a localized partial negative charge at C-3. This makes the C-3 position highly nucleophilic and exceptionally prone to Electrophilic Aromatic Substitution (EAS)[2]. However, this high electron density increases the LUMO energy of the C3–Br bond, making it a poor electrophile for the oxidative addition of electron-rich Pd(0) complexes.

  • The C-4 to C-7 Positions (Pyridine Ring): The six-membered ring is π-deficient. C–Br bonds at these positions are electron-poor, which significantly lowers their LUMO energy. Consequently, Pd(0) undergoes oxidative addition much faster at these positions compared to C-3.

This electronic dichotomy allows chemists to perform highly predictable, chemoselective sequential cross-couplings on polyhalogenated substrates.

ElectronicTopology Core Pyrazolo[1,5-a]pyridine Core Pyrazole Pyrazole Ring (C-2, C-3) π-Excessive Core->Pyrazole Pyridine Pyridine Ring (C-4 to C-7) π-Deficient Core->Pyridine EAS Electrophilic Aromatic Substitution (Fast) Pyrazole->EAS High Nucleophilicity OxAdd_Slow Pd Oxidative Addition (Slow) Pyrazole->OxAdd_Slow Electron-Rich C-Br OxAdd_Fast Pd Oxidative Addition (Fast) Pyridine->OxAdd_Fast Electron-Poor C-Br EAS_Slow Electrophilic Aromatic Substitution (Slow) Pyridine->EAS_Slow Low Nucleophilicity

Electronic distribution dictating reactivity in pyrazolo[1,5-a]pyridine isomers.

Comparative Performance Data

The following table summarizes the quantitative and qualitative reactivity profiles of the different brominated isomers.

Isomer PositionElectronic NatureEAS Reactivity (Bromination)Pd-Catalyzed Cross-Coupling RatePrimary Synthetic Access Route
C-3 Bromo π-ExcessiveExtremely HighLow (Slow Oxidative Addition)Direct Electrophilic Halogenation (NBS)
C-4 Bromo π-DeficientLowHighDe novo cyclization from substituted pyridines
C-5 Bromo π-DeficientLowVery HighDe novo cyclization / Directed metalation
C-6 Bromo π-DeficientLowHighDe novo cyclization from substituted pyridines
C-7 Bromo π-DeficientLowHigh (Sterically hindered)Directed ortho-metalation (TMPMgCl·LiCl)

Note: In a substrate containing both a C-3 bromine and a C-5 bromine, Suzuki-Miyaura coupling will occur exclusively at C-5 at room temperature or under mild heating, leaving the C-3 bromine intact for subsequent orthogonal functionalization.

Experimental Workflows & Self-Validating Protocols

To leverage these reactivity differences, the following self-validating protocols provide reliable methods for accessing and functionalizing these scaffolds.

Protocol A: Regioselective Synthesis of 3-Bromopyrazolo[1,5-a]pyridine

Because the pyrazole ring is π-excessive, direct bromination does not require harsh Lewis acids.

  • Setup: Dissolve pyrazolo[1,5-a]pyridine (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in portions over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature.

  • Workup: Quench with saturated aqueous Na2S2O3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Self-Validation: Analyze the crude product via 1H NMR. The successful and exclusive bromination at C-3 is confirmed by the complete disappearance of the highly shielded C-3 proton singlet (typically observed around 6.5 ppm in the parent compound).

Protocol B: Chemoselective Suzuki-Miyaura Coupling of 3,5-Dibromopyrazolo[1,5-a]pyridine

This protocol demonstrates the kinetic preference for oxidative addition at the π-deficient pyridine ring[3].

  • Setup: Charge a Schlenk flask with 3,5-dibromopyrazolo[1,5-a]pyridine (1.0 equiv), arylboronic acid (1.0 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 60 °C for 4-6 hours. Crucial Causality: Keeping the temperature at 60 °C provides enough thermal energy to overcome the activation barrier for C-5 oxidative addition, but not enough to activate the electron-rich C-3 C–Br bond.

  • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation: LC-MS will show the mass of the mono-coupled product. 1H NMR will confirm the C-3 bromine is untouched (absence of a C-3 proton signal), while the coupling is confirmed by the integration of the newly introduced aryl protons and the shifting of the C-4 and C-6 protons.

ChemoselectiveCoupling SM 3,5-Dibromo- pyrazolo[1,5-a]pyridine OxAdd Regioselective Oxidative Addition (at C-5) SM->OxAdd + Catalyst Pd Pd(0) Catalyst Pd->OxAdd TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Fast at π-deficient C-5 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd Catalyst Regeneration Prod 5-Aryl-3-bromo- pyrazolo[1,5-a]pyridine RedElim->Prod

Chemoselective Suzuki-Miyaura catalytic cycle for dibrominated pyrazolo[1,5-a]pyridines.

Alternative Access to Pyridine-Ring Bromides

Because direct EAS fails to brominate the C-4 through C-7 positions efficiently, alternative strategies must be employed:

  • Directed Metalation: Treating the parent core with TMPMgCl·LiCl (Knochel-Hauser base) selectively deprotonates the C-7 position due to coordination with the N1 nitrogen[4]. Subsequent quenching with a bromine source (e.g., 1,2-dibromotetrachloroethane) yields the 7-bromo isomer.

  • De Novo Synthesis: To access 4-, 5-, or 6-bromo isomers, it is standard practice to begin with a pre-functionalized bromopyridine (e.g., 4-bromo-2-aminopyridine) and construct the pyrazole ring via N-amination followed by 1,3-dipolar cycloaddition with an alkyne[3].

References

  • ResearchGate , Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines,[Link]

  • ACS Publications , Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics,[Link]

  • ACS Publications , Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines,[Link]

Sources

Validation

Technical Comparison Guide: Biological Activity of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological Evaluation, Structural Hybridization, and Assay Methodologies Executive Summary & Scaffold Overview The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological Evaluation, Structural Hybridization, and Assay Methodologies

Executive Summary & Scaffold Overview

The pyrazolo[1,5-a]pyridine system is a highly versatile, nitrogen-containing fused bicyclic heterocycle that serves as a privileged bioisostere for indoles and azaindoles in medicinal chemistry[1]. Specifically, Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) acts as a critical synthetic building block[2]. The 2-carboxylate group provides a handle for hydrogen-bond acceptor interactions or further amidation, while the 7-bromo substitution enables palladium-catalyzed cross-coupling reactions to explore chemical space at the bridgehead-adjacent position[1].

This guide objectively compares the biological performance of two distinct classes of therapeutic analogs derived from this core scaffold:

  • Anti-HBV Agents (La Protein Inhibitors): Analogs based on the unbrominated parent, Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11), and its optimized derivatives[3].

  • Anti-Cancer Agents (Mcl-1/Bcl-xL Dual Inhibitors): Complex hybrid molecules synthesized directly from the 7-bromo precursor to target apoptosis regulatory proteins[4].

Comparative Biological Activity Analysis

Antiviral Efficacy: Targeting the Human La Protein (HBV)

The human La protein (Sjögren's syndrome antigen B) is a multifunctional RNA-binding phosphoprotein that stabilizes Hepatitis B Virus (HBV) RNA, shielding it from endonuclease degradation and promoting viral replication[5].

Through structure-based virtual screening, the analog HBSC11 was identified as a direct inhibitor of the La protein. Subsequent structural optimization yielded Compound 5a , which substituted the methyl group with highly specific hydrophobic and tricyclic moieties[3]. This modification significantly enhanced the competitive binding against the UUU-3'OH motif of HBV RNA. In murine models, Compound 5a demonstrated a 98.9% inhibition rate for HBV DNA, matching the clinical efficacy of the nucleoside analog Entecavir, while conforming strictly to Lipinski's Rule of Five[3].

HBV_Pathway HBV_RNA HBV RNA Transcript (Contains UUU-3'OH motif) Complex Stabilized RNP Complex (Promotes HBV Replication) HBV_RNA->Complex La_Protein Human La Protein (SSB) (RNA Chaperone) La_Protein->Complex Binds & Stabilizes RNA Degradation HBV RNA Degradation (Viral Inhibition & Clearance) Complex->Degradation Destabilization via Inhibitor Inhibitor HBSC11 / Compound 5a (Pyrazolo[1,5-a]pyridine analog) Inhibitor->La_Protein Competitive Binding (Disrupts RNA Pocket)

Mechanism of HBV inhibition via La protein disruption by pyrazolo[1,5-a]pyridine analogs.

Anti-Cancer Efficacy: Mcl-1/Bcl-xL Dual Inhibition

Mcl-1 and Bcl-xL are critical anti-apoptotic proteins often overexpressed in malignancies, leading to tumor survival and drug resistance. Selective inhibitors for either protein often fail clinically due to compensatory upregulation of the other[6].

Researchers utilized Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate to synthesize a dual inhibitor via a structural hybridization strategy. Crystallographic analysis revealed that the pyrazolo[1,5-a]pyridine unit selectively binds to the "west region" of the Mcl-1 pocket[4]. By tethering this unit to the substructure of ABT-263 (Navitoclax)—which binds the "east region" of Bcl-xL—researchers generated Compound 11 . This hybrid molecule achieved extraordinary dual potency, restoring apoptosis in resistant cancer cell lines[6].

Dual_Inhibition Mcl1_Binder Pyrazolo[1,5-a]pyridine Unit (Mcl-1 West Pocket Binder) Hybrid Hybridization Strategy (Tethering Linker) Mcl1_Binder->Hybrid BclxL_Binder ABT-263 Substructure (Bcl-xL East Pocket Binder) BclxL_Binder->Hybrid Dual_Inhibitor Compound 11 (Mcl-1/Bcl-xL Dual Inhibitor) Hybrid->Dual_Inhibitor Structural Optimization Apoptosis Restoration of Apoptosis (Anti-Cancer Efficacy) Dual_Inhibitor->Apoptosis Dual Protein Blockade

Design logic of Mcl-1/Bcl-xL dual inhibitors via structural hybridization.

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of the key analogs discussed, highlighting how structural modifications dictate the biological target and potency.

Compound / AnalogTarget ProteinPrimary IndicationKey Biological Activity / PotencyReference
HBSC11 (Parent Analog)Human La ProteinHepatitis B (HBV)Moderate reduction in HBsAg/HBeAg in vitro[3]
Compound 5a (Optimized)Human La ProteinHepatitis B (HBV)HBV DNA Inhibition (In Vivo): 98.9%HBsAg Inhibition: 57.4%[3]
Compound 4 (Intermediate)Mcl-1OncologyMcl-1 IC50​ = 0.54 µM[4]
Compound 11 (Hybrid)Mcl-1 & Bcl-xLOncologyMcl-1 IC50​ = 0.088 µMBcl-xL IC50​ = 0.0037 µM[6]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the self-validating systems used to evaluate the biological activities of these analogs.

Protocol A: Anti-HBV Evaluation via HepG2.2.15 Cell Assays[7]

Causality Note: The HepG2.2.15 cell line is utilized because it is stably transfected with two head-to-tail dimers of the HBV genome, allowing for constitutive expression of viral genes and continuous release of viral particles, perfectly mimicking chronic infection.

  • Cell Culture & Seeding: Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 380 µg/mL G418 to maintain plasmid selection. Seed at 1×105 cells/well in 96-well plates.

  • Cytotoxicity Control (MTT Assay):

    • Self-Validation Step: Before measuring viral load, it is critical to prove that a reduction in viral markers is due to La protein inhibition, not host cell death.

    • Treat cells with varying concentrations of the analog (e.g., Compound 5a) for 72 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Proceed only with non-toxic concentrations (Cell viability > 90%).

  • Viral Antigen Quantification: Collect the supernatant from treated cells. Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the secreted levels of HBsAg and HBeAg.

  • HBV DNA Extraction & qPCR: Lyse the cells and extract total DNA. Perform quantitative real-time PCR (qPCR) targeting the conserved HBV core gene to determine the exact log reduction in viral DNA copies compared to the Entecavir positive control.

Protocol B: Mcl-1/Bcl-xL Binding Affinity via Fluorescence Polarization (FP)[4]

Causality Note: FP is chosen over standard ELISA because it allows for real-time, homogenous measurement of molecular interactions in solution. When a small fluorescent probe is displaced by our dual inhibitor, its rotational freedom increases, causing a measurable drop in polarization.

  • Complex Formation: Prepare a binding buffer (e.g., 20 mM HEPES, 50 mM NaCl, 0.05% Tween-20, pH 7.4). Incubate recombinant Mcl-1 or Bcl-xL protein with a fluorescently labeled BH3 domain peptide (e.g., FITC-Bak for Bcl-xL, FITC-Bid for Mcl-1) until maximum polarization is achieved.

  • Competitive Displacement:

    • Add serial dilutions of the pyrazolo[1,5-a]pyridine hybrid (Compound 11) to the microplate wells.

    • Include ABT-263 as a positive control for Bcl-xL displacement, and a selective Mcl-1 inhibitor as a control for Mcl-1.

  • Measurement & Calculation: Incubate in the dark for 2 hours at room temperature. Read the microplate using a multi-mode reader with excitation at 485 nm and emission at 535 nm. Calculate the IC50​ using non-linear regression analysis of the millipolarization (mP) values against compound concentration.

References

  • National Center for Biotechnology Information (PubChem). "7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252." PubChem Database. URL:[Link]

  • Tanaka, Y., et al. "Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins." Journal of Medicinal Chemistry, ACS Publications, 2013. URL:[Link]

  • Wang, Y., et al. "Study on the structure optimization and anti-hepatitis B virus activity of novel human La protein inhibitor HBSC11." Journal of Medical Virology, PubMed Central, 2019. URL: [Link]

  • Tang, H., et al. "A Novel Inhibitor of Human La Protein with Anti-HBV Activity Discovered by Structure-Based Virtual Screening and In Vitro Evaluation." PLoS One, 2012. URL:[Link]

Sources

Comparative

Optimizing Kinase Selectivity and Metabolic Stability: A Comparative SAR Guide to Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine core is a privileged, fused bicyclic heterocycle that has become a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The nitrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyridine core is a privileged, fused bicyclic heterocycle that has become a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The nitrogen atoms within the pyrazolo ring act as highly efficient hydrogen-bond acceptors, allowing these molecules to anchor securely within the highly conserved hinge regions of various kinases.

This guide provides an in-depth, objective comparison of the pyrazolo[1,5-a]pyridine scaffold against alternative structures, detailing the causality behind specific structure-activity relationship (SAR) modifications. It is designed to equip drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to optimize both target potency and pharmacokinetic stability.

Scaffold Comparison: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine

When optimizing inhibitors for targets like the EphB3 receptor tyrosine kinase, medicinal chemists frequently face a structural dichotomy: modifications that increase target affinity often compromise metabolic stability. A foundational SAR study by [1][2] investigated 2-chloroanilide derivatives of pyrazolo[1,5-a]pyridine to address this challenge.

The Causality of C-5 Substitution

Initial screening revealed that the unsubstituted pyrazolo[1,5-a]pyridine core possessed moderate EphB3 inhibitory activity. By introducing a phenyl ring or small electron-donating groups at the C-5 position , researchers observed a dramatic increase in potency[1][2]. Mechanistic Rationale: The C-5 substituent effectively projects into an adjacent, lipophilic pocket within the EphB3 ATP-binding site. Filling this hydrophobic void increases the binding enthalpy and displaces high-energy water molecules, driving tighter target engagement.

The Causality of Scaffold Hopping (Metabolic Stability)

Despite high in vitro potency, the pyrazolo[1,5-a]pyridine derivatives suffered from rapid degradation in mouse liver microsomes (t1/2 < 10 min)[1][2]. To combat this, researchers executed a scaffold hop, replacing the pyrazolo[1,5-a]pyridine core with an imidazo[1,2-a]pyridine core[1][2]. Mechanistic Rationale: The imidazo core fundamentally alters the electron density distribution across the bicyclic system. This subtle electronic shift renders the core significantly less susceptible to cytochrome P450-mediated oxidative metabolism, drastically extending the half-life while perfectly maintaining the spatial orientation of the critical hinge-binding nitrogen atoms[1][2].

Quantitative SAR Comparison

Table 1: Comparative SAR and Stability Data for EphB3 Inhibitors

Scaffold CoreC-5 SubstituentEphB3 IC₅₀ (µM)Mouse Liver Microsome Stability (t₁/₂, min)
Pyrazolo[1,5-a]pyridineH~1.00< 5
Pyrazolo[1,5-a]pyridinePhenyl< 0.10< 10
Imidazo[1,2-a]pyridineH0.46> 60
Imidazo[1,2-a]pyridinePhenyl< 0.10> 60

(Data adapted from Qiao et al., 2010)[1][2]

In-Depth SAR Analysis: Achieving p110α PI3K Selectivity

Beyond EphB3, the pyrazolo[1,5-a]pyridine scaffold has been heavily utilized to develop isoform-selective inhibitors of Phosphoinositide 3-kinase (PI3K), specifically the p110α isoform, which is frequently mutated in human oncology.[3] explored the benzenesulfonohydrazide SAR of this class to isolate p110α selectivity.

Linker Modifications and Isoform Selectivity

The study revealed that substitution off the hydrazone nitrogen and the replacement of the sulfonyl group generally led to a complete loss of p110α selectivity[3]. Mechanistic Rationale: The oxygen atoms of the sulfonyl group are not merely structural linkers; they act as obligate hydrogen-bond acceptors that interact with specific, non-conserved residues unique to the p110α isoform's binding cleft. Removing them forces the molecule to bind non-specifically across all Class Ia PI3 kinases[3].

Terminal Phenyl Ring Optimization

Limited substitutions were tolerated around the terminal phenyl ring. The SAR data indicated that a 2,5-substitution pattern was vital for maintaining PI3 kinase activity[3]. Mechanistic Rationale: The 2,5-substituents optimally contour to a tight hydrophobic shelf in the p110α pocket. An optimized N-hydroxyethyl analogue utilizing this pattern demonstrated excellent inhibition of cell proliferation and effectively blocked the downstream phosphorylation of Akt/PKB, validating the target engagement in living cells[3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt / PKB PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K ATP-competitive Inhibition

Mechanism of PI3K/Akt pathway inhibition by pyrazolo[1,5-a]pyridine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility in SAR development, the following self-validating protocols are standard for evaluating pyrazolo[1,5-a]pyridine derivatives.

Protocol 1: High-Throughput Kinase Assay (Self-Validating)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure kinase inhibition objectively.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., EphB3 or PI3K p110α), a fluorescently labeled peptide substrate, and ATP. Crucial Step: ATP must be formulated exactly at its established Km​ value for the specific kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrazolo[1,5-a]pyridines.

  • Compound Dispensing: Use an acoustic liquid handler to dispense the derivatives in a 10-point dose-response format (10 µM to 0.5 nM) into a 384-well plate.

  • Internal Self-Validation (Controls):

    • Positive Control: 10 µM Staurosporine (pan-kinase) or Alpelisib (PI3K-specific) to define 100% inhibition.

    • Negative Control: 0.1% DMSO vehicle to define 0% inhibition (baseline kinase activity).

  • Reaction & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction using a stop buffer containing EDTA (chelates the Mg2+ required for kinase catalysis, freezing the reaction state). Read the TR-FRET signal.

  • Data Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 mathematically validates the assay's robustness and signal-to-noise ratio, ensuring the IC₅₀ values calculated via 4-parameter logistic regression are trustworthy.

Protocol 2: Mouse Liver Microsome (MLM) Stability Assay

This assay determines if the structural modifications have successfully bypassed CYP450 liability.

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL mouse liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The internal standard corrects for any variations in extraction efficiency or LC-MS/MS injection volume.

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the elimination rate constant ( k ) and calculate the in vitro half-life ( t1/2​=0.693/k ).

SAR_Workflow Scaffold Base Scaffold: Pyrazolo[1,5-a]pyridine C3_Mod C-3 Substitution (e.g., Benzenesulfonohydrazide) Scaffold->C3_Mod C5_Mod C-5 Substitution (e.g., Phenyl / Electron-donating) Scaffold->C5_Mod KinaseAssay Primary HTS Assay (EphB3 or PI3K p110α) C3_Mod->KinaseAssay C5_Mod->KinaseAssay Microsomal ADME Profiling (Mouse Liver Microsome Stability) KinaseAssay->Microsomal IC50 < 100 nM Microsomal->Scaffold Scaffold Hopping (e.g., to Imidazo[1,2-a]pyridine) Lead Lead Candidate Selection (High Potency + High Stability) Microsomal->Lead t1/2 > 30 min

Iterative SAR workflow balancing kinase potency with microsomal stability.

References

  • Qiao, L., et al. (2010). Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6522-6526. URL:[Link]

  • Giddens, A. C., et al. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry, 20(1), 58-68. URL:[Link]

  • Takahashi, Y., et al. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269. URL:[Link]

Sources

Validation

In vitro testing of Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate derivatives

Comprehensive In Vitro Profiling Guide: Methyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives in Targeted Therapeutics Structural Rationale & Mechanistic Targeting In modern medicinal chemistry, the pyrazolo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro Profiling Guide: Methyl 7-Bromopyrazolo[1,5-a]pyridine-2-carboxylate Derivatives in Targeted Therapeutics

Structural Rationale & Mechanistic Targeting

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors and protein-protein interaction (PPI) modulators. Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1501949-39-8) serves as a highly versatile bifunctional building block for synthesizing these advanced derivatives .

As an Application Scientist evaluating these scaffolds, it is critical to understand the causality behind this specific substitution pattern:

  • The 7-Bromo Vector: Positioned adjacent to the bridgehead nitrogen, the 7-position projects deep into the hydrophobic back-pocket of many kinase ATP-binding sites. The bromine atom acts as an optimal leaving group for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to introduce bulky aryl or heteroaryl groups that maximize Van der Waals interactions and drive kinase selectivity .

  • The 2-Carboxylate Vector: This moiety typically points outward toward the solvent-exposed region of the target protein. Facile ester hydrolysis followed by amide coupling provides a handle to tune pharmacokinetic (PK) properties, optimize aqueous solubility, and reduce off-target CYP450 inhibition without disrupting the core hinge-binding hydrogen bonds .

Recent breakthroughs have utilized this exact scaffold to develop potent dual inhibitors of PI3Kγ/δ, which play critical roles in tumor immunosuppression by targeting regulatory T cells and myeloid cells .

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kγ/δ Complex RTK->PI3K Activation AKT AKT (p-AKT S473) PI3K->AKT Phosphorylation Response Tumor Immunosuppression AKT->Response Downstream Signaling Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K ATP-competitive Inhibition

PI3Kγ/δ signaling pathway and targeted inhibition by pyrazolo[1,5-a]pyridine derivatives.

Objective Comparison: Pyrazolo[1,5-a]pyridines vs. Alternative Scaffolds

When designing a screening cascade, it is essential to benchmark pyrazolo[1,5-a]pyridine derivatives against alternative heterocyclic cores, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines . The table below synthesizes comparative in vitro performance data across these scaffolds when optimized for kinase inhibition.

Scaffold TypePrimary Target ExamplesBiochemical Potency (IC₅₀)Cellular Target Engagement (EC₅₀)CYP3A4 Inhibition (IC₅₀)Structural Advantage
Imidazo[1,2-a]pyrazine TTK, SYK10 - 50 nM> 500 nMHigh (< 1 μM)Easy synthesis, but prone to high metabolic clearance.
Pyrazolo[1,5-a]pyrimidine TRK, EGFR, TTK0.1 - 5 nM10 - 100 nMModerate (~5 μM)Excellent hinge-binding; extra nitrogen improves solubility.
Pyrazolo[1,5-a]pyridine PI3Kγ/δ, Mcl-1/Bcl-xL4.0 - 9.1 nM 13 - 28 nM Low (> 10 μM) Superior lipophilic efficiency; 7-position allows deep pocket targeting.

Data synthesis derived from recent SAR studies on PI3Kγ/δ and TTK inhibitors.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of newly synthesized methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate derivatives, a tiered in vitro screening cascade must be employed.

Workflow Cmpd Synthesized Derivative Biochem Biochemical Assay (ADP-Glo / TR-FRET) Cmpd->Biochem Primary Screen Cellular Cellular Target Engagement (Western Blot p-AKT) Biochem->Cellular IC50 < 10 nM ADME In Vitro ADME (Microsomal Stability / CYP) Cellular->ADME EC50 < 100 nM Lead Lead Optimization ADME->Lead Favorable Profile

Step-by-step in vitro screening workflow for evaluating novel kinase inhibitors.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Causality of Choice: The ADP-Glo assay is selected over radiometric ³³P-ATP assays because it provides a universal, homogeneous luminescence readout that directly measures ATP consumption, independent of the specific peptide substrate. This eliminates the safety constraints of radioisotopes while maintaining high sensitivity.

Self-Validating System: The protocol mandates the inclusion of a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control (100% inhibition) and a DMSO-only vehicle well as a negative control (0% inhibition). Assay robustness is verified by calculating the Z'-factor; only plates yielding a Z' > 0.6 are accepted for IC₅₀ determination.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyridine derivatives in 100% DMSO to create a 10-point concentration curve (e.g., 10 μM down to 0.5 nM).

  • Enzyme Reaction: In a 384-well white microplate, combine 2 μL of recombinant kinase (e.g., PI3Kγ) with 1 μL of the diluted compound. Incubate at room temperature for 15 minutes to allow for pre-binding.

  • Substrate Addition: Initiate the reaction by adding 2 μL of an ATP/substrate mix. Critical Causality: The ATP concentration must be set at the enzyme's apparent Km​ to ensure the assay is sensitive to ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Signal Generation: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Then, add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30-minute incubation).

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blot for p-AKT S473)

Causality of Choice: Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability and intracellular ATP competition (which is typically in the millimolar range). Direct measurement of downstream p-AKT S473 levels serves as an orthogonal cellular readout to confirm target engagement in a complex intracellular environment .

Self-Validating System: Total AKT and a housekeeping protein (e.g., GAPDH) are probed simultaneously. This internal control ensures that any observed reduction in p-AKT is strictly due to kinase inhibition rather than non-specific compound cytotoxicity or unequal protein loading.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., bone marrow-derived macrophages or specific cancer cell lines) in 6-well plates at 5×105 cells/well. Incubate overnight. Treat cells with varying concentrations of the derivative for 2 hours.

  • Stimulation: Stimulate cells with the appropriate ligand (e.g., M-CSF for PI3Kγ activation) for 10 minutes prior to harvesting.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Critical Causality: The buffer must be supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to prevent the rapid endogenous degradation of phosphorylated proteins during extraction.

  • Protein Quantification & Separation: Quantify protein concentration via BCA assay. Load equal amounts of protein (20 μg) onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies against p-AKT (S473), Total AKT, and GAPDH.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and quantify band intensities via densitometry to calculate the cellular EC₅₀.

References

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Potent Mcl-1/Bcl-xL Dual Inhibitors by Using a Hybridization Strategy Based on Structural Analysis of Target Proteins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances URL: [Link]

Comparative

Scaffold Hopping in Medicinal Chemistry: A Comparative Analysis of Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine

As drug discovery programs increasingly face hurdles related to metabolic liabilities, off-target toxicity, and suboptimal physicochemical properties, scaffold hopping has become an essential tool for the medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly face hurdles related to metabolic liabilities, off-target toxicity, and suboptimal physicochemical properties, scaffold hopping has become an essential tool for the medicinal chemist. Among the most privileged bicyclic heteroaromatic systems are the imidazo[1,2-a]pyridines and their bioisosteres, the pyrazolo[1,5-a]pyridines .

Both scaffolds feature a ring-junction nitrogen and act as excellent frameworks for projecting pharmacophores into kinase hinge regions or receptor binding pockets. However, their subtle electronic and physicochemical differences dictate distinct behaviors in vivo. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental rationales and self-validating synthetic protocols.

Structural & Physicochemical Profiling

To understand why a chemist might swap an imidazo[1,2-a]pyridine for a pyrazolo[1,5-a]pyridine, we must analyze their electronic distribution.

The imidazo[1,2-a]pyridine system contains an electron-rich imidazole ring. While this provides excellent hydrogen bond acceptor capabilities, it makes the C3 position highly susceptible to electrophilic attack and hepatic Cytochrome P450 (CYP450) mediated oxidation.

Conversely, the pyrazolo[1,5-a]pyridine shifts the position of the second nitrogen, creating a pyrazole fused ring. This subtle topological shift renders the five-membered ring more electron-deficient. The causality is clear: reducing the electron density at the vulnerable carbon centers directly translates to enhanced metabolic stability. Furthermore, this shift generally increases the intrinsic lipophilicity of the molecule.

Comparative Data Summary
PropertyImidazo[1,2-a]pyridinePyrazolo[1,5-a]pyridine
Ring-Junction Nitrogen Yes (N1)Yes (N4)
Hydrogen Bond Acceptor Strong (N at position 1)Moderate (N at position 2)
Lipophilicity (LogP trend) Generally LowerGenerally Higher
Metabolic Stability High clearance (CYP450 oxidation at C3)High stability (Electron-deficient core)
Electronic Nature Electron-rich imidazoleElectron-deficient pyrazole
Representative Drugs Zolpidem, Alpidem, OlprinoneIbudilast

Case Studies in Scaffold Hopping

Case Study A: Optimizing Lipophilic Ligand Efficiency (LLE) in IGF-1R Inhibitors

In the development of Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors, researchers encountered a challenge: replacing a toxic aniline group with an aminopyrazole improved safety but drastically reduced the compound's lipophilicity, hurting cellular potency. By replacing the lead's imidazo[1,2-a]pyridine core with a pyrazolo[1,5-a]pyridine, the team successfully compensated for the lost lipophilicity. This bioisosteric swap restored cellular potency while maintaining excellent Lipophilic Ligand Efficiency (LLE) and kinase selectivity .

Case Study B: Overcoming Antifungal Resistance

In the pursuit of novel treatments for Candida albicans, the optimization of GW461484A (a Yck2 kinase inhibitor) utilized both imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyridine cores. The pyrazolo-core derivatives demonstrated superior pharmacological properties, retaining whole-cell bioactivity and achieving single-agent efficacy against echinocandin-resistant fungal strains .

Case Study C: Antitubercular Agent Design

For multidrug-resistant tuberculosis (MDR-TB), the clinical candidate Q203 utilizes an imidazo[1,2-a]pyridine core to target the QcrB subunit. Researchers successfully employed a scaffold hopping strategy to synthesize pyrazolo[1,5-a]pyridine-3-carboxamides. These analogs maintained highly similar 3D conformations and exhibited nanomolar MIC values against drug-resistant Mycobacterium tuberculosis strains, proving the viability of this scaffold as a direct structural surrogate .

Visualizing the Logic & Mechanism

The decision to transition from an imidazo-core to a pyrazolo-core is typically driven by the workflow illustrated below, where metabolic liabilities must be resolved without sacrificing target affinity.

ScaffoldHopping Lead Lead Compound Imidazo[1,2-a]pyridine Liability CYP450 Oxidation at C3 High Clearance Lead->Liability In vivo testing Hop Scaffold Hopping Pyrazolo[1,5-a]pyridine Liability->Hop Bioisosteric Design Assay1 In Vitro Kinase Assay (Efficacy Check) Hop->Assay1 Assay2 Microsomal Stability (Clearance Check) Hop->Assay2 Candidate Optimized Candidate Improved LLE & Stability Assay1->Candidate Maintained Potency Assay2->Candidate Extended Half-life

Workflow demonstrating scaffold hopping to resolve metabolic liabilities.

When these optimized pyrazolo[1,5-a]pyridine compounds are deployed as kinase inhibitors, they typically act as ATP-competitive antagonists, halting downstream pathogenic signaling cascades.

KinasePathway Ligand Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (Active Conformation) Ligand->RTK Binds & Activates Signaling Downstream Signaling (PI3K/AKT & MAPK) RTK->Signaling Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine ATP-Competitive Inhibitor Inhibitor->RTK Blocks ATP Pocket Inhibitor->Signaling Halts Cascade Disease Unregulated Proliferation (Tumor Growth) Signaling->Disease Drives Resolution Cell Cycle Arrest & Apoptosis Signaling->Resolution When Inhibited

Mechanism of action for pyrazolo[1,5-a]pyridine-based receptor tyrosine kinase inhibitors.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the distinct synthetic routes required for each scaffold. Every protocol includes a self-validating analytical checkpoint.

Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Scaffold (Tschitschibabin Reaction)

Rationale: This method is selected for its high atom economy and the broad commercial availability of starting materials. The reaction relies on the nucleophilic attack of the pyridine nitrogen followed by cyclization.

  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted 2-aminopyridine in a polar protic solvent (e.g., ethanol) to facilitate the initial nucleophilic attack.

  • Condensation: Add 1.1 equivalents of the corresponding α-haloketone (e.g., 2-bromoacetophenone) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–8 hours. The elevated temperature drives the dehydration step following the initial alkylation, closing the imidazole ring.

  • Isolation: Cool the mixture to 0°C. The product typically precipitates as the hydrobromide salt. Filter and wash with cold ethanol.

  • Neutralization: Suspend the salt in water and neutralize with saturated aqueous NaHCO₃ until pH 8 is reached to liberate the free base. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃). Successful core formation is confirmed by the disappearance of the broad primary amine singlet (~4.5 ppm) and the emergence of a distinct singlet for the C3-H proton of the imidazole ring (typically 7.4–7.8 ppm).

Protocol 2: Synthesis of the Pyrazolo[1,5-a]pyridine Scaffold (1,3-Dipolar Cycloaddition)

Rationale: Unlike the imidazo-core, the pyrazolo-core requires the direct formation of an N-N bond. N-amination followed by a [3+2] cycloaddition ensures strict regiocontrol of the substituents .

  • N-Amination: Dissolve the substituted pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Slowly add 1.1 eq of O-(mesitylsulfonyl)hydroxylamine (MSH). Stir for 2 hours.

  • Intermediate Isolation: Precipitate the resulting N-aminopyridinium mesitylsulfonate salt using diethyl ether, filter, and dry under a vacuum.

  • Cycloaddition: Suspend the salt in N,N-dimethylformamide (DMF). Add 1.5 eq of an alkyne (e.g., ethyl propiolate) and 2.0 eq of a mild base (K₂CO₃).

  • Oxidative Aromatization: Stir the mixture at room temperature open to the atmosphere for 12 hours. The base facilitates the formation of the N-ylide, which undergoes cycloaddition with the alkyne, followed by air oxidation to restore aromaticity.

  • Purification: Dilute with water, extract with DCM, and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: Confirm via LC-MS (target[M+H]⁺). In ¹H NMR, the C2-H proton of the pyrazole ring will appear as a sharp singlet (often >8.0 ppm), and the bridgehead nitrogen's deshielding effect will distinctly shift the adjacent pyridine protons.

References

  • "Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R)", Journal of Medicinal Chemistry,[Link]

  • "Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans", Nature Communications,[Link]

  • "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents", ACS Medicinal Chemistry Letters,[Link]

  • "Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists", Journal of Medicinal Chemistry,[Link]

Validation

Validating the Mechanism of Action of Pyrazolo[1,5-a]pyridine-Based Compounds: A Comparative Guide

Executive Summary & Structural Rationale Pyrazolo[1,5-a]pyridine is a privileged bicyclic aza-heterocyclic scaffold increasingly utilized in modern oncology drug discovery[1]. Acting as a purine bioisostere, it effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Pyrazolo[1,5-a]pyridine is a privileged bicyclic aza-heterocyclic scaffold increasingly utilized in modern oncology drug discovery[1]. Acting as a purine bioisostere, it effectively mimics the adenine ring of ATP, allowing it to serve as a highly potent "hinge-binder" within the kinase domain[1].

This guide objectively compares the mechanism of action (MoA) and performance of highly selective pyrazolo[1,5-a]pyridine-based RET (Rearranged during Transfection) kinase inhibitors (e.g., Selpercatinib) against traditional multi-kinase inhibitors (e.g., Cabozantinib)[2]. By examining structural causality, biochemical selectivity, and providing robust experimental workflows, we equip drug development professionals with a framework to validate next-generation kinase inhibitors.

Mechanism of Action: Structural Causality & Selectivity

The Hinge-Binding Advantage

The ATP-binding pocket of kinases features a highly conserved hinge region that connects the N-terminal and C-terminal lobes[1]. Traditional multi-kinase inhibitors like Cabozantinib target multiple receptor tyrosine kinases (RTKs), including MET, RET, AXL, and VEGFR2[3]. While effective, their lack of structural discrimination leads to off-target inhibition of VEGFR2, causing severe dose-limiting toxicities such as hypertension and angiogenesis disruption[2].

In contrast, the pyrazolo[1,5-a]pyridine core in compounds like Selpercatinib (LOXO-292) is geometrically optimized to occupy the ATP pocket[1][4]. The nitrogen atoms of the pyrazolo[1,5-a]pyridine ring form critical, directional hydrogen bonds with the backbone amides of the kinase hinge region[1]. This deep-pocket binding stabilizes the kinase in an inactive conformation while avoiding the steric clashes and off-target affinities typical of bulkier, less rigid scaffolds. The result is exquisite selectivity for RET over VEGFR2[2].

Pathway Modulation

Both classes of drugs aim to shut down oncogenic signaling. RET activation typically drives the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival[2].

RET_Signaling cluster_pathways Downstream Oncogenic Signaling Ligand GDNF Ligand RET RET Kinase Receptor Ligand->RET RAS RAS / MAPK Pathway RET->RAS PI3K PI3K / AKT Pathway RET->PI3K Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation MultiKinase Multi-Kinase Inhibitor (e.g., Cabozantinib) Off-target: VEGFR2 MultiKinase->RET Inhibits Pyrazolo Pyrazolo[1,5-a]pyridine (e.g., Selpercatinib) Highly Selective Pyrazolo->RET Inhibits

RET Signaling Pathway: Selective inhibition by pyrazolo[1,5-a]pyridine vs multi-kinase inhibitors.

Comparative Performance Data

To objectively evaluate the superiority of the pyrazolo[1,5-a]pyridine scaffold, we must benchmark its biochemical and cellular performance against alternatives. The table below synthesizes comparative data highlighting the selectivity index (RET vs. VEGFR2), a critical metric for predicting clinical safety profiles[2][3].

Inhibitor ClassRepresentative CompoundPrimary Target(s)RET IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity Fold (VEGFR2/RET)Clinical Off-Target Effect
Multi-Kinase Inhibitor CabozantinibRET, MET, VEGFR2, AXL~5.2~0.035< 0.01 (Prefers VEGFR2)Severe Hypertension[2]
Multi-Kinase Inhibitor VandetanibRET, VEGFR2, EGFR~130~40< 0.5 (Prefers VEGFR2)QTc Prolongation, Rash[2]
Pyrazolo[1,5-a]pyridine SelpercatinibRET (WT & Mutants)~4.0> 1000> 250 (Highly RET Selective)Minimal (Well-tolerated)[1]

Note: IC₅₀ values are representative benchmarks from standard biochemical kinase assays. The >250-fold selectivity of the pyrazolo[1,5-a]pyridine scaffold demonstrates its precision.

Experimental Protocols for MoA Validation

To rigorously validate the mechanism of action of a novel pyrazolo[1,5-a]pyridine compound, a self-validating experimental workflow must be employed. This involves orthogonal assays: confirming direct target engagement biochemically, followed by cellular phenotypic validation.

Workflow Step1 1. Compound Synthesis Step2 2. Biochemical Kinase Assay Step1->Step2 Step3 3. Cellular Phosphorylation Step2->Step3 Step4 4. Phenotypic Viability Step3->Step4

Self-validating experimental workflow for pyrazolo[1,5-a]pyridine compound MoA validation.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: To determine the biochemical IC₅₀ and establish the selectivity profile (RET vs. VEGFR2) of the pyrazolo[1,5-a]pyridine compound. Causality: HTRF provides a highly sensitive, direct measurement of kinase activity by detecting the transfer of a phosphate group to a synthetic substrate, free from cellular permeability variables. This directly validates the hinge-binding affinity of the core scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Dilute recombinant RET and VEGFR2 kinases to their respective working concentrations (e.g., 0.5 nM).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine compound and the reference drug (Cabozantinib) in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 5 µL of the diluted kinase to the assay plate. Incubate at room temperature (RT) for 15 minutes to allow pre-binding to the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Km for each kinase) and biotinylated peptide substrate. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, Eu³⁺-cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout & Analysis: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Cellular Target Engagement (Western Blotting)

Purpose: To validate that the compound successfully penetrates the cell membrane and inhibits RET-mediated downstream signaling (p-ERK, p-AKT) in a physiological environment. Causality: While biochemical assays prove direct binding, cellular assays confirm that the compound's physicochemical properties (driven by the pyrazolo[1,5-a]pyridine core) allow it to reach the intracellular kinase domain and halt oncogenic signal transduction without off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed RET-fusion positive cells (e.g., LC-2/ad or MZ-CRC-1) in 6-well plates at 5 × 10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the pyrazolo[1,5-a]pyridine compound at varying concentrations (e.g., 0.1, 1, 10, 100 nM) and Cabozantinib as a comparative control for 2 hours. Include a DMSO vehicle control.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against total RET, phospho-RET (Tyr905), total ERK, phospho-ERK (Thr202/Tyr204), and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image. Quantify band intensities using densitometry software to calculate cellular IC₅₀ for phosphorylation inhibition.

Conclusion

The integration of a pyrazolo[1,5-a]pyridine core into kinase inhibitors represents a significant leap in rational drug design[1][5]. By acting as an optimal purine bioisostere, it anchors securely to the kinase hinge region, conferring unprecedented selectivity[1]. As demonstrated through the comparative data and validation protocols, pyrazolo[1,5-a]pyridine-based RET inhibitors like Selpercatinib overcome the off-target liabilities of legacy multi-kinase inhibitors, offering a superior therapeutic index for patients with RET-driven malignancies[2][4].

References

  • [5] Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines | Organic Letters - ACS Publications. ACS.org. Available at:

  • [3] Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed. NIH.gov. Available at:

  • [1] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH. NIH.gov. Available at:

  • [2] Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. MDPI.com. Available at:

  • [4] Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem. NIH.gov. Available at:

Sources

Comparative

A Comparative Guide to Modern Synthetic Strategies for Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, integral to numerous pharmacologically active compounds and functional materials.[1][2] Its derivatives have shown significant therapeutic potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, integral to numerous pharmacologically active compounds and functional materials.[1][2] Its derivatives have shown significant therapeutic potential, acting as p38 kinase inhibitors, dopamine D4 antagonists, and antiviral agents, among other applications.[1][3] Consequently, the development of efficient, versatile, and sustainable synthetic routes to this core structure is a paramount objective for researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of emerging synthetic methodologies for pyrazolo[1,5-a]pyridines, benchmarked against a traditional approach, with a focus on the underlying mechanistic principles, experimental efficiency, and substrate scope.

The Classical Approach: Cyclocondensation of Aminopyrazoles

The long-standing and most conventional method for constructing the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent.[4][5] This approach is valued for its simplicity and the ready availability of starting materials.

The reaction typically proceeds through an initial condensation between the exocyclic amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enaminone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, followed by dehydration, yields the final pyrazolo[1,5-a]pyridine product. While reliable, this method can require harsh reaction conditions, such as high temperatures and the use of strong acids or bases as catalysts, and may lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[5]

Emerging Synthetic Methodologies: A Head-to-Head Comparison

In recent years, a variety of innovative strategies have been developed to overcome the limitations of classical methods. These new approaches offer improvements in terms of efficiency, regioselectivity, functional group tolerance, and environmental impact. We will now compare three such modern methods: a Copper-Catalyzed [3+3] Annulation, a Palladium-Catalyzed Microwave-Assisted Synthesis, and an Acetic Acid-Promoted Cross-Dehydrogenative Coupling.

Copper(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles

A recently developed and highly efficient method involves the Cu(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles.[6] This strategy is notable for its use of readily available starting materials and its broad substrate scope.

Mechanism and Rationale: The proposed mechanism begins with the in-situ formation of an enamine from the saturated ketone. The aminopyrazole then acts as a nucleophile, attacking the enamine. The key to this transformation is the copper(II) catalyst, which, in the presence of an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), facilitates the oxidative cyclization to form the pyrazolo[1,5-a]pyridine ring system. The choice of a copper catalyst is crucial for promoting the necessary C-N and C-C bond formations under relatively mild conditions.

G cluster_0 Cu(II)-Catalyzed [3+3] Annulation ketone Saturated Ketone intermediate1 In-situ Enamine Formation ketone->intermediate1 aminopyrazole Aminopyrazole intermediate2 Nucleophilic Attack aminopyrazole->intermediate2 catalyst Cu(OAc)2, bpy, TEMPO intermediate1->intermediate2 intermediate3 Oxidative Cyclization intermediate2->intermediate3 Cu(II)/TEMPO product Pyrazolo[1,5-a]pyridine intermediate3->product

Figure 1: Workflow for Cu(II)-Catalyzed [3+3] Annulation.

Palladium-Catalyzed Microwave-Assisted Synthesis

The integration of transition-metal catalysis with microwave technology represents a significant advancement in synthetic efficiency. A notable example is the palladium-catalyzed reaction of β-halovinyl/aryl aldehydes with aminopyrazoles.[7]

Mechanism and Rationale: This method leverages the power of palladium catalysis for C-N bond formation and intramolecular C-C bond formation (a Heck-type reaction). The reaction is believed to proceed via an initial condensation of the aminopyrazole with the aldehyde, followed by an intramolecular palladium-catalyzed cyclization. Microwave irradiation dramatically accelerates the reaction rate, often reducing reaction times from hours to minutes and improving yields by ensuring rapid and uniform heating.[7][8] This approach is particularly advantageous for its high efficiency and the ability to be performed under solvent-free conditions, aligning with the principles of green chemistry.[7][9]

G cluster_1 Pd-Catalyzed Microwave Synthesis start_materials β-Halovinyl Aldehyde + Aminopyrazole condensation Condensation start_materials->condensation catalyst Pd Catalyst cyclization Intramolecular Pd-Catalyzed Cyclization catalyst->cyclization microwave Microwave Irradiation microwave->condensation microwave->cyclization condensation->cyclization Pd(0) product Pyrazolo[1,5-a]pyridine cyclization->product

Figure 2: Workflow for Pd-Catalyzed Microwave-Assisted Synthesis.

Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool in organic synthesis due to their high atom economy, as they avoid the need for pre-functionalized starting materials.[10] A metal-free, acetic acid and molecular oxygen-promoted CDC reaction between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines offers a green and efficient route to pyrazolo[1,5-a]pyridines.[2][10]

Mechanism and Rationale: This method is proposed to proceed via an oxidative C(sp³)–C(sp²) dehydrogenative coupling, promoted by acetic acid and using molecular oxygen as the terminal oxidant.[2][10] This is followed by a dehydrative cyclization. The use of O₂ as the oxidant is environmentally benign, with water being the only byproduct. The absence of a metal catalyst is a significant advantage, reducing cost and simplifying product purification.

G cluster_2 Cross-Dehydrogenative Coupling (CDC) reagents 1,3-Dicarbonyl + N-amino-2-iminopyridine cdc_step Oxidative C-C Coupling reagents->cdc_step promoters Acetic Acid, O₂ (air) promoters->cdc_step cyclization_step Dehydrative Cyclization cdc_step->cyclization_step product Pyrazolo[1,5-a]pyridine cyclization_step->product

Figure 3: Workflow for Cross-Dehydrogenative Coupling.

Performance Benchmark: A Data-Driven Comparison

FeatureClassical CondensationCu(II)-Catalyzed [3+3] Annulation[6]Pd-Catalyzed Microwave Synthesis[7]Cross-Dehydrogenative Coupling (CDC)[2][10]
Typical Yields Moderate to GoodHigh (up to 96%)Good to Excellent (71-80%)High (up to 84%)
Reaction Time Several hours to days12 hoursMinutes18 hours
Temperature Often high (reflux)120 °CMicrowave dependent130 °C
Catalyst Acid or BaseCu(OAc)₂, bpyPalladium catalystMetal-free (AcOH promoted)
Oxidant Not applicableTEMPONot applicableO₂ (air)
Solvent Various organic solvents1,2-dichlorobenzeneOften solvent-freeEthanol
Substrate Scope ModerateBroadGoodGood
Green Chemistry Poor to ModerateModerateGood to ExcellentExcellent
Key Advantage Simplicity, low-cost reagentsHigh yields, novel approachRapid, efficient, often solvent-freeAtom-economical, metal-free, green oxidant
Key Limitation Harsh conditions, potential for side productsRequires catalyst and oxidantRequires specialized equipmentElevated temperature

Experimental Protocols

General Protocol for Cu(II)-Catalyzed [3+3] Annulation of a Saturated Ketone with an Aminopyrazole[6]
  • To a reaction tube, add the aminopyrazole (0.2 mmol), Cu(OAc)₂ (0.02 mmol), and 2,2'-bipyridine (bpy, 0.02 mmol).

  • Add the saturated ketone (0.6 mmol), TEMPO (0.4 mmol), and 1,2-dichlorobenzene (DCB) as the solvent.

  • Seal the tube and place it under a nitrogen atmosphere.

  • Stir the reaction mixture at 120 °C for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Purify the product by column chromatography on silica gel.

General Protocol for Palladium-Catalyzed Microwave-Assisted Synthesis[7]
  • In a microwave reactor vial, combine the β-halovinyl aldehyde (1 mmol), the aminopyrazole (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2 mmol).

  • If the reaction is performed under solvent-free conditions, ensure the reagents are well-mixed.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

General Protocol for Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling[10]
  • In a reaction vessel, dissolve the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (6 equivalents).

  • Stir the reaction mixture at 130 °C under an O₂ atmosphere (1 atm) for 18 hours.

  • Upon completion, cool the reaction mixture.

  • Isolate and purify the product, typically through recrystallization or column chromatography.

Conclusion and Future Outlook

While classical cyclocondensation reactions remain a viable method for the synthesis of pyrazolo[1,5-a]pyridines, modern methodologies offer significant advantages in terms of efficiency, sustainability, and scope. The Cu(II)-catalyzed [3+3] annulation provides an elegant and high-yielding route from simple ketones. Palladium-catalyzed microwave-assisted synthesis offers unparalleled reaction speed and aligns with green chemistry principles, especially when conducted solvent-free. The cross-dehydrogenative coupling strategy stands out for its atom economy and use of a green oxidant, avoiding the need for metal catalysts.

The choice of synthetic method will ultimately depend on the specific target molecule, available starting materials, and desired process parameters. For rapid library synthesis and high-throughput screening, microwave-assisted methods are particularly attractive. For large-scale, environmentally conscious synthesis, the CDC approach holds great promise. As the demand for novel pyrazolo[1,5-a]pyridine derivatives in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.[11]

References

  • Iorkula, T. K., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Yuan, Z., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Lombardo, M. G., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • Iorkula, T. K., et al. (2024).
  • Chen, Y.-F., et al. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. Available at: [Link]

  • Reddy, T. R., et al. (2020). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Reddy, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

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